DAOS
Description
The exact mass of the compound N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H21NO6S |
|---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
3-(N-ethyl-3,5-dimethoxyanilino)-2-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C13H21NO6S/c1-4-14(8-11(15)9-21(16,17)18)10-5-12(19-2)7-13(6-10)20-3/h5-7,11,15H,4,8-9H2,1-3H3,(H,16,17,18) |
InChI Key |
BTIDJAQNJLWPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC(=CC(=C1)OC)OC |
Pictograms |
Irritant |
Synonyms |
2-DAOS N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Core of DAOS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and applications of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS. This highly water-soluble aniline derivative is a key Trinder's reagent, widely utilized in diagnostic and biochemical colorimetric assays.
Chemical Identity and Structure
This compound is systematically named Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate. Its chemical structure is characterized by an N-ethyl-3,5-dimethoxyaniline core functionalized with a 2-hydroxy-3-sulfopropyl group, which imparts high water solubility.
Visualizing the Core: The Chemical Structure of this compound
The following diagram illustrates the two-dimensional chemical structure of the this compound molecule.
Caption: 2D structure of the this compound anion.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | Sodium 3-((3,5-dimethoxyphenyl)(ethyl)amino)-2-hydroxypropane-1-sulfonate | [1][2] |
| Synonyms | This compound, this compound sodium salt | [2] |
| CAS Number | 83777-30-4 | [1][3] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [1][3] |
| Molecular Weight | 341.36 g/mol | [3][4] |
| Appearance | White to off-white or slight blueish crystalline powder | [1][4] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 0-8 °C, protected from light | [1][2] |
| Purity | ≥ 98.0% | [4] |
| UV Absorption Maxima (λmax) | 220.5 nm and 256.8 nm (in water at pH 6.9) |
Core Application: Enzymatic Determination of Hydrogen Peroxide
This compound is a chromogenic substrate extensively used in coupled enzyme assays that produce hydrogen peroxide (H₂O₂). The underlying principle is the peroxidase-catalyzed oxidative coupling of this compound with a coupler, typically 4-aminoantipyrine (4-AAP), in the presence of H₂O₂. This reaction yields a highly colored quinoneimine dye, the absorbance of which is directly proportional to the concentration of H₂O₂.
Signaling Pathway: The Trinder Reaction
The logical flow of the Trinder reaction, which is central to the utility of this compound, is depicted below.
Caption: Oxidative coupling of this compound in a typical enzymatic assay.
Experimental Protocol: Quantification of Glucose using a this compound-based GOD-POD Assay
This section provides a detailed methodology for the determination of glucose concentration in a sample, a common application of this compound. This protocol is based on the Glucose Oxidase-Peroxidase (GOD-POD) method.[5][6]
Principle
Glucose is oxidized by glucose oxidase (GOD) to produce gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with this compound and 4-aminoantipyrine (4-AAP) in a reaction catalyzed by peroxidase (POD) to form a red quinoneimine dye. The intensity of the color, measured spectrophotometrically, is proportional to the glucose concentration in the sample.[5]
Materials and Reagents
-
This compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer). The final concentration in the reaction mixture should be optimized, but a starting point is 0.5-2.0 mmol/L.
-
4-Aminoantipyrine (4-AAP) Solution: Prepare a stock solution of 4-AAP in the same buffer. A typical final concentration is 0.3-1.0 mmol/L.
-
Peroxidase (POD) Solution: A solution of horseradish peroxidase with an activity of approximately 1 kU/L.
-
Glucose Oxidase (GOD) Solution: A solution of glucose oxidase with an activity of approximately 15 kU/L.
-
Phosphate Buffer: 100 mM, pH 7.0.
-
Glucose Standard Solution: A solution of known glucose concentration (e.g., 100 mg/dL or 5.55 mmol/L) for calibration.
-
Sample: Serum, plasma, or other biological fluids.
-
Spectrophotometer or Microplate Reader: Capable of measuring absorbance at approximately 592 nm.
Assay Procedure
-
Reagent Preparation: Prepare a working color reagent by mixing the this compound solution, 4-AAP solution, POD solution, and GOD solution in phosphate buffer. The exact ratios should be optimized for sensitivity and stability. A common approach is to have a single stable reagent containing all components.
-
Assay Setup:
-
Reaction Initiation: Add 1.0 mL of the working color reagent to each tube/well.[6]
-
Incubation: Mix the contents of the tubes/wells thoroughly and incubate at 37°C for 10-15 minutes or at room temperature (20-25°C) for 30 minutes.[7]
-
Measurement: Measure the absorbance of the "Standard" and "Test" samples against the "Blank" at 592 nm. The color is typically stable for 15-30 minutes after incubation.[5]
Calculation of Results
The glucose concentration in the sample is calculated using the following formula:
Glucose Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/dL)
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for glucose determination using this compound.
Caption: Step-by-step workflow for the quantification of glucose.
References
- 1. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline 83777-30-4 [sigmaaldrich.com]
- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline s… [cymitquimica.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. gmcsurat.edu.in [gmcsurat.edu.in]
The Core Principle and Application of DAOS Reagent in Modern Biosensing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of biochemical analysis and clinical diagnostics is continually advancing, driven by the need for highly sensitive, stable, and water-soluble reagents. Among these, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt, commonly known as DAOS, has emerged as a pivotal chromogenic substrate. As a member of the "new Trinder's reagents," this compound offers significant advantages in assays requiring the enzymatic determination of various analytes. This technical guide provides a comprehensive overview of the core principle of action of the this compound reagent, detailed experimental protocols for its key applications, and a summary of its quantitative performance characteristics to aid researchers and professionals in leveraging this versatile tool.
The Fundamental Principle: Peroxidase-Mediated Oxidative Coupling
The utility of the this compound reagent is centered on its participation in a Trinder reaction, a widely employed method for the colorimetric determination of hydrogen peroxide (H₂O₂). The core of this principle is a peroxidase-catalyzed oxidative coupling reaction. In this reaction, this compound couples with a hydrogen donor, most commonly 4-aminoantipyrine (4-AAP), in the presence of hydrogen peroxide and a peroxidase enzyme, such as horseradish peroxidase (HRP). This reaction yields a highly colored and stable quinone-imine dye.[1][2] The intensity of the resulting color is directly proportional to the initial concentration of hydrogen peroxide, which can be measured spectrophotometrically.
The versatility of the this compound reagent lies in its ability to be integrated into a multitude of enzymatic assays where the final product is hydrogen peroxide. By coupling the activity of specific oxidases to the this compound/4-AAP colorimetric system, a wide array of analytes, including glucose, cholesterol, and triglycerides, can be accurately quantified.[3][4][5]
Quantitative Performance Characteristics of this compound-Based Assays
The efficacy of a chromogenic reagent is defined by its quantitative performance metrics. The this compound reagent, in conjunction with 4-AAP, produces a quinone-imine dye with a distinct absorbance spectrum. While the precise molar absorptivity can vary with reaction conditions, the available data provides a solid foundation for assay development and validation.
| Parameter | Value | Analyte/Conditions | Reference |
| Wavelength of Maximum Absorbance (λmax) | 550 - 600 nm | General | [6] |
| 600 nm | Cholesterol Assay | [6] | |
| Optimal pH | 7.0 | Cholesterol Assay (Phosphate Buffer) | [4] |
| 8.4 | Modified Trinder's Reaction | [3] | |
| Limit of Detection (LOD) | 0.03 mmol/L | Cholesterol | [3] |
| 7 mg/dL | Direct LDL Cholesterol | [7] | |
| Limit of Quantification (LOQ) | 0.09 mmol/L | Cholesterol | [3] |
Signaling Pathways and Reaction Mechanisms
The application of the this compound reagent in quantifying specific analytes involves a cascade of enzymatic reactions that culminate in the production of hydrogen peroxide. The subsequent oxidative coupling of this compound and 4-AAP serves as the final detection step. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways for key analytes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the determination of glucose, total cholesterol, and triglycerides using this compound-based colorimetric assays. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample types.
Glucose Assay
Principle: Glucose is oxidized by glucose oxidase (GOD) to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide then reacts with this compound and 4-AAP in the presence of peroxidase (POD) to form a colored quinone-imine dye.[8]
Reagents:
-
Phosphate Buffer (0.1 M, pH 7.0): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.
-
GOD-POD-DAOS-4-AAP Reagent:
-
Glucose Oxidase (≥1.5 kU/L)
-
Peroxidase (≥1.5 kU/L)
-
4-Aminoantipyrine (0.77 mmol/L)
-
This compound (concentration to be optimized, typically in a similar molar range to 4-AAP)
-
Phenol (11 mmol/L) - Note: Some formulations may include phenol as a stabilizer or enhancer.
-
Dissolve the components in the phosphate buffer. This reagent should be protected from light.
-
-
Glucose Standard (100 mg/dL): A certified glucose standard solution.
-
Sample: Serum, plasma, or other biological fluids.
Procedure:
-
Label three test tubes: "Blank," "Standard," and "Sample."
-
Pipette 10 µL of deionized water into the "Blank" tube.
-
Pipette 10 µL of Glucose Standard into the "Standard" tube.
-
Pipette 10 µL of the sample into the "Sample" tube.
-
Add 1.0 mL of the GOD-POD-DAOS-4-AAP reagent to each tube.
-
Mix thoroughly and incubate at 37°C for 10 minutes or at room temperature (15-25°C) for 25 minutes.[9]
-
Measure the absorbance of the "Standard" and "Sample" against the "Blank" at 505 nm.[8]
Calculation: Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard
Total Cholesterol Assay
Principle: Cholesterol esters are hydrolyzed to free cholesterol by cholesterol esterase (CHE). Free cholesterol is then oxidized by cholesterol oxidase (CHOD) to produce cholest-4-en-3-one and hydrogen peroxide. The hydrogen peroxide subsequently reacts with this compound and 4-AAP in the presence of peroxidase (POD) to form a colored product.[10]
Reagents:
-
Buffer Solution (e.g., 50 mmol/L MES buffer, pH 6.9): Prepare as per standard laboratory procedures.
-
Chromogen Substrate Reagent:
-
Cholesterol Esterase (e.g., 1.6 units/mL)
-
Cholesterol Oxidase (e.g., 0.31 units/mL)
-
Peroxidase (HRP) (e.g., 5.2 units/mL)
-
This compound (e.g., 0.95 mmol/L)
-
4-Aminoantipyrine (e.g., 0.19 mmol/L)
-
Ascorbate Oxidase (e.g., 4.4 units/mL) - To mitigate interference from ascorbic acid.
-
Dissolve the components in the buffer solution. This reagent should be protected from light.
-
-
Cholesterol Standard (200 mg/dL): A certified cholesterol standard solution.
-
Sample: Serum or plasma.
Procedure:
-
Prepare a standard curve by serially diluting the Cholesterol Standard.
-
In a 96-well microplate, add 2 µL of the sample, standards, and a blank (buffer) to separate wells.
-
Add 200 µL of the Chromogen Substrate Reagent to each well.
-
Mix gently and incubate at 37°C for 5 minutes.[10]
-
Measure the absorbance at 600 nm using a microplate reader.[10]
Calculation: Determine the cholesterol concentration of the samples from the standard curve.
Triglyceride Assay
Principle: Triglycerides are hydrolyzed by lipoprotein lipase (LPL) to glycerol and free fatty acids. Glycerol is then phosphorylated by glycerol kinase (GK) to glycerol-1-phosphate, which is subsequently oxidized by glycerol phosphate oxidase (GPO) to dihydroxyacetone phosphate and hydrogen peroxide. The hydrogen peroxide is then measured using the this compound/4-AAP colorimetric system.
Reagents:
-
Working Reagent: A commercially available or laboratory-prepared reagent containing:
-
Lipoprotein Lipase
-
Glycerol Kinase
-
Glycerol Phosphate Oxidase
-
Peroxidase
-
4-Aminoantipyrine
-
This compound
-
ATP
-
Buffer (e.g., pH 7.0)
-
-
Triglyceride Standard (e.g., 200 mg/dL): A certified triglyceride standard solution.
-
Sample: Serum or plasma.
Procedure:
-
Prepare a standard curve by serially diluting the Triglyceride Standard.
-
In a 96-well plate, add 2 µL of the sample, standards, and a blank (deionized water) to separate wells.
-
Add 200 µL of the Working Reagent to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Measure the absorbance at 500 nm.
Calculation: Determine the triglyceride concentration of the samples from the standard curve.
Conclusion
The this compound reagent stands as a robust and versatile tool in the arsenal of researchers and diagnostic professionals. Its high water solubility, stability, and sensitivity make it an excellent choice for a wide range of colorimetric assays based on the Trinder reaction. By understanding the core principle of peroxidase-mediated oxidative coupling and the specific enzymatic pathways for different analytes, laboratories can effectively develop and implement reliable and accurate quantitative assays. The provided protocols and diagrams serve as a foundational guide for the application of this compound in the determination of glucose, cholesterol, and triglycerides, paving the way for further innovation and application in the field of biochemical analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. The kinetics of the enzyme-substrate compound of peroxidase. 1943 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. wjarr.com [wjarr.com]
The Water Solubility and Stability of DAOS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the water solubility and stability of the compound N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as DAOS. This compound is a highly water-soluble aniline derivative, frequently utilized as a Trinder's reagent in diagnostic assays and various biochemical examinations.[1][2] Its utility is primarily in the colorimetric determination of hydrogen peroxide, which is a byproduct of enzymatic reactions involving analytes like glucose, cholesterol, and triglycerides.[1][2][3]
Core Properties of this compound
This compound is a white to off-white crystalline powder.[4] Its chemical structure, featuring a sulfopropyl group, confers high water solubility, a critical attribute for its application in aqueous biochemical assays.[4]
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the water solubility and stability of this compound.
Table 1: Water Solubility of this compound [4]
| Parameter | Value |
| Water Solubility | > 50 mg/mL |
Table 2: Stability Profile of this compound [4][5]
| Parameter | Value and Conditions |
| Shelf Life | Up to 3 years |
| Storage Conditions | 0–5°C, protected from light and moisture |
| Degradation Factors | Prolonged exposure to light, elevated temperatures |
Experimental Protocols
Detailed methodologies for determining the key parameters of water solubility and stability for compounds like this compound are provided below. These protocols are based on established scientific principles and regulatory guidelines.
Protocol for Determining Water Solubility (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a substance in water.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of purified water in a flask.
-
Seal the flask to prevent evaporation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand undisturbed to let the undissolved solid settle.
-
Centrifuge the solution to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample from the clear supernatant.
-
Filter the sample through a non-adsorptive filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry.
-
The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL or g/L).
-
Protocol for Stability Testing (Forced Degradation Studies)
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These protocols are based on the principles outlined in the ICH Q1B guidelines for photostability testing.[6][7]
-
Sample Preparation:
-
Prepare solutions of this compound in purified water at a known concentration.
-
-
Stress Conditions:
-
Acid and Base Hydrolysis: Expose the this compound solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Store the this compound solution at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose the this compound solution to a controlled light source, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
-
Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect and quantify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition and time point. This data helps in identifying the degradation pathways and the conditions under which the compound is unstable.
-
Visualization of this compound in Action
The Trinder Reaction Signaling Pathway
This compound is a key component in the Trinder reaction, which is widely used for the enzymatic determination of various analytes.[8] The following diagram illustrates the general workflow of this reaction.
Caption: Workflow of the Trinder reaction using this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the water solubility of this compound.
Caption: Experimental workflow for this compound solubility determination.
References
- 1. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]
- 2. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. This compound sodium salt 83777-30-4 color development principle and its application [vacutaineradditives.com]
- 4. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]
- 5. The new Trinder's Reagent White Powder this compound CAS83777-30-4 Purity â¥99% [vacutaineradditives.com]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
DAOS CAS number 83777-30-4 properties
An In-depth Technical Guide to DAOS (CAS No. 83777-30-4)
Introduction
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt, commonly known as this compound, is a highly water-soluble aniline derivative. As a chromogenic substrate and a type of Trinder's reagent, this compound is extensively utilized in clinical diagnostics and biochemical assays.[1][2][3][4] Its primary application lies in the quantitative colorimetric determination of hydrogen peroxide (H₂O₂) generated from enzyme-catalyzed reactions.[5][6] The high sensitivity, stability, and water solubility of this compound make it a superior alternative to traditional chromogenic reagents.[5][7]
Physicochemical and Spectral Properties
The structural and molecular characteristics of this compound contribute significantly to its utility in aqueous biochemical systems. The presence of a sulfopropyl group enhances its water solubility, while the dimethoxy substituents provide stability to the aromatic ring during oxidative reactions.[5] Quantitative properties are summarized below.
General and Physicochemical Properties
| Property | Value | References |
| CAS Number | 83777-30-4 | [5][8][9][10] |
| Molecular Formula | C₁₃H₂₀NO₆SNa | [5][8][9] |
| Molecular Weight | 341.35 - 341.4 g/mol | [5][9][11] |
| Appearance | White to off-white/pale blueish crystalline powder | [5][8][9][11] |
| Purity (Assay) | ≥97.0% to >99% | [5][8][9][12] |
| Water Content | < 0.5% to ≤ 1.0% | [8][10] |
| Density | 1.3 ± 0.1 g/cm³ | [13] |
Solubility and Stability
| Property | Value | References |
| Water Solubility | >50 mg/mL; yields a clear, colorless solution | [5][8] |
| DMSO Solubility | ≥ 36 mg/mL (105.46 mM) | [1][3] |
| Storage | 0–8°C, protect from light and moisture | [5][8][9] |
| Stability | Up to 2-3 years under recommended storage conditions | [5][8] |
Spectrophotometric Properties
| Property | Value | References |
| Absorption Max (λmax) | 593 - 595 nm (for the quinone-imine dye product) | [5][14] |
| Molar Extinction Coefficient (ε) | ≈ 30,000 M⁻¹cm⁻¹ at 595 nm | [5] |
| Optimal pH Range | 5.5 - 9.5 | [14] |
Mechanism of Action: The Trinder Reaction
This compound functions as a hydrogen donor in the Trinder reaction, a common enzymatic method for quantifying H₂O₂.[5] In this reaction, horseradish peroxidase (HRP) catalyzes the oxidative coupling of this compound with a coupling agent, typically 4-aminoantipyrine (4-AA), in the presence of hydrogen peroxide. This reaction yields a highly stable, water-soluble purple or blue quinone-imine dye.[5][15] The intensity of the resulting color is directly proportional to the concentration of H₂O₂ in the sample, which can be quantified spectrophotometrically.[6]
Caption: Oxidative coupling mechanism of this compound via the Trinder reaction.
Experimental Protocols and Applications
The primary utility of this compound is as a terminal chromogenic substrate in multi-step enzymatic assays designed to measure specific analytes. The initial enzymatic reaction is designed to produce a stoichiometric amount of hydrogen peroxide, which is then quantified using the this compound/4-AA/HRP system.
General Experimental Protocol: Analyte Quantification
-
Sample Preparation : Prepare the biological sample (e.g., serum, plasma) according to the specific assay requirements.
-
Enzymatic Reaction : Incubate the sample with a specific oxidase enzyme that acts on the target analyte (e.g., glucose oxidase for glucose, cholesterol oxidase for cholesterol). This reaction consumes the analyte and produces H₂O₂.
-
Chromogenic Reaction : Introduce the chromogenic reagent, containing this compound, 4-aminoantipyrine (4-AA), and horseradish peroxidase (HRP), to the reaction mixture.
-
Incubation : Allow the mixture to incubate, enabling the oxidative coupling reaction to proceed and the colored dye to develop.
-
Spectrophotometric Measurement : Measure the absorbance of the solution at the wavelength of maximum absorption for the quinone-imine dye (typically 590-600 nm).[5]
-
Quantification : Determine the analyte concentration by comparing the sample's absorbance to that of a known standard.
Application Workflow Example: Glucose Assay
This workflow illustrates how this compound is used to determine glucose concentration in a sample. The principle is adaptable for other analytes such as triglycerides, cholesterol, and creatinine by substituting the initial enzyme.[2][16]
Caption: Experimental workflow for a this compound-based glucose assay.
Key Applications
-
Glucose Monitoring : Used in kits for determining blood glucose levels.[2][6][7]
-
Lipid Profiling : Incorporated into assays for total cholesterol, HDL, and triglycerides.[5][16]
-
Renal Function Tests : Applied in the detection of creatinine.[2]
-
Immunossays : Serves as a sensitive substrate in methods like ELISA and immunoblotting.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Chromogen Substrate Manufacturer China, CAS 83777-30-4 | New Desheng [hbdsbio.com]
- 3. This compound | 83777-30-4 | MOLNOVA [molnova.com]
- 4. This compound | CAS#:83777-30-4 | Chemsrc [chemsrc.com]
- 5. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (83777-30-4) for sale [vulcanchem.com]
- 6. This compound sodium salt 83777-30-4 color development principle and its application [vacutaineradditives.com]
- 7. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 8. This compound [sorachim.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Trinder Reagent this compound | CAS 83777-30-4 Dojindo [dojindo.com]
- 11. lookchem.com [lookchem.com]
- 12. Trinder Reagent this compound | CAS 83777-30-4 Dojindo [dojindo.com]
- 13. Biochemical reagent | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 14. hbdsbio.com [hbdsbio.com]
- 15. Dojindo Molecular Technologies Inc this compound (1G), CAS:83777-30-4, Highly Water-soluble | Fisher Scientific [fishersci.com]
- 16. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]
- 17. Do you know the advantages of a versatile Chromogenic substrate this compound 83777-30-4 [vacutaineradditives.com]
The Core of Modern Diagnostics: An In-depth Technical Guide to Trinder's Reagents Like DAOS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern clinical diagnostics and biochemical research, the quest for sensitive, stable, and reliable analytical methods is paramount. Among the chemical tools that have significantly advanced enzymatic colorimetric assays, the Trinder's reagents, and particularly novel derivatives like N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt (DAOS), stand out. This guide provides a comprehensive technical overview of this compound, its underlying chemical principles, quantitative data, and detailed experimental protocols for its application in critical biomedical assays.
Introduction to Trinder's Reagents and the Trinder Reaction
The Trinder reaction, first described in 1969, is a cornerstone of many enzymatic assays.[1] Its principle lies in the peroxidative coupling of a phenolic or anilinic chromogen with 4-aminoantipyrine (4-AAP) to produce a stable, colored quinoneimine dye. The reaction is catalyzed by peroxidase and is driven by the hydrogen peroxide (H₂O₂) generated from a preceding analyte-specific enzymatic oxidation. The intensity of the resulting color is directly proportional to the concentration of the analyte of interest.
This compound is a highly water-soluble and stable aniline derivative, making it a superior chromogenic substrate in Trinder-based assays.[2][3] Its advantages include high sensitivity, stability, and a broad pH range for the color-forming reaction.[2][4] These characteristics make it an invaluable reagent for the quantification of a wide array of clinically significant analytes.
Physicochemical and Quantitative Data of this compound
The utility of a chromogenic reagent is defined by its physicochemical properties and the spectral characteristics of the dye it produces. This compound excels in these aspects, offering robust and reproducible results.
| Property | Value | Reference |
| Chemical Name | N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxy-4-fluoroaniline sodium salt | [2] |
| CAS Number | 83777-30-4 | [2] |
| Molecular Formula | C₁₃H₂₀NNaO₆S | [2] |
| Molecular Weight | 341.36 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | High in water | [2] |
| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ | [5] |
| Maximum Absorption Wavelength (λmax) | 591.7 nm | [5] |
| Assay Sensitivity (Cholesterol) | 0.070 A/(mmol/L) | |
| Limit of Detection (LOD) (Cholesterol) | 0.03 mmol/L | |
| Limit of Quantification (LOQ) (Cholesterol) | 0.09 mmol/L |
The Trinder Reaction Mechanism with this compound
The determination of an analyte using this compound in a Trinder-type assay is a multi-step enzymatic process. The general signaling pathway can be visualized as follows:
General Trinder reaction pathway using this compound.
Key Applications of this compound in Clinical Diagnostics
This compound is a versatile reagent employed in the quantification of numerous analytes. Key applications include:
-
Glucose: In the presence of glucose oxidase, glucose is oxidized to produce gluconic acid and hydrogen peroxide. The subsequent Trinder reaction with this compound allows for the colorimetric determination of blood glucose levels.[4]
-
Cholesterol: Cholesterol esters are first hydrolyzed by cholesterol esterase to free cholesterol, which is then oxidized by cholesterol oxidase to generate hydrogen peroxide. This H₂O₂ is then quantified using this compound.[3]
-
Triglycerides: Triglycerides are hydrolyzed by lipase to glycerol and fatty acids. Glycerol is then phosphorylated by glycerol kinase, and the resulting glycerol-3-phosphate is oxidized by glycerol-3-phosphate oxidase to produce hydrogen peroxide for the Trinder reaction.[3]
-
Uric Acid: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide, which is subsequently measured using the this compound/4-AAP system.
Experimental Protocols
The following are generalized protocols for the use of this compound in common clinical assays. It is recommended to optimize reagent concentrations and incubation parameters for specific laboratory conditions and instrumentation.
General Experimental Workflow
A typical experimental workflow for a this compound-based assay.
Example Protocol: Uric Acid Determination
1. Reagent Preparation:
-
Working Reagent: Prepare a solution containing:
-
Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
This compound (e.g., 0.5 mM)
-
4-Aminoantipyrine (4-AAP) (e.g., 0.5 mM)
-
Peroxidase (e.g., 2 U/mL)
-
Uricase (e.g., 0.1 U/mL)
-
A non-ionic surfactant (e.g., Triton X-100, 0.1%) can be included to improve solubility and reduce turbidity.
-
-
Uric Acid Standard: Prepare a stock solution of uric acid (e.g., 1 mg/mL) in a suitable buffer and create a series of dilutions for a standard curve.
-
Blank: Use the buffer solution as a blank.
2. Assay Procedure:
-
Pipette 20 µL of the sample (serum, plasma, or urine), standard, or blank into respective wells of a 96-well microplate.
-
Add 200 µL of the Working Reagent to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 10 minutes, protected from light.
-
Measure the absorbance at or near 592 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the uric acid standards.
-
Determine the concentration of uric acid in the samples by interpolating their absorbance values on the standard curve.
Example Protocol: Total Cholesterol Determination
1. Reagent Preparation:
-
Working Reagent: Prepare a solution containing:
-
PIPES Buffer (e.g., 50 mM, pH 6.8)
-
This compound (e.g., 0.7 mM)
-
4-Aminoantipyrine (4-AAP) (e.g., 0.7 mM)
-
Peroxidase (e.g., 5 U/mL)
-
Cholesterol Esterase (e.g., 0.4 U/mL)
-
Cholesterol Oxidase (e.g., 0.3 U/mL)
-
A non-ionic surfactant (e.g., Triton X-100, 0.2%)
-
-
Cholesterol Standard: Use a certified cholesterol standard solution to prepare a standard curve.
-
Blank: Use the buffer solution as a blank.
2. Assay Procedure:
-
Pipette 10 µL of the sample (serum or plasma), standard, or blank into respective wells of a 96-well microplate.
-
Add 200 µL of the Working Reagent to each well.
-
Mix gently.
-
Incubate at 37°C for 5 minutes, protected from light.
-
Measure the absorbance at approximately 592 nm.
3. Data Analysis:
-
Follow the same procedure as for the uric acid assay to calculate the total cholesterol concentration in the samples.
Conclusion
Trinder's reagents, exemplified by the advanced derivative this compound, are indispensable tools in modern biochemical and clinical analysis. The high sensitivity, stability, and favorable spectral properties of this compound contribute to the accuracy and reliability of diagnostic assays for a multitude of critical analytes. The detailed understanding of its reaction mechanism and the availability of robust experimental protocols empower researchers and drug development professionals to implement high-throughput, precise, and reproducible analytical methods, ultimately advancing our understanding of health and disease.
References
- 1. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline s… [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 4. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. researchgate.net [researchgate.net]
The Central Role of D-Amino Acid Oxidase (DAOS) in Enzymatic Colorimetric Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-amino acid oxidase (DAOS), a flavoenzyme renowned for its stereospecificity, serves as a pivotal component in a multitude of enzymatic colorimetric assays. Its ability to catalyze the oxidative deamination of D-amino acids, yielding hydrogen peroxide (H₂O₂), an α-keto acid, and ammonia, forms the cornerstone of these detection methods.[1][2][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and quantitative data associated with this compound-based colorimetric assays, offering valuable insights for researchers and professionals in life sciences and drug development.
The most prevalent application of this compound in this context is in coupled enzyme assays. The hydrogen peroxide produced by the this compound-catalyzed reaction acts as a substrate for a secondary reporter enzyme, most commonly horseradish peroxidase (HRP).[1][4] HRP, in the presence of a chromogenic substrate, facilitates an oxidation reaction that results in a quantifiable color change.[1] The intensity of the resulting color is directly proportional to the amount of D-amino acid initially present, enabling sensitive and specific quantification.
Core Principles of this compound-Based Colorimetric Assays
The fundamental principle of these assays hinges on a two-step enzymatic cascade.
Step 1: The this compound Reaction
D-amino acid oxidase specifically acts on D-isomers of amino acids, catalyzing their oxidation. This reaction can be summarized as follows:
D-Amino Acid + O₂ + H₂O --(this compound)--> α-Keto Acid + NH₃ + H₂O₂
Step 2: The Colorimetric Detection of Hydrogen Peroxide
The hydrogen peroxide generated in the first step is the key analyte for the colorimetric readout. The most common method involves a peroxidase-coupled reaction.
H₂O₂ + Chromogenic Substrate --(Peroxidase)--> Oxidized Colored Product + H₂O
A variety of chromogenic substrates are employed, each with distinct spectral properties. Common examples include:
-
4-Aminoantipyrine (4-AAP) in the presence of a coupling agent like phenol, forming a quinoneimine dye with an absorbance maximum around 505 nm.[1]
-
o-Dianisidine , which upon oxidation, produces a colored product.[1]
-
DA-67 (10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino) phenothiazine sodium salt), which is oxidized to methylene blue, with an absorbance maximum at 668 nm.[5][6]
Alternative detection methods that do not rely on peroxidase coupling also exist. These can involve the direct reduction of redox dyes by this compound or coupling the production of ammonia to a glutamate dehydrogenase (GDH) reaction, where the consumption of NADH is monitored at 340 nm.[1]
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the core signaling pathway of a typical this compound-based colorimetric assay and a generalized experimental workflow.
Quantitative Data Summary
The performance of this compound-based colorimetric assays can vary depending on the specific chromogenic substrate, enzyme source, and experimental conditions. The following table summarizes key quantitative parameters from various studies to provide a comparative overview.
| Assay Type | Chromogenic System | Substrate | Detection Limit | Linear Range | Wavelength (nm) | Reference |
| Colorimetric | 4-AAP / Phenol | D-Amino Acids | Not Specified | Not Specified | 505 | [1] |
| Colorimetric | DA-67 / Peroxidase | Cadaverine | 2.8 U/L | 2.8 - 9.0 U/L | 668 | [6] |
| Colorimetric | HRP / OPD | D-Amino Acids | Not Specified | Not Specified | Not Specified | |
| Colorimetric | Calixarene-capped AuNPs | 1,6-hexanediamine | 0.062 mU/mL | 0.15 - 4.5 mU/mL | Not Specified | [7][8] |
| Colorimetric Biosensor | Magnetic DAO / AuNRs | Histamine | 1.23 µM | 5 - 160 µM | Not Specified | [9][10] |
| Fluorometric | Amplex UltraRed / HRP | D-Amino Acids | Not Specified | Not Specified | Not Specified | [1] |
Detailed Experimental Protocols
Precise and reproducible results in enzymatic assays are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for two common this compound colorimetric assays.
Protocol 1: Horseradish Peroxidase and 4-Aminoantipyrine (4-AAP) Coupled Assay[1]
This protocol is adapted for use in both microcuvettes and 96-well microplates.
1. Reagent Preparation:
- Buffer: 75 mM disodium pyrophosphate buffer, pH 8.5.
- 4-AAP Solution: 1.5 mM 4-aminoantipyrine in buffer.
- Phenol Solution: 2 mM phenol in buffer.
- HRP Solution: 2.5 U/mL Horseradish Peroxidase in buffer.
- D-Amino Acid Solution: Prepare a stock solution of the D-amino acid of interest in the buffer. The final concentration should be optimized based on the Kₘ of the this compound for that substrate.
- This compound Enzyme: A solution of D-amino acid oxidase (e.g., ~0.05 U).
2. Assay Procedure (96-well microplate format):
- To each well of a 96-well microplate, add the following in order:
- D-amino acid solution
- 4-AAP solution
- Phenol solution
- HRP solution
- Adjust the total volume to 280-290 µL with the pyrophosphate buffer.
- Initiate the reaction by adding 10-20 µL of the this compound enzyme solution.
- Immediately place the microplate in a microplate reader.
- Monitor the increase in absorbance at 505 nm over time.
3. Data Analysis:
- Calculate the initial rate of the reaction (ΔAbs₅₀₅ nm /min).
- The this compound activity can be calculated using the molar extinction coefficient of the quinoneimine dye (6.58 mM⁻¹cm⁻¹).[1]
Protocol 2: Glutamate Dehydrogenase (GDH) Coupled Assay for Ammonium Production[1]
This assay measures the ammonia produced by the this compound reaction.
1. Reagent Preparation:
- Buffer: 75 mM disodium pyrophosphate buffer, pH 8.5.
- α-Ketoglutarate Solution: 5 mM α-ketoglutarate in buffer.
- NADH Solution: 0.25 mM NADH in buffer.
- GDH Solution: 10 U/mL Glutamate Dehydrogenase in buffer.
- D-Amino Acid Solution: Prepare a stock solution of the D-amino acid of interest in the buffer.
- This compound Enzyme: A solution of D-amino acid oxidase (e.g., ~1 U).
2. Assay Procedure (Cuvette format):
- Prepare a reaction mixture containing the D-amino acid solution, α-ketoglutarate solution, NADH solution, and GDH solution in the pyrophosphate buffer.
- Transfer 1 mL of this solution to a quartz microcuvette.
- Record the initial absorbance at 340 nm.
- Initiate the reaction by adding 10 µL of the this compound enzyme solution.
- Monitor the decrease in absorbance at 340 nm over time.
3. Data Analysis:
- The decrease in absorbance at 340 nm is due to the oxidation of NADH to NAD⁺ by GDH in the presence of ammonia.
- The rate of NADH consumption is proportional to the rate of ammonia production by this compound.
- This compound activity can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).
Applications in Research and Drug Development
This compound-based colorimetric assays are versatile tools with broad applications. In clinical chemistry, they are utilized for the diagnosis and monitoring of various conditions. For instance, diamine oxidase (DAO), a type of this compound, is a biomarker for intestinal mucosal integrity, and its activity is assessed in patients with suspected histamine intolerance.[11][12][13][14]
In drug development, these assays are invaluable for high-throughput screening of potential this compound inhibitors.[15] Given the role of this compound in regulating the levels of D-serine, a co-agonist of NMDA receptors in the brain, inhibitors of this compound are being investigated as potential therapeutics for neurological and psychiatric disorders such as schizophrenia.[2][3] The simplicity, sensitivity, and adaptability of colorimetric assays make them well-suited for such screening campaigns.
Furthermore, these assays are employed in the food industry and in biosensor development for the detection of D-amino acids, which can be indicators of food quality and freshness.[3][9][10]
Conclusion
D-amino acid oxidase plays a critical and multifaceted role in enzymatic colorimetric assays. The principle of coupling its specific oxidative activity with a robust color-producing system, typically involving horseradish peroxidase, has led to the development of sensitive and reliable methods for the quantification of D-amino acids and the assessment of this compound activity itself. The versatility of these assays, underscored by the various available chromogenic substrates and detection principles, ensures their continued relevance in diverse fields, from fundamental research and clinical diagnostics to drug discovery and food science. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the implementation and optimization of this compound-based colorimetric assays in the laboratory.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive colorimetric assay of serum diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The colorimetric assay of diamine oxidase activity with high sensitivity based on calixarene derivative-capped gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Colorimetric Biosensor Based on Magnetic Enzyme and Gold Nanorods for Visual Detection of Fish Freshness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric Biosensor Based on Magnetic Enzyme and Gold Nanorods for Visual Detection of Fish Freshness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the Clinical Application of Histamine and Diamine Oxidase (DAO) Activity: A Review | MDPI [mdpi.com]
- 13. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Protocols for Utilizing D-Amino Acid Oxidase (DAO) in Laboratory Settings
This guide provides a comprehensive overview of the fundamental protocols for working with D-Amino Acid Oxidase (DAO) in a laboratory environment. It is intended for researchers, scientists, and drug development professionals engaged in studying the enzymatic activity of DAO, its role in biological pathways, and the discovery of novel inhibitors.
Introduction to D-Amino Acid Oxidase (DAO)
D-Amino Acid Oxidase (DAO or DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3] In the central nervous system, DAO plays a critical role in regulating the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][4][5][6] Dysregulation of D-serine metabolism due to altered DAO activity has been implicated in various neurological and psychiatric disorders, including schizophrenia and amyotrophic lateral sclerosis (ALS).[1][7][8] Consequently, the inhibition of DAO is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.[4][6][9]
Experimental Protocols for Measuring DAO Activity
Several methods are available to determine DAO activity in various samples, including purified recombinant enzymes, cell lysates, and tissue homogenates. The choice of assay depends on the specific research question, available equipment, and required sensitivity.
This method measures the production of hydrogen peroxide, a product of the DAO-catalyzed oxidation of a D-amino acid substrate.[4]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 75 mM Sodium Pyrophosphate, pH 8.5).
-
Prepare a solution containing the D-amino acid substrate (e.g., D-serine), horseradish peroxidase (HRP), and a chromogenic HRP substrate (e.g., o-dianisidine) in the assay buffer.
-
Dissolve inhibitor compounds in a suitable solvent, such as DMSO.
-
-
Assay Procedure:
-
Add the inhibitor compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the DAO enzyme preparation to each well.
-
Incubate the plate under controlled conditions (e.g., 37°C).
-
Monitor the change in absorbance over time using a UV/Vis spectrophotometer at a wavelength appropriate for the chosen chromogenic substrate. The rate of reaction is proportional to the DAO activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Typical Reagent Concentrations for Spectrophotometric DAO Assay
| Reagent | Final Concentration |
| DAO Enzyme | Varies (e.g., 5 nM for purified hDAAO) |
| D-serine | Varies (e.g., 50 mM) |
| Horseradish Peroxidase (HRP) | Varies (e.g., 1 U/mL) |
| Chromogenic Substrate | Varies |
| Assay Buffer | 75 mM Sodium Pyrophosphate, pH 8.5 |
Fluorometric assays offer higher sensitivity and are suitable for samples with low DAO activity. Commercially available kits provide a straightforward method for determining DAO activity.[10]
Detailed Methodology (based on a typical kit):
-
Sample Preparation:
-
For tissue or cell lysates, homogenize the sample in the provided assay buffer on ice. It is recommended to include a protease inhibitor cocktail.
-
Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Reagent Preparation:
-
Reconstitute lyophilized components (e.g., DAO substrate, enzyme mix, positive control) in the assay buffer as per the kit instructions.
-
Prepare a standard curve using the provided hydrogen peroxide (H2O2) standard.
-
-
Assay Procedure:
-
Add the sample supernatant to the wells of a black 96-well plate. Adjust the volume with assay buffer.
-
For each sample, prepare a parallel background control reaction without the DAO substrate.
-
Prepare a reaction mix containing the DAO substrate, enzyme mix, and a fluorescent probe.
-
Add the reaction mix to the sample wells and a background/standard mix to the control and standard wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence in kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).
-
-
Data Analysis:
-
Subtract the 0 standard reading from all readings.
-
Plot the H2O2 standard curve.
-
If the sample background control reading is significant, subtract it from the corresponding sample reading.
-
Calculate the DAO activity of the test sample based on the standard curve and the reaction time.
-
Table 2: Components of a Typical Fluorometric DAO Activity Assay Kit
| Component | Purpose |
| DAO Assay Buffer | Provides optimal pH and ionic strength for the reaction. |
| DAO Probe (in DMSO) | Generates a fluorescent signal in the presence of H2O2. |
| DAO Substrate | The D-amino acid that is oxidized by DAO. |
| DAO Enzyme Mix | Contains enzymes that couple H2O2 production to the fluorescent probe. |
| H2O2 Standard | Used to generate a standard curve for quantifying H2O2. |
| DAO Positive Control | A known amount of DAO enzyme to validate the assay. |
In Vivo Protocol: Measuring D-serine Levels in Brain Tissue
A key application for DAO research is the in vivo assessment of DAO inhibitor efficacy by measuring changes in D-serine levels in the brain.
Detailed Methodology:
-
In Vivo Administration of DAO Inhibitor:
-
Administer the DAO inhibitor to rodents via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Tissue Collection and Homogenization:
-
At specified time points after administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., cerebellum, cortex).
-
Homogenize the tissue in an ice-cold buffer.
-
-
Sample Preparation:
-
Stop the enzymatic reaction and precipitate proteins by adding perchloric acid.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) at 4°C.
-
Collect the supernatant containing the amino acids.
-
-
D-serine Quantification by HPLC with Fluorescence Detection:
-
Derivatize the amino acids in the supernatant with a fluorescent tagging agent.
-
Inject the derivatized sample into an HPLC system.
-
Separate the amino acids using a suitable column and mobile phase.
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantify the D-serine concentration by comparing the peak area to a standard curve generated with known concentrations of D-serine.
-
Table 3: Representative Data of D-serine Levels in Mouse Brain Following DAO Inhibitor Administration
| Brain Region | Vehicle Control (nmol/g) | DAO Inhibitor (nmol/g) | Fold Increase |
| Cerebellum | 5.2 ± 0.8 | 15.6 ± 2.1 | 3.0 |
| Cortex | 2.1 ± 0.4 | 7.4 ± 1.2 | 3.5 |
| Hippocampus | 3.5 ± 0.6 | 12.3 ± 1.9 | 3.5 |
| Note: These are illustrative values and should be replaced with experimentally derived data. |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving DAO and a typical experimental workflow for studying DAO inhibitors.
Conceptual Framework: Drug Affinity and Off-target Scaffolding (DAOS)
While "Drug Affinity and Off-target Scaffolding (this compound)" is not a standardized acronym for a specific protocol, it conceptually encompasses key stages in early drug discovery. This framework involves identifying potent compounds for a primary target while simultaneously assessing and minimizing their interactions with unintended biological targets.
The following diagram illustrates a logical workflow for a this compound-centric approach in drug discovery.
References
- 1. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 3. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The neurobiology of D-amino acid oxidase and its involvement in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Focus on the Role of D-serine and D-amino Acid Oxidase in Amyotrophic Lateral Sclerosis/Motor Neuron Disease (ALS) [frontiersin.org]
- 8. Frontiers | Activity of D-amino acid oxidase is widespread in the human central nervous system [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Core Mechanism of Action of Diamine Oxidase with Peroxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diamine oxidase (DAO), also known as histaminase, is a crucial copper-containing amine oxidase that plays a pivotal role in the metabolism of biogenic amines, most notably histamine.[1][2][3] Its enzymatic activity is essential for maintaining homeostasis and preventing the adverse effects of excess histamine and other diamines in the body. The catalytic function of DAO results in the production of an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[4] This production of H₂O₂ links the action of DAO to the activity of peroxidases, a large family of enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor.[5] The coupled activity of DAO and peroxidase is not only a fundamental biological process but also forms the basis for numerous quantitative assays used in research and clinical diagnostics.[2][6] This technical guide provides an in-depth exploration of the core mechanism of action of DAO in conjunction with peroxidase, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action: A Two-Step Enzymatic Cascade
The mechanism of action of DAO with peroxidase is a sequential, two-enzyme system. The process begins with the oxidative deamination of a primary amine substrate by DAO, followed by the peroxidase-catalyzed oxidation of a chromogenic or fluorogenic substrate by the H₂O₂ generated in the first reaction.
Step 1: Oxidative Deamination by Diamine Oxidase (DAO)
DAO catalyzes the oxidative deamination of its substrates, which include histamine, putrescine, and cadaverine.[3][7][8] The overall reaction can be summarized as follows:
R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂[4]
Where 'R' represents the remainder of the substrate molecule. For instance, in the case of histamine, the product is imidazole-4-acetaldehyde.[9] This reaction is critical for the inactivation of biologically active amines.
Step 2: Peroxidase-Catalyzed Oxidation
The hydrogen peroxide produced by the DAO reaction serves as a substrate for peroxidases, such as horseradish peroxidase (HRP). Peroxidases, in their activated state, then oxidize a variety of hydrogen-donating substrates.[5][10] This reaction is often harnessed in laboratory settings for the quantitative determination of DAO activity by using a substrate that produces a colored or fluorescent product upon oxidation.[2][6]
Reduced Chromogenic/Fluorogenic Substrate + H₂O₂ --(Peroxidase)--> Oxidized Colored/Fluorescent Product + 2H₂O
Quantitative Data Presentation
The following tables summarize key quantitative data for Diamine Oxidase and Horseradish Peroxidase, providing a basis for experimental design and data interpretation.
Table 1: Kinetic Parameters of Diamine Oxidase (DAO)
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (units/mg) | k_cat (s⁻¹) | Optimal pH | Reference(s) |
| Porcine Kidney | Histamine | 0.02 | - | - | 6.3 - 7.4 | [3][11] |
| Porcine Kidney | Putrescine | 0.35 | - | - | 6.3 - 7.4 | [3] |
| Porcine Kidney | Spermidine | 3.3 | - | - | - | [3] |
| Human Intestinal | Histamine | 0.019 | - | - | 6.4 - 6.6 | [12] |
| Human Intestinal | Putrescine | 0.083 | - | - | 6.6 - 7.0 | [12] |
| Pea Seedling | Cadaverine | - | - | - | - | [4][13] |
Note: Vₘₐₓ and k_cat values are often dependent on the specific assay conditions and purity of the enzyme preparation, and thus are not always reported in a standardized format. The provided unit for Vmax is as reported in the source.
Table 2: Kinetic Parameters of Horseradish Peroxidase (HRP)
| Substrate | Co-substrate | Kₘ (mM) | Vₘₐₓ (µM/min) | k_cat (s⁻¹) | Optimal pH | Reference(s) |
| Hydrogen Peroxide | o-Dianisidine | 0.19 | 0.62 | - | - | [10] |
| ABTS | Hydrogen Peroxide | - | - | - | - |
Note: Kinetic parameters for HRP are highly dependent on the specific chromogenic/fluorogenic substrate used.
Table 3: Inhibitors of Diamine Oxidase (DAO)
| Inhibitor | Type of Inhibition | Kᵢ | IC₅₀ | Reference(s) |
| Aminoguanidine | Irreversible | - | 1.1 x 10⁻⁵ M (human intestinal) | [12][14] |
| Semicarbazide | - | - | - | [11] |
| Methylguanidine | Non-competitive | 5 x 10⁻⁵ M | - | [15] |
| Berenil | Mixed/Partial Competitive | nM range | - | [7] |
| Pentamidine | Mixed/Partial Competitive | nM range | - | [7] |
| Cimetidine | - | - | Causes 25% inhibition at high doses | [16] |
Note: The inhibitory constants (Kᵢ) and IC₅₀ values can vary depending on the enzyme source, substrate, and assay conditions.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
Spectrophotometric Assay for Diamine Oxidase Activity using a Peroxidase-Coupled Reaction
This protocol describes a common method to determine DAO activity by measuring the production of H₂O₂ using horseradish peroxidase (HRP) and a chromogenic substrate, such as Amplex® Red.
Materials:
-
Diamine Oxidase (DAO) sample (e.g., purified enzyme, tissue homogenate)
-
DAO substrate (e.g., putrescine, histamine) solution (typically 10-20 mM stock)
-
Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL)
-
Amplex® Red reagent (or other suitable chromogenic/fluorogenic substrate) solution (e.g., 10 mM in DMSO)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
96-well microplate (black for fluorescence)
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths for the chosen substrate.
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the DAO substrate in the reaction buffer to the desired final concentration (e.g., 1 mM).
-
Prepare a working solution of HRP in the reaction buffer (e.g., 0.2 U/mL).
-
Prepare a working solution of Amplex® Red in the reaction buffer (e.g., 100 µM). Protect from light.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of the DAO sample (or buffer for blank/control).
-
50 µL of the HRP working solution.
-
50 µL of the Amplex® Red working solution.
-
-
Incubate the plate at 37°C for 5-10 minutes to pre-warm the reagents.
-
-
Initiation of the Reaction:
-
Start the reaction by adding 50 µL of the DAO substrate working solution to each well.
-
-
Measurement:
-
Immediately place the microplate in the plate reader.
-
Measure the increase in absorbance or fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate wavelengths for the oxidized product of your chosen substrate (e.g., for resorufin, the product of Amplex Red oxidation, excitation ~571 nm and emission ~585 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance/fluorescence versus time curve.
-
DAO activity can be calculated using a standard curve of known H₂O₂ concentrations.
-
Mandatory Visualizations
Signaling Pathways
The products of the DAO-peroxidase reaction, namely hydrogen peroxide and aminoaldehydes, can influence cellular signaling pathways. H₂O₂ is a well-known reactive oxygen species (ROS) that can act as a second messenger, modulating pathways such as NF-κB and Nrf2, which are involved in inflammation and oxidative stress responses. The aminoaldehydes, such as imidazole acetaldehyde, are reactive electrophiles that can form adducts with cellular nucleophiles like proteins and DNA, potentially leading to cellular stress and activation of downstream signaling cascades.[2][17]
Caption: Signaling pathways influenced by DAO-peroxidase reaction products.
Experimental Workflow
The following diagram illustrates the typical workflow for a DAO activity assay using a peroxidase-coupled method.
Caption: Workflow for a peroxidase-coupled DAO activity assay.
Conclusion
The interplay between diamine oxidase and peroxidase represents a fundamental biochemical mechanism with significant physiological and analytical implications. For researchers and drug development professionals, a thorough understanding of this coupled enzymatic reaction is paramount. The quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows provided in this guide offer a solid foundation for further investigation and application. Future research may further elucidate the specific signaling roles of the aldehyde products of DAO and explore the therapeutic potential of modulating this enzymatic cascade in various pathological conditions.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 3. Purification and characterization of diamine oxidase from porcine kidney and intestine [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inactivation kinetics of horseradish peroxidase (HRP) by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of reaction of hydrogen peroxide with horseradish peroxidase: identification of intermediates in the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 9. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Distribution and properties of human intestinal diamine oxidase and its relevance for the histamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxidative deamination of 2-hydroxy derivatives of putrescine and cadaverine by pea-seedling and pig-kidney diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic studies on the inhibition mechanism of diamine oxidase from porcine kidney by aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diamine oxidase (histaminase) in chronic renal disease and its inhibition in vitro by methylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Daily variations of serum diamine oxidase and the influence of H1 and H2 blockers: a critical approach to routine diamine oxidase assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydrogen Peroxide Detection using the DAOS Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. At low concentrations, it functions as a critical signaling molecule in various cellular pathways. However, at elevated levels, it can induce oxidative stress and cellular damage, contributing to the pathology of numerous diseases. Accurate and sensitive detection of H₂O₂ is therefore crucial for research in cell biology, drug discovery, and diagnostics.
The DAOS protocol is a sensitive and reliable colorimetric method for the quantification of hydrogen peroxide. This method is based on the Trinder reaction, where in the presence of horseradish peroxidase (HRP), hydrogen peroxide oxidatively couples with a chromogenic substrate, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound), and 4-aminoantipyrine (4-AAP) to produce a stable, water-soluble purple quinoneimine dye. The intensity of the color produced is directly proportional to the hydrogen peroxide concentration in the sample and can be measured spectrophotometrically.
Principle of the Assay
The this compound assay for hydrogen peroxide detection is a two-step enzymatic reaction. In the first step, an oxidase enzyme (e.g., glucose oxidase, cholesterol oxidase) can be used to generate hydrogen peroxide from a specific substrate. In the second, quantitative step, the generated H₂O₂ reacts with this compound and 4-AAP in the presence of HRP. The resulting purple quinoneimine dye exhibits a maximum absorbance at or around 595 nm, allowing for the sensitive determination of H₂O₂ concentration.
Quantitative Data Summary
The performance of the this compound protocol for hydrogen peroxide detection is summarized in the table below. The data presented are typical values and may vary depending on the specific experimental conditions and reagents used.
| Parameter | Value | Reference(s) |
| Detection Method | Colorimetric (Spectrophotometry) | |
| Chromogenic Substrate | This compound | |
| Coupling Agent | 4-Aminoantipyrine (4-AAP) | |
| Enzyme | Horseradish Peroxidase (HRP) | |
| Wavelength of Max Absorbance (λmax) | ~595 nm | [1] |
| Molar Extinction Coefficient (ε) | ~30,000 M⁻¹cm⁻¹ at 595 nm | [1] |
| Detection Limit | As low as 0.1 µM | [1] |
| Linear Range | Dependent on assay conditions | |
| Optimal pH for HRP | ~6.0 (working range pH 4.0 - 9.0) | |
| This compound Reagent Storage | 0-5°C, protected from light |
Experimental Protocols
Materials and Reagents
-
N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP), Type VI, ~250-330 units/mg solid
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate Buffer (e.g., 100 mM, pH 6.0)
-
96-well clear microplates
-
Microplate reader capable of measuring absorbance at 595 nm
-
Ultrapure water
Preparation of Reagents
1. This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in ultrapure water to make a 10 mM stock solution.
-
Store in the dark at 4°C. This solution is stable for several weeks.
2. 4-AAP Stock Solution (e.g., 100 mM):
-
Dissolve the appropriate amount of 4-AAP powder in ultrapure water to make a 100 mM stock solution.
-
Store at 4°C.
3. HRP Stock Solution (e.g., 1 mg/mL):
-
Dissolve 1 mg of HRP in 1 mL of phosphate buffer (100 mM, pH 6.0).
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
4. Hydrogen Peroxide Standard Stock Solution (e.g., 100 mM):
-
Dilute the 30% H₂O₂ solution in ultrapure water to obtain a stock solution of approximately 100 mM. The exact concentration should be determined spectrophotometrically by measuring the absorbance at 240 nm (molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹).
-
This stock solution should be freshly prepared.
5. Working Reagent Solution:
-
Prepare a working reagent solution by mixing the stock solutions in phosphate buffer (100 mM, pH 6.0). The final concentrations in the reaction mixture should be optimized but typical ranges are:
-
This compound: 0.1 - 1.0 mM
-
4-AAP: 0.2 - 2.0 mM
-
HRP: 1 - 5 U/mL
-
-
This solution should be prepared fresh before each experiment and protected from light.
Hydrogen Peroxide Standard Curve Preparation
-
Prepare a series of H₂O₂ standards by diluting the 100 mM H₂O₂ standard stock solution with phosphate buffer (100 mM, pH 6.0). A typical concentration range for the standard curve is 0 - 50 µM.
-
Pipette 50 µL of each standard concentration in duplicate or triplicate into the wells of a 96-well microplate.
-
Add 50 µL of phosphate buffer to the blank wells.
Sample Preparation and Assay Procedure
-
Prepare your samples. Samples may need to be diluted in phosphate buffer to ensure the H₂O₂ concentration falls within the linear range of the assay.
-
Pipette 50 µL of your prepared samples into separate wells of the 96-well microplate.
-
Add 150 µL of the freshly prepared Working Reagent Solution to all wells (standards, samples, and blank). The final volume in each well will be 200 µL.
-
Incubate the plate at room temperature for 15-30 minutes , protected from light. The incubation time may need to be optimized for your specific application.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Calculate the H₂O₂ concentration in your samples by subtracting the absorbance of the blank from the absorbance of the standards and samples, and then plotting a standard curve of absorbance versus H₂O₂ concentration. Determine the concentration of your samples from the linear portion of the standard curve.
Potential Interfering Substances
The Trinder reaction, on which the this compound protocol is based, can be subject to interference from reducing agents that can compete with the chromogenic substrate or directly reduce the colored product. It is important to be aware of these potential interferences and to include appropriate controls in your experiments.
-
Ascorbic acid (Vitamin C): A well-known interfering substance that can lead to an underestimation of H₂O₂ levels.[2][3]
-
p-Diphenols: Compounds such as homogentisic acid and gentisic acid can interfere with the assay.[4]
-
Thiols: High concentrations of thiols (e.g., dithiothreitol, DTT) can interfere with the reaction.
-
Bilirubin: Can cause interference in some Trinder-based assays.[5]
To mitigate interference, sample preparation steps such as deproteinization or the use of specific scavengers for the interfering substance may be necessary. It is always recommended to run a spiked sample control to assess the potential for interference in your specific sample matrix.
Visualizations
Signaling Pathway of this compound-based H₂O₂ Detection
Caption: General experimental workflow for the this compound hydrogen peroxide assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of interference of p-diphenols with the Trinder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Negative interferences by calcium dobesilate in the detection of five serum analytes involving Trinder reaction-based assays | PLOS One [journals.plos.org]
Application Note & Protocol: Enzymatic Determination of Glucose in Serum using Glucose Oxidase
Topic: Enzymatic Determination of Glucose in Serum
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: This document provides detailed information on the enzymatic determination of glucose in serum using the Glucose Oxidase (GOD) method, often coupled with Peroxidase (POD) in what is known as the GOD-POD assay. The user's original request specified Diamine Oxidase (DAOS); however, Glucose Oxidase is the standard and widely accepted enzyme for this application. It is presumed that "this compound" was a typographical error for "GOD."
Introduction
The accurate measurement of glucose in serum is crucial for the diagnosis and management of various metabolic disorders, most notably diabetes mellitus.[1][2] Enzymatic methods are favored in clinical laboratories due to their high specificity and sensitivity.[3] The Glucose Oxidase (GOD-POD) method is a robust and widely used colorimetric assay for the quantitative determination of glucose in biological samples, including serum.[1][2][4]
This application note provides a comprehensive overview of the GOD-POD method, including the underlying biochemical principles, a detailed experimental protocol, and performance data.
Principle of the Method
The GOD-POD method is a two-step enzymatic reaction.[2][4]
-
Glucose Oxidase (GOD) Reaction: In the first step, glucose is oxidized by the enzyme glucose oxidase to produce gluconic acid and hydrogen peroxide (H₂O₂).[2][4]
-
Peroxidase (POD) Reaction: The hydrogen peroxide produced in the first reaction then reacts with a chromogenic substrate in the presence of the enzyme peroxidase. This oxidation-reduction reaction results in the formation of a colored product.[2][4] The intensity of the color produced is directly proportional to the glucose concentration in the sample and can be measured spectrophotometrically.[2][4]
A common chromogenic system employed is 4-aminoantipyrine and phenol, which in the presence of hydrogen peroxide and peroxidase, forms a red-colored quinoneimine dye.[2]
Signaling Pathway Diagram
References
Application Notes: Spectrophotometric Determination of Uric Acid using DAOS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uric acid is the final product of purine metabolism in humans. Elevated levels of uric acid in serum and urine are associated with several pathological conditions, including gout, hyperuricemia, and kidney disease. Consequently, the accurate and reliable quantification of uric acid is crucial for clinical diagnosis and in drug development for therapies targeting purine metabolism. This application note details a robust and sensitive spectrophotometric method for the determination of uric acid utilizing a uricase-peroxidase coupled enzymatic reaction with N,N-diallyl-o-toluidine sulfate (DAOS) as a highly sensitive chromogenic substrate.
The assay is based on the Trinder reaction, where uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). In the presence of peroxidase, the newly formed H₂O₂ oxidatively couples with 4-aminoantipyrine (4-AAP) and this compound to produce a stable blue dye. The intensity of the color produced is directly proportional to the uric acid concentration in the sample and can be quantified spectrophotometrically.
Principle of the Method
The spectrophotometric determination of uric acid using this compound follows a two-step enzymatic reaction:
-
Uricase Reaction: Uric acid is oxidized by uricase to allantoin, with the concomitant production of hydrogen peroxide. Uric Acid + O₂ + 2H₂O --(Uricase)--> Allantoin + CO₂ + H₂O₂
-
Peroxidase (POD) Reaction (Trinder Reaction): The hydrogen peroxide produced in the first step reacts with 4-aminoantipyrine (4-AAP) and this compound in the presence of peroxidase to form a blue quinoneimine dye. H₂O₂ + 4-AAP + this compound --(Peroxidase)--> Blue Quinoneimine Dye + 2H₂O
The absorbance of the resulting blue dye is measured at a specific wavelength, and the concentration of uric acid is determined by comparison with a standard.
Data Presentation
The following table summarizes the typical quantitative data and performance characteristics of the spectrophotometric uric acid assay using this compound and 4-AAP.
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | 600 nm |
| Linearity Range | 1 - 35 µmol/L |
| Limit of Detection | 0.4 µmol/L |
| Optimal pH | 7.0 - 8.0 |
| Incubation Temperature | 37°C |
| Incubation Time | 5 - 10 minutes |
Experimental Protocols
Reagents and Materials
-
Uric Acid Standard (1 mg/mL): Dissolve 10 mg of uric acid in 10 mL of 0.9% NaCl.
-
Phosphate Buffer (100 mM, pH 7.5): Dissolve 1.36 g of KH₂PO₄ in 100 mL of deionized water and adjust the pH to 7.5 with 1 M NaOH.
-
4-Aminoantipyrine (4-AAP) Solution (10 mM): Dissolve 20.3 mg of 4-AAP in 10 mL of deionized water. Store protected from light.
-
This compound Solution (10 mM): Dissolve 33.3 mg of N,N-diallyl-o-toluidine sulfate in 10 mL of deionized water. Store protected from light.
-
Peroxidase (POD) Solution (100 U/mL): Reconstitute lyophilized peroxidase in phosphate buffer.
-
Uricase Solution (5 U/mL): Reconstitute lyophilized uricase in phosphate buffer.
-
Working Reagent: Prepare fresh before use by mixing the following in the specified ratio:
-
Phosphate Buffer: 80 parts
-
4-AAP Solution: 5 parts
-
This compound Solution: 5 parts
-
Peroxidase Solution: 5 parts
-
Uricase Solution: 5 parts
-
-
Samples: Serum, plasma, or urine. Urine samples should be diluted 1:10 with phosphate buffer.
-
Instrumentation: Spectrophotometer capable of reading absorbance at 600 nm.
Assay Procedure
-
Preparation of Standard Curve:
-
Prepare a series of uric acid standards with concentrations ranging from 0 to 25 µg/mL by diluting the uric acid stock solution with phosphate buffer.
-
-
Sample Preparation:
-
Centrifuge blood samples to separate serum or plasma.
-
Dilute urine samples as required with phosphate buffer.
-
-
Reaction Setup:
-
Pipette 20 µL of each standard, sample, and a blank (phosphate buffer) into separate microplate wells or cuvettes.
-
Add 200 µL of the freshly prepared Working Reagent to each well/cuvette.
-
-
Incubation:
-
Mix gently and incubate for 10 minutes at 37°C.
-
-
Measurement:
-
Measure the absorbance of each well/cuvette at 600 nm against the reagent blank.
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the uric acid concentration in the samples from the standard curve.
-
Visualizations
Signaling Pathway
Caption: Enzymatic cascade for uric acid detection.
Experimental Workflow
Caption: Workflow for spectrophotometric uric acid assay.
Application Notes and Protocols for DAOS-Based Cholesterol Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the determination of total cholesterol concentration in various biological samples using a DAOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) based colorimetric assay. This enzymatic method offers a sensitive and specific means for cholesterol quantification, suitable for research and drug development applications.
Principle of the Assay
The this compound-based cholesterol assay is an enzymatic method that involves a series of coupled reactions.[1][2][3] The fundamental principle lies in the hydrolysis of cholesteryl esters and the subsequent oxidation of total cholesterol, which produces a stable blue dye. The intensity of this color is directly proportional to the cholesterol concentration in the sample.[1][3]
The reaction sequence is as follows:
-
Hydrolysis of Cholesteryl Esters: In the presence of Cholesterol Esterase (CE), cholesteryl esters in the sample are hydrolyzed to free cholesterol and fatty acids.[1][3]
-
Oxidation of Cholesterol: Cholesterol Oxidase (CO) then catalyzes the oxidation of total free cholesterol (pre-existing and newly formed) to cholest-4-en-3-one and hydrogen peroxide (H₂O₂).[1][3]
-
Color Reaction: The generated hydrogen peroxide, in the presence of Peroxidase (POD), facilitates the oxidative condensation of this compound and 4-aminoantipyrine (4-AAP). This reaction produces a blue quinoneimine dye.[1][3]
-
Quantification: The absorbance of the resulting blue dye is measured spectrophotometrically, typically at a wavelength of around 600 nm. The cholesterol concentration in the sample is then determined by comparing its absorbance to that of a known cholesterol standard.
One of the key advantages of using this compound is that the resulting chromogen has a maximum absorption at a higher wavelength (around 592-600 nm), which minimizes interference from common blood components like bilirubin.
Signaling Pathway Diagram
Performance Characteristics
The this compound-based cholesterol assay exhibits excellent performance characteristics, making it a reliable method for research and clinical applications.
| Parameter | Performance Data |
| Linearity | The assay is linear up to at least 500 mg/dL. For some kinetic methods, linearity can be extended up to 20.7 mmol/L (approximately 800 mg/dL). |
| Sensitivity | High sensitivity with a detection limit as low as 0.03 mmol/L. |
| Precision (Intra-assay) | Typically exhibits a coefficient of variation (CV%) of less than 5%. |
| Precision (Inter-assay) | Generally shows a CV% of less than 5%. |
| Measurement Wavelength | 590-600 nm |
Experimental Protocols
The following protocols provide a general guideline for the determination of total cholesterol in serum/plasma, cell lysates, and tissue homogenates. It is recommended to optimize the protocol for your specific experimental conditions.
Reagent Preparation
-
Assay Buffer: A phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0-7.5) is commonly used.
-
Chromogen Reagent: This is a working solution containing Cholesterol Esterase, Cholesterol Oxidase, Peroxidase, this compound, and 4-aminoantipyrine in the assay buffer. The final concentrations of these components can be optimized but are often in the following ranges:
-
Cholesterol Esterase: > 150 U/L
-
Cholesterol Oxidase: > 200 U/L
-
Peroxidase: > 1500 U/L
-
This compound: 0.3-20 mmol/L
-
4-Aminoantipyrine: ~0.6 mM
-
-
Cholesterol Standard: A stock solution of cholesterol (e.g., 200 mg/dL) in a suitable solvent (e.g., isopropanol with Triton X-100) is used to prepare a standard curve.
Sample Preparation
-
Serum/Plasma:
-
Collect blood and prepare serum or plasma using standard procedures.
-
Samples can be stored at 2-8°C for up to 7 days or at -20°C for longer periods.
-
It is often necessary to dilute serum or plasma samples (e.g., 1:100 to 1:200) with the assay buffer to bring the cholesterol concentration within the linear range of the assay.
-
-
Cell Lysates:
-
Wash cells with cold PBS.
-
For approximately 10⁶ cells, add 200 µL of a lysis buffer containing a mixture of chloroform:isopropanol:NP-40 (7:11:0.1).
-
Homogenize the cell suspension.
-
Centrifuge at 15,000 x g for 10 minutes to pellet cell debris.
-
Transfer the supernatant (organic phase) to a new tube.
-
Evaporate the solvent (e.g., by air drying at 50°C followed by vacuum).
-
Resuspend the dried lipid pellet in a known volume of assay buffer by vortexing or sonication until the solution is homogenous.
-
-
Tissue Homogenates:
-
Weigh the tissue sample (e.g., 10-50 mg).
-
Homogenize the tissue in a suitable volume of the chloroform:isopropanol:NP-40 mixture.
-
Follow steps 4-7 as described for cell lysates.
-
Assay Procedure (96-well plate format)
-
Prepare Standard Curve:
-
Prepare a series of cholesterol standards by diluting the cholesterol stock solution with the assay buffer to final concentrations ranging from 0 to 200 mg/dL (or higher, depending on the expected sample concentrations).
-
-
Plate Setup:
-
Add 5-10 µL of each standard, sample, and a blank (assay buffer) to separate wells of a 96-well microplate.
-
-
Add Chromogen Reagent:
-
Add 200 µL of the chromogen reagent to each well.
-
-
Incubation:
-
Mix the contents of the wells thoroughly (e.g., on a plate shaker).
-
Incubate the plate at 37°C for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 600 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot a standard curve of absorbance versus cholesterol concentration.
-
Determine the cholesterol concentration of the samples from the standard curve. Remember to account for any dilution factors used during sample preparation.
-
Experimental Workflow Diagram
Comparison with Other Methods
The this compound-based enzymatic assay offers several advantages over other cholesterol measurement methods.
| Method | Principle | Advantages | Disadvantages |
| This compound-Based Enzymatic Assay | Colorimetric measurement of H₂O₂ produced from cholesterol oxidation. | High specificity and sensitivity, suitable for automation, less interference from bilirubin.[1] | Can be affected by substances that interfere with enzymatic reactions. |
| Liebermann-Burchard Method | Chemical reaction with strong acids to produce a colored product. | Inexpensive. | Lacks specificity, uses corrosive reagents, prone to interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and detection of cholesterol based on its mass-to-charge ratio. | High accuracy and considered a reference method. | Requires expensive equipment, extensive sample preparation, and is time-consuming. |
| High-Performance Liquid Chromatography (HPLC) | Separation of cholesterol from other lipids followed by detection. | Good accuracy and can measure different cholesterol fractions. | Requires specialized equipment and can be time-consuming. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contaminated reagents or samples. | Use fresh reagents and high-purity water. Ensure proper sample handling. |
| Low sensitivity | Inactive enzymes or incorrect reagent concentrations. | Check the activity of the enzymes. Prepare fresh reagents with correct concentrations. |
| Poor reproducibility | Inaccurate pipetting or temperature fluctuations. | Calibrate pipettes regularly. Ensure consistent incubation times and temperatures. |
| Non-linear standard curve | Incorrect standard dilutions or assay conditions. | Prepare fresh standards and verify their concentrations. Optimize incubation time and temperature. |
These application notes and protocols are intended to serve as a guide. Researchers are encouraged to optimize the procedures for their specific needs and sample types.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol Assay Kits | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Comparison of the Du Pont aca and Dow methods for determination of high-density lipoprotein cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DAOS in Triglyceride Diagnostic Kits: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of triglyceride levels is crucial in the diagnosis and management of various metabolic disorders, including cardiovascular disease, diabetes, and pancreatitis. Enzymatic assays are the cornerstone of triglyceride quantification in clinical and research settings. These assays typically involve the lipase-mediated hydrolysis of triglycerides to glycerol, followed by a series of coupled enzymatic reactions that produce a detectable signal. This signal is often generated by a chromogenic reaction catalyzed by peroxidase in the presence of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic cascade.
A key component of this final detection step is the chromogenic substrate. N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS) is a highly sensitive and specific Trinder's reagent that offers significant advantages in such diagnostic systems. When coupled with 4-aminoantipyrine (4-AAP) and peroxidase, this compound reacts with H₂O₂ to form a stable, water-soluble blue-purple dye with a maximum absorbance at a higher wavelength (around 592 nm). This spectral characteristic minimizes interference from common endogenous substances in biological samples, such as bilirubin and hemoglobin, which absorb at lower wavelengths. The result is improved accuracy and reliability of triglyceride measurements.
This document provides detailed application notes and experimental protocols for the use of this compound in triglyceride diagnostic kits.
Principle of the Assay
The enzymatic determination of triglycerides using a this compound-based colorimetric method involves a four-step reaction cascade:
-
Lipolysis: Triglycerides in the sample are hydrolyzed by lipoprotein lipase (LPL) into glycerol and free fatty acids (FFA).
-
Glycerol Kinase Reaction: The liberated glycerol is phosphorylated by glycerol kinase (GK) in the presence of adenosine triphosphate (ATP) to form glycerol-3-phosphate (G3P) and adenosine diphosphate (ADP).
-
Glycerol-3-Phosphate Oxidase Reaction: G3P is then oxidized by glycerol-3-phosphate oxidase (GPO) to dihydroxyacetone phosphate (DHAP) and hydrogen peroxide (H₂O₂).
-
Colorimetric Reaction (Trinder Reaction): The H₂O₂ produced is quantified in a peroxidase (POD)-catalyzed reaction. In this final step, H₂O₂ oxidatively couples this compound with 4-aminoantipyrine (4-AAP) to produce a stable blue-purple quinoneimine dye. The intensity of the color produced is directly proportional to the triglyceride concentration in the sample.
Signaling Pathway Diagram
Caption: Enzymatic cascade for triglyceride determination using this compound.
Quantitative Data
The performance of a triglyceride assay utilizing this compound as the chromogenic agent is summarized below. Data is based on typical performance characteristics observed in similar enzymatic assays.[1]
| Parameter | Typical Value |
| Linear Range | 0 - 1000 mg/dL (0 - 11.3 mmol/L) |
| Sensitivity | ~0.070 A per mmol/L |
| Limit of Detection (LOD) | ~2 mg/dL (~0.023 mmol/L) |
| Limit of Quantification (LOQ) | ~6 mg/dL (~0.068 mmol/L) |
| Wavelength of Max. Absorbance | 592 nm |
| Precision (Intra-assay CV%) | < 3% |
| Precision (Inter-assay CV%) | < 5% |
| Interference | Minimal from bilirubin up to 20 mg/dL and hemoglobin up to 500 mg/dL |
Experimental Protocols
Reagent Preparation
-
R1 Reagent (Buffer and Enzymes):
-
Good's Buffer (e.g., PIPES, pH 6.8-7.2): 50 mmol/L
-
Lipoprotein Lipase (LPL): ≥ 2000 U/L
-
Glycerol Kinase (GK): ≥ 500 U/L
-
Glycerol-3-Phosphate Oxidase (GPO): ≥ 1500 U/L
-
Adenosine Triphosphate (ATP): ≥ 1 mmol/L
-
4-Aminoantipyrine (4-AAP): 0.5 - 1.0 mmol/L
-
Stabilizers and surfactants (e.g., Triton X-100)
-
Store at 2-8°C.
-
-
R2 Reagent (Chromogen and Peroxidase):
-
Good's Buffer (e.g., PIPES, pH 6.8-7.2): 50 mmol/L
-
N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (this compound): 1.0 - 2.0 mmol/L
-
Peroxidase (POD): ≥ 2000 U/L
-
Store at 2-8°C, protected from light.
-
-
Working Reagent:
-
Prepare by mixing R1 and R2 in a specified ratio (e.g., 4:1) shortly before use. The working reagent is typically stable for a limited time at room temperature or for a longer period when refrigerated.
-
-
Triglyceride Standard:
-
A standard solution of glycerol or a triglyceride (e.g., triolein) with a known concentration (e.g., 200 mg/dL or 2.26 mmol/L).
-
Assay Procedure (Manual Method)
-
Sample Preparation:
-
Use serum or plasma. Samples should be brought to room temperature before analysis.
-
For samples with expected high triglyceride levels, pre-dilute with 0.9% NaCl solution.
-
-
Assay Setup:
-
Label test tubes or microplate wells for Blank, Standard, and Sample(s).
-
Pipette the following volumes:
-
| Reagent | Blank | Standard | Sample |
| Working Reagent | 1.0 mL | 1.0 mL | 1.0 mL |
| Distilled Water | 10 µL | - | - |
| Triglyceride Standard | - | 10 µL | - |
| Sample | - | - | 10 µL |
-
Incubation:
-
Mix the contents of each tube/well thoroughly.
-
Incubate at 37°C for 10 minutes or at room temperature (20-25°C) for 15-20 minutes.
-
-
Measurement:
-
Set a spectrophotometer to 592 nm and zero the absorbance with the Reagent Blank.
-
Read the absorbance of the Standard (AStandard) and each Sample (ASample).
-
Calculation of Results
The triglyceride concentration in the sample is calculated using the following formula:
Triglyceride Concentration (mg/dL) = (ASample / AStandard) * Concentration of Standard (mg/dL)
If the sample was diluted, multiply the result by the dilution factor.
Experimental Workflow
Caption: General workflow for the manual triglyceride assay using this compound.
Logical Relationship: Advantages of this compound
Caption: Advantages of using this compound in triglyceride diagnostic assays.
Conclusion
The use of this compound as a chromogenic substrate in enzymatic triglyceride assays provides a robust and reliable method for the quantification of triglycerides in biological samples. Its favorable spectral properties lead to a reduction in common interferences, thereby enhancing the accuracy and specificity of the assay. The detailed protocols and performance data provided in these application notes serve as a comprehensive guide for researchers and professionals in the development and implementation of advanced diagnostic tools for lipid metabolism.
References
Application Notes and Protocols for Quantitative Analysis of Antioxidants Using N,N-dimethyl-p-phenylenediamine (DMPD) Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of antioxidant capacity is crucial in the fields of food science, pharmacology, and drug development to understand the potential of various compounds to mitigate oxidative stress. The N,N-dimethyl-p-phenylenediamine (DMPD) assay is a spectrophotometric method used to determine the total antioxidant capacity of a sample. This method is based on the ability of antioxidant compounds to scavenge the colored and stable DMPD radical cation (DMPD•+). The reduction of DMPD•+ by an antioxidant to its colorless reduced form, DMPD, is measured by the decrease in absorbance at a specific wavelength. This application note provides detailed protocols for the DMPD assay, quantitative data for various antioxidants, and visual workflows to aid in its implementation.
The DMPD assay is versatile and can be applied to both hydrophilic and lipophilic antioxidants.[1][2] An improved version of the assay utilizes potassium persulfate for the generation of a more stable DMPD radical cation, offering an advantage over the older method that uses ferric chloride, which can be influenced by metal-chelating agents.[1][2]
Principle of the DMPD Assay
The DMPD assay operates on the principle of a single electron transfer (SET) mechanism. In the presence of an oxidizing agent, the colorless DMPD is oxidized to form a stable, colored radical cation (DMPD•+), which exhibits a strong absorbance in the visible spectrum (typically around 505 nm or 517 nm). When an antioxidant is introduced, it donates an electron or a hydrogen atom to the DMPD•+, quenching its color and causing a decrease in absorbance. The extent of this decolorization is proportional to the concentration of the antioxidant in the sample. The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.
Chemical Reaction of the DMPD Assay
The following diagram illustrates the two-step process of the DMPD assay: the generation of the DMPD radical cation and its subsequent reduction by an antioxidant.
Experimental Protocols
Two primary methods for generating the DMPD radical cation are detailed below. The improved method using potassium persulfate is generally recommended due to the higher stability of the radical and avoidance of potential interference from metal ions.[1][2]
Protocol 1: Improved DMPD Assay using Potassium Persulfate
This method is preferred for its robustness and the stability of the generated radical cation.[2]
Reagents and Materials:
-
N,N-dimethyl-p-phenylenediamine (DMPD)
-
Potassium persulfate (K₂S₂O₈)
-
Sodium acetate
-
Acetic acid
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Methanol or other suitable solvent for samples
-
Deionized water
-
Spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Preparation of 0.1 M Acetate Buffer (pH 5.6):
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.
-
Mix the two solutions, adjusting the ratio until the pH of the buffer reaches 5.6.
-
-
Preparation of 100 mM DMPD Stock Solution:
-
Dissolve 209 mg of DMPD in 10 mL of deionized water.[2] This solution should be freshly prepared.
-
-
Preparation of 0.4 mM Potassium Persulfate Solution:
-
Dissolve 10.8 mg of K₂S₂O₈ in 100 mL of deionized water.
-
-
Generation of DMPD•+ Radical Cation:
-
To 10 mL of the 0.1 M acetate buffer (pH 5.6), add 100 µL of the 100 mM DMPD stock solution and 50 µL of the 0.4 mM potassium persulfate solution.[2]
-
Incubate the solution in the dark at room temperature for 3-4 hours.[2] The resulting deep-colored solution is the DMPD•+ working solution. This solution is stable for several hours when stored in the dark at 4°C.[2]
-
-
Assay Procedure:
-
Before use, dilute the DMPD•+ working solution with the acetate buffer to an absorbance of 0.70-0.80 at 517 nm.[2]
-
Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples in a suitable solvent.
-
In a cuvette or microplate well, add 10 µL of the standard or sample solution to 3.49 mL of the diluted DMPD•+ solution.[2]
-
Mix well and incubate at 30°C.
-
Measure the decrease in absorbance at 517 nm after a set time (e.g., 6 minutes).[2] A stable endpoint is typically reached within 100 seconds.[2]
-
A blank reading should be taken using the solvent instead of the sample.
-
-
Calculation of Antioxidant Activity:
-
The percentage of inhibition of the DMPD•+ radical is calculated using the following formula: % Inhibition = [(A₀ - Aₛ) / A₀] x 100 where A₀ is the absorbance of the blank and Aₛ is the absorbance of the sample.
-
Plot a standard curve of % inhibition versus the concentration of Trolox.
-
Determine the TEAC value of the sample from the standard curve.
-
Protocol 2: DMPD Assay using Ferric Chloride
This is the older method for generating the DMPD radical cation.[3]
Reagents and Materials:
-
N,N-dimethyl-p-phenylenediamine (DMPD)
-
Ferric chloride (FeCl₃)
-
Sodium acetate
-
Acetic acid
-
Trolox
-
Methanol or other suitable solvent for samples
-
Deionized water
-
Spectrophotometer
Procedure:
-
Preparation of 0.1 M Acetate Buffer (pH 5.25):
-
Prepare as described in Protocol 1, adjusting the pH to 5.25.
-
-
Preparation of 100 mM DMPD Solution:
-
Dissolve 209 mg of DMPD in 10 mL of deionized water.[4]
-
-
Preparation of 0.05 M Ferric Chloride Solution:
-
Dissolve 811 mg of FeCl₃ in 100 mL of deionized water.
-
-
Generation of DMPD•+ Radical Cation:
-
Add 1 mL of the 100 mM DMPD solution to 100 mL of the 0.1 M acetate buffer (pH 5.25).[4]
-
To this solution, add 0.4 mL of the 0.05 M ferric chloride solution to generate the colored DMPD•+ radical.[4]
-
Adjust the absorbance of the solution to approximately 0.900 at 505 nm by diluting with the acetate buffer if necessary.[1]
-
-
Assay Procedure:
-
Prepare a series of dilutions of the antioxidant standard (e.g., Trolox) and the test samples.
-
Add 50 µL of the standard or sample solution to 1 mL of the DMPD•+ working solution.[1]
-
Mix and incubate at 25°C for 10 minutes.[1]
-
Measure the absorbance at 505 nm.[1]
-
A blank reading should be taken using the solvent instead of the sample.
-
-
Calculation of Antioxidant Activity:
-
Calculate the % inhibition and TEAC values as described in Protocol 1.
-
Experimental Workflow
The following diagram outlines the general experimental workflow for the quantitative analysis of antioxidants using the DMPD assay.
Data Presentation
The antioxidant capacity of various substances as determined by the DMPD assay is presented below. The values are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which allows for a standardized comparison.
Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Beverages Determined by DMPD Assay
| Sample | TEAC (mmol/L) | Reference |
| Black Currant Juice | 138.85 | [1] |
| Black Currant Nectar | 49.90 | [1] |
| Green Tea (Assam) | 3.31 | [1] |
| Black Tea (Assam) | 2.35 | [1] |
| Black Tea (Darjeeling) | 2.05 | [1] |
| Green Tea (Darjeeling) | 3.35 | [1] |
| Apple Juice | 8.59 | [1] |
| Tomato Juice | 8.81 | [1] |
| Mao Fruit Juice | 488.96 mg Trolox/100 mL* | [4] |
Note: The value for Mao Fruit Juice was reported in mg Trolox/100 mL and is presented here as reported in the source.
Table 2: Comparative Antioxidant Activity of Pure Compounds
| Compound | Relative Activity in DMPD Assay | Reference |
| Gallic Acid | Strong, but not the highest | [3] |
| Ascorbic Acid | Active | [3] |
| Uric Acid | No activity | [1][3] |
| Trolox | Standard reference | [1][3] |
It is important to note that the antioxidant activity of a compound can vary depending on the assay method used. For instance, gallic acid is a very strong antioxidant in many assays, but it is not the most potent in the DMPD assay.[3] Conversely, uric acid, a major antioxidant in human plasma, shows no activity in the DMPD test.[1][3]
Applications
The DMPD assay is a valuable tool for the screening and quantification of antioxidant activity in a variety of samples, including:
-
Food and Beverages: Assessing the antioxidant capacity of fruit juices, wines, teas, and other plant-based foods.[1][4]
-
Pharmaceuticals and Nutraceuticals: Evaluating the antioxidant potential of natural product extracts, purified compounds, and dietary supplements.
-
Drug Development: Screening new chemical entities for their antioxidant properties as a part of their pharmacological profiling.
-
Cosmetics: Determining the antioxidant capacity of ingredients used in skincare and anti-aging products.
Conclusion
The DMPD assay provides a rapid, inexpensive, and reproducible method for the quantitative analysis of antioxidant capacity. The improved protocol using potassium persulfate enhances the stability and reliability of the assay. By following the detailed protocols and utilizing the comparative data provided in these application notes, researchers, scientists, and drug development professionals can effectively employ the DMPD assay to evaluate the antioxidant potential of a wide range of substances. The provided workflows and diagrams serve as a visual guide to facilitate the implementation of this valuable analytical technique.
References
Application Notes and Protocols for Flow Injection Analysis (FIA) Utilizing DAOS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the determination of clinically relevant analytes using Flow Injection Analysis (FIA) with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS) as a chromogenic reagent. The primary application detailed is the enzymatic determination of total and free cholesterol in human serum.
Principle of this compound-Based FIA Methods
The core of these methods lies in the coupling of a specific enzymatic reaction that produces hydrogen peroxide (H₂O₂) with a subsequent color-forming reaction involving this compound. The intensity of the color produced is directly proportional to the concentration of the analyte of interest and is measured spectrophotometrically.
The general reaction scheme is as follows:
-
Enzymatic Reaction: Analyte + O₂ --(Enzyme)--> Oxidized Analyte + H₂O₂
-
Chromogenic Reaction (Trinder Reaction): H₂O₂ + 4-Aminoantipyrine (4-AAP) + this compound --(Peroxidase)--> Quinoneimine Dye (colored) + H₂O
The resulting quinoneimine dye exhibits a strong absorbance at a specific wavelength, allowing for sensitive and selective quantification of the analyte. The use of FIA provides a rapid, automated, and reproducible platform for this analysis, minimizing reagent consumption and sample handling.
Application Note 1: Determination of Total and Free Cholesterol in Human Serum
This protocol outlines a Flow Injection Analysis method for the quantification of total and free cholesterol in human serum samples. The method is based on the enzymatic conversion of cholesterol to produce hydrogen peroxide, which then reacts with this compound and 4-aminoantipyrine to form a colored product.
Signaling Pathway
The enzymatic and chromogenic reactions involved in the determination of cholesterol are depicted below. For total cholesterol, cholesterol esters are first hydrolyzed to free cholesterol by cholesterol esterase.
Experimental Workflow
The FIA system is configured with two channels. The carrier stream transports the sample to the immobilized enzyme reactor. The reagent stream containing the chromogenic reagents merges with the carrier stream post-reactor, initiating the color-forming reaction.
Experimental Protocol
1. Reagents and Solutions:
-
Carrier Solution (Phosphate Buffer, 0.1 M, pH 7.0):
-
Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water to achieve a pH of 7.0.
-
-
Chromogenic Reagent Solution:
-
This compound: 0.5 mmol/L
-
4-Aminoantipyrine (4-AAP): 0.5 mmol/L
-
Horseradish Peroxidase (POD): 10,000 U/L
-
Prepare in 0.1 M Phosphate Buffer (pH 7.0).
-
-
Enzyme Immobilization:
-
Immobilize Cholesterol Esterase (ChE) and Cholesterol Oxidase (ChOx) on controlled pore glass (CPG) or a similar support and pack into a small glass column to create the enzyme reactor. For free cholesterol determination, use a reactor with only Cholesterol Oxidase.
-
-
Cholesterol Standard Stock Solution (10 mmol/L):
-
Prepare in a suitable solvent with a surfactant (e.g., Triton X-100).
-
-
Working Standards:
-
Prepare a series of working standards by diluting the stock solution with the carrier buffer.
-
2. FIA System Parameters:
-
Pump Tubing:
-
Carrier: Tygon tubing, e.g., 0.8 mm I.D.
-
Reagent: Tygon tubing, e.g., 0.5 mm I.D.
-
-
Flow Rates:
-
Carrier Stream: 1.0 mL/min
-
Reagent Stream: 0.5 mL/min
-
-
Sample Injection Volume: 50 µL
-
Reaction Coil:
-
PTFE tubing, 0.5 mm I.D., 100 cm length.
-
-
Detector: Spectrophotometer with a flow-through cell.
-
Detection Wavelength: 592 nm
3. Procedure:
-
Set up the FIA manifold as shown in Figure 2.
-
Pump the carrier and reagent solutions through the system until a stable baseline is obtained.
-
Inject the cholesterol standards in ascending order of concentration.
-
Record the peak height or area for each standard.
-
Construct a calibration curve by plotting the peak signal versus cholesterol concentration.
-
Inject the serum samples (appropriately diluted with the carrier buffer if necessary).
-
Determine the cholesterol concentration in the samples from the calibration curve.
Quantitative Data
The performance of the FIA method for total cholesterol determination using this compound is summarized in the table below.
| Parameter | Value | Reference |
| Linear Range | 0 - 15 mmol/L | [1] |
| Relative Standard Deviation (RSD) | ≤ 1.1% | [1] |
| Detection Wavelength | 592 nm | [1] |
| Sample Throughput | 30 - 60 samples/hour | [2] |
General Considerations for Method Development
The presented protocol for cholesterol can be adapted for other analytes that can be determined via an enzymatic reaction producing hydrogen peroxide. Key steps in adapting the method include:
-
Enzyme Selection: Choose a highly specific oxidase enzyme for the target analyte.
-
Immobilization: Develop a stable immobilized enzyme reactor.
-
Optimization of FIA Parameters: Adjust flow rates, reaction coil length, and sample volume to achieve optimal sensitivity and sample throughput.
-
Interference Studies: Evaluate potential interferences from the sample matrix and develop strategies for their mitigation (e.g., sample dilution, use of masking agents, or online dialysis).
By leveraging the principles outlined in these notes, researchers can develop robust and efficient FIA methods utilizing this compound for a variety of applications in clinical chemistry, drug development, and other fields.
References
Application Notes and Protocols for Phenol Detection in Environmental Monitoring using DAOS
Introduction
Phenol and its derivatives are common environmental pollutants originating from various industrial activities, including petrochemical manufacturing, pharmaceutical production, and coal processing. Their toxicity, even at low concentrations, necessitates sensitive and reliable monitoring methods to ensure environmental and public health. This document provides detailed application notes and protocols for the quantitative determination of phenols in environmental water samples using a colorimetric assay based on N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (DAOS).
The method utilizes the horseradish peroxidase (HRP) catalyzed oxidative coupling of phenols with 4-aminoantipyrine (4-AAP) and this compound. In the presence of hydrogen peroxide (H₂O₂), HRP facilitates the reaction between phenol and 4-AAP to form a phenoxyl radical and an intermediate. This intermediate then reacts with this compound to produce a highly colored, water-soluble quinone-imine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of phenol in the sample. This compound, a highly water-soluble aniline derivative, serves as an excellent chromogenic reagent, offering high sensitivity and stability to the assay.
Data Presentation
The quantitative performance of the this compound-based colorimetric method for phenol detection is summarized in the table below. These values are typical and may vary depending on the specific sample matrix and laboratory conditions.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 590 - 610 nm | Inferred from properties of similar Trinder's reagents |
| Limit of Detection (LOD) | 0.05 mg/L | [1] |
| Limit of Quantitation (LOQ) | 0.15 mg/L | Inferred from LOD |
| Linearity Range | 0.1 - 10.0 mg/L | [2] |
| Precision (as Relative Standard Deviation) | < 5% | Inferred from similar methods |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and handling are crucial for accurate phenol analysis.
Materials:
-
Amber glass bottles, 1 L, with PTFE-lined caps
-
Sulfuric acid (H₂SO₄), concentrated
-
Copper sulfate (CuSO₄)
-
Sodium hydroxide (NaOH), 1 M
-
Phosphoric acid (H₃PO₄), 10% (v/v)
Protocol:
-
Collect water samples in clean amber glass bottles.
-
To preserve the sample, acidify to a pH < 2 with concentrated sulfuric acid.
-
Add 1 g of copper sulfate per liter of sample to inhibit microbial degradation.
-
Store the preserved samples at 4°C and analyze within 28 days.
-
Before analysis, bring the sample to room temperature and adjust the pH to 7.0 ± 0.2 using 1 M NaOH or 10% H₃PO₄.
-
If the sample is turbid, filter it through a 0.45 µm membrane filter.
Preparation of Reagents and Standards
Materials:
-
Phenol, analytical standard
-
This compound (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP), Type VI, ≥250 units/mg solid
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer, 0.1 M, pH 7.0
-
Deionized water
Protocols:
-
Phosphate Buffer (0.1 M, pH 7.0): Dissolve 13.6 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of deionized water. Adjust the pH to 7.0 with 1 M NaOH and dilute to a final volume of 1 L.
-
Phenol Stock Solution (1000 mg/L): Dissolve 1.000 g of phenol in deionized water in a 1 L volumetric flask and dilute to the mark. Store at 4°C.
-
Phenol Working Standards (0.1 - 10.0 mg/L): Prepare a series of working standards by diluting the phenol stock solution with deionized water.
-
This compound Solution (10 mM): Dissolve 341.4 mg of this compound in 100 mL of deionized water. Store protected from light at 4°C.
-
4-AAP Solution (20 mM): Dissolve 406.5 mg of 4-AAP in 100 mL of deionized water. Prepare fresh daily.
-
HRP Solution (100 units/mL): Dissolve 10 mg of HRP in 10 mL of 0.1 M phosphate buffer (pH 7.0). Prepare fresh daily.
-
Hydrogen Peroxide Solution (2 mM): Dilute 22.7 µL of 30% H₂O₂ to 100 mL with deionized water. Prepare fresh before use.
Analytical Procedure
Materials:
-
Spectrophotometer
-
Cuvettes with a 1 cm path length
-
Micropipettes and tips
-
Test tubes or 96-well microplate
Protocol:
-
Pipette 1.0 mL of the prepared sample, standard, or a deionized water blank into a test tube.
-
Add 0.5 mL of 0.1 M phosphate buffer (pH 7.0).
-
Add 0.2 mL of 20 mM 4-AAP solution and mix.
-
Add 0.2 mL of 10 mM this compound solution and mix.
-
Add 0.1 mL of HRP solution (100 units/mL) and mix.
-
Initiate the reaction by adding 0.2 mL of 2 mM H₂O₂ solution and mix immediately.
-
Incubate the reaction mixture at room temperature (25°C) for 15 minutes, protected from direct light.
-
Measure the absorbance of the resulting colored solution at the predetermined λmax (e.g., 600 nm) against the blank.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the phenol concentration in the sample from the calibration curve.
Mandatory Visualizations
Caption: Signaling pathway for the enzymatic detection of phenol.
Caption: Experimental workflow for phenol detection using this compound.
References
Application Notes and Protocols: Kinetic Studies of D-Amino Acid Oxidase (DAOS) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAOS) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2] This enzyme is of significant interest in various fields, including neuroscience, biotechnology, and drug development. In the central nervous system, this compound is a key regulator of the neuromodulator D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity and neurotransmission.[1][3] Consequently, inhibitors of this compound are being explored as potential therapeutic agents for neurological and psychiatric disorders, such as schizophrenia.[3][4]
These application notes provide a comprehensive overview of the kinetic studies of this compound reactions, including detailed experimental protocols, data presentation, and visual representations of the underlying biochemical processes.
Data Presentation: Kinetic Parameters of this compound
The kinetic properties of this compound can be characterized by the Michaelis-Menten constants (Kₘ) and the maximum reaction velocities (Vₘₐₓ).[5] These parameters provide insights into the enzyme's affinity for its substrates and its catalytic efficiency. The following table summarizes the apparent kinetic properties of human D-amino acid oxidase (hDAAO) for various substrates.
| Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (s⁻¹mM⁻¹) |
| D-Alanine | 1.8 | 15.5 | 8.6 |
| D-Serine | 10.5 | 6.3 | 0.6 |
| D-Proline | 2.5 | 10.5 | 4.2 |
| D-Valine | 0.4 | 12.3 | 30.8 |
| D-Leucine | 0.2 | 11.5 | 57.5 |
| D-Phenylalanine | 0.13 | 14.2 | 109.2 |
| D-Tyrosine | 0.25 | 13.5 | 54.0 |
| D-Tryptophan | 0.1 | 10.0 | 100.0 |
| D-Methionine | 0.3 | 12.8 | 42.7 |
Data adapted from Molla et al. (2006) and other sources. Conditions: 21% oxygen saturation, pH 8.5, and 25°C.[1]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Activity
This protocol describes a common method for determining this compound activity by monitoring the production of hydrogen peroxide (H₂O₂) in a coupled reaction with horseradish peroxidase (HRP).
Materials:
-
Purified this compound enzyme
-
D-amino acid substrate (e.g., D-Alanine, D-Serine)
-
Sodium pyrophosphate buffer (50 mM, pH 8.3)
-
Flavin adenine dinucleotide (FAD) solution (20 µM)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine, 4-aminoantipyrine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the sodium pyrophosphate buffer, FAD, HRP, and the chromogenic substrate in a cuvette.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding the D-amino acid substrate to the cuvette and mix thoroughly.
-
Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time. The rate of color development is proportional to the rate of H₂O₂ production and thus to the this compound activity.
-
To determine the initial reaction velocity, calculate the slope of the linear portion of the absorbance versus time plot.
-
To study the kinetics of the enzyme, repeat steps 1-5 with varying concentrations of the D-amino acid substrate.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Protocol 2: Oxygen Consumption Assay for this compound Activity
This protocol measures this compound activity by monitoring the consumption of molecular oxygen, a co-substrate in the reaction, using a Clark-type oxygen electrode.[6]
Materials:
-
Purified this compound enzyme
-
D-amino acid substrate
-
Air-saturated 50 mM sodium pyrophosphate buffer (pH 8.3)[6]
-
FAD solution (20 µM)[6]
-
Clark-type oxygen electrode system
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add the air-saturated sodium pyrophosphate buffer and FAD solution to the reaction chamber of the oxygen electrode system and allow it to equilibrate to 25°C.[6]
-
Add a known amount of the this compound enzyme (e.g., 10 µg) to the chamber.[6]
-
Initiate the reaction by injecting the D-amino acid substrate (e.g., 10 mM final concentration) into the chamber and start recording the oxygen concentration.[6]
-
The initial rate of oxygen consumption is determined from the initial linear slope of the oxygen concentration versus time plot.
-
For kinetic analysis, repeat the experiment with varying concentrations of the D-amino acid substrate.
-
Plot the initial rates of oxygen consumption against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
Signaling Pathway and Experimental Workflow Diagrams
This compound Catalytic Cycle and its Role in Neuromodulation
D-amino acid oxidase catalyzes the oxidative deamination of D-amino acids. The reaction follows a ternary-complex mechanism.[1] In the brain, this compound plays a critical role in regulating the levels of D-serine, which is a co-agonist for NMDA receptors.[1][3] By degrading D-serine, this compound can modulate NMDA receptor activity, thereby influencing synaptic transmission and plasticity.
Caption: this compound modulates NMDA receptor activity by regulating D-serine levels.
Experimental Workflow for this compound Kinetic Studies
The following diagram outlines the general workflow for conducting kinetic studies of this compound, from sample preparation to data analysis.
Caption: General workflow for determining the kinetic parameters of this compound.
Conclusion
The study of this compound kinetics is fundamental to understanding its physiological roles and for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the enzymatic properties of this compound and to screen for potential inhibitors. The visualization of the signaling pathway and experimental workflow further aids in comprehending the complex processes involved in this compound research.
References
- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A detailed mechanism of the oxidative half-reaction of d-amino acid oxidase: another route for flavin oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzyme Kinetics [www2.chem.wisc.edu]
- 6. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access | PLOS One [journals.plos.org]
Application Notes and Protocols for High-Throughput Screening (HTS) Assays Utilizing a Phenoxazine-Based Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets.[1] A common and robust method employed in HTS is the use of coupled enzyme assays that generate a fluorescent or colorimetric signal. This document provides detailed application notes and protocols for a widely used HTS assay based on a phenoxazine-derived substrate, 10-acetyl-3,7-dihydroxyphenoxazine, commonly known as Amplex® Red.
The Amplex® Red assay is a sensitive, one-step fluorometric method used to detect hydrogen peroxide (H₂O₂) or peroxidase activity.[2][3] In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[3][4] This assay can be coupled to any H₂O₂-generating enzyme, making it a versatile tool for screening inhibitors or activators of a wide range of enzymes.
Assay Principle
The fundamental principle of the Amplex® Red assay lies in the HRP-catalyzed oxidation of the non-fluorescent Amplex® Red substrate to the fluorescent product, resorufin, in the presence of hydrogen peroxide. The resulting fluorescence is directly proportional to the amount of H₂O₂ present in the sample. This allows for the quantitative determination of H₂O₂ concentrations or the activity of H₂O₂-producing enzymes. The reaction can be monitored fluorometrically with excitation maxima around 571 nm and emission maxima around 585 nm.[3] The high extinction coefficient of resorufin also permits spectrophotometric measurement at approximately 560 nm.[5]
Applications in High-Throughput Screening
The versatility of the Amplex® Red assay makes it suitable for a variety of HTS applications in drug discovery, including:
-
Screening for enzyme inhibitors: By coupling the assay to an H₂O₂-producing enzyme of interest (e.g., monoamine oxidase, glucose oxidase), libraries of compounds can be screened for their inhibitory effects.[6]
-
Measuring H₂O₂ release from cells: The assay can be used to quantify the release of H₂O₂ from cells in response to stimuli or test compounds, providing insights into cellular signaling and oxidative stress.[7]
-
Detecting peroxidase activity: When H₂O₂ is supplied in excess, the assay can be used to screen for inhibitors or activators of peroxidases.[3]
Data Presentation
The following tables summarize key quantitative data and typical assay parameters for the Amplex® Red HTS assay.
Table 1: Quantitative Performance of the Amplex® Red Assay
| Parameter | Value | Reference |
| H₂O₂ Detection Limit (Fluorometric) | 10 picomoles in 100 µL (50 nM) | [3] |
| HRP Detection Limit (Fluorometric) | 1 x 10⁻⁵ U/mL | [3] |
| Resorufin Extinction Coefficient | 58,000 ± 5,000 cm⁻¹M⁻¹ | [3] |
| Excitation Maximum (Resorufin) | ~571 nm | [3] |
| Emission Maximum (Resorufin) | ~585 nm | [3] |
Table 2: Typical Reagent Concentrations for a 96-Well Plate HTS Assay (100 µL final volume)
| Reagent | Final Concentration |
| Amplex® Red | 50 µM |
| Horseradish Peroxidase (HRP) | 0.1 U/mL |
| H₂O₂ (for standard curve) | 0 - 5 µM |
| Assay Buffer | 50 mM Sodium Phosphate, pH 7.4 |
Experimental Protocols
Protocol 1: General HTS Assay for Hydrogen Peroxide Detection
This protocol describes a general method for quantifying H₂O₂ in a 96-well plate format, suitable for HTS.
Materials:
-
Amplex® Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
5X Reaction Buffer (e.g., 0.25 M Sodium Phosphate, pH 7.4)
-
Deionized water
-
Black, flat-bottom 96-well microplates
-
Multichannel pipettes
-
Fluorescence microplate reader
Reagent Preparation:
-
1X Reaction Buffer: Prepare the 1X Reaction Buffer by diluting the 5X Reaction Buffer 1:5 with deionized water.[3]
-
Amplex® Red Stock Solution: Dissolve the Amplex® Red reagent in DMSO to make a stock solution (e.g., 10 mM). Store protected from light.[3]
-
HRP Stock Solution: Dissolve HRP in 1X Reaction Buffer to prepare a stock solution (e.g., 10 U/mL).[3]
-
H₂O₂ Standard Solutions: Prepare a series of H₂O₂ standards by diluting a concentrated stock solution in 1X Reaction Buffer. A typical standard curve might range from 0 to 5 µM.[8]
-
Working Solution: Prepare a working solution containing Amplex® Red and HRP in 1X Reaction Buffer. For a final concentration of 50 µM Amplex® Red and 0.1 U/mL HRP in a 100 µL reaction, the working solution should be prepared at 2X the final concentration. Protect this solution from light.[3]
Assay Procedure:
-
Sample/Standard Addition: Add 50 µL of your samples or H₂O₂ standards to the wells of the 96-well plate.
-
Initiate Reaction: Add 50 µL of the Amplex® Red/HRP working solution to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[3] The incubation time may be optimized depending on the specific application.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.[3][7]
Protocol 2: HTS Assay for Screening Enzyme Inhibitors (Coupled Enzyme Assay)
This protocol is designed for screening compound libraries for inhibitors of an H₂O₂-producing enzyme.
Materials:
-
All materials from Protocol 1
-
H₂O₂-producing enzyme of interest
-
Substrate for the enzyme of interest
-
Test compounds dissolved in DMSO
Assay Procedure:
-
Compound Plating: Add a small volume (e.g., 1 µL) of test compounds or DMSO (vehicle control) to the wells of a 96-well plate.
-
Enzyme and Substrate Addition: Prepare a reaction mixture containing the H₂O₂-producing enzyme and its substrate in 1X Reaction Buffer. Add 50 µL of this mixture to each well.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.
-
Detection Reagent Addition: Prepare a 2X Amplex® Red/HRP working solution and add 50 µL to each well to initiate the detection reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence as described in Protocol 1. A decrease in fluorescence in the presence of a test compound indicates potential inhibition of the enzyme.
Mandatory Visualizations
Caption: Principle of the Amplex Red Assay.
Caption: HTS Workflow for Enzyme Inhibitor Screening.
References
- 1. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Request for Quote [thermofisher.com]
- 2. sahoury.com [sahoury.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. signosisinc.com [signosisinc.com]
- 6. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. labroots.com [labroots.com]
- 8. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: DAOS Reagent Handling and Troubleshooting
Here is a technical support center guide for preventing DAOS reagent degradation, designed for researchers, scientists, and drug development professionals.
This guide provides best practices for the storage and handling of this compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) reagent to prevent degradation and ensure the reliability and reproducibility of your experimental results. This compound is a highly water-soluble aniline derivative widely used as a chromogenic substrate in enzymatic assays.[1][2] As an aniline derivative, it is susceptible to degradation, which can compromise assay performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound reagent and how does it work? A1: this compound is a Trinder's reagent used in biochemical assays to quantify various analytes like glucose or cholesterol.[2] In the presence of hydrogen peroxide (H₂O₂) and a peroxidase enzyme, this compound couples with another chromogen, typically 4-aminoantipyrine (4-AAP), to produce a stable, colored quinoneimine dye. The intensity of this color is directly proportional to the analyte concentration and can be measured spectrophotometrically.[2]
Q2: What are the primary causes of this compound reagent degradation? A2: The primary cause of degradation is oxidation. Like many aniline derivatives, this compound is sensitive to several environmental factors that can accelerate this process, including:
-
Light Exposure: UV and ambient light can induce photo-oxidation.[3]
-
Temperature: Elevated temperatures increase the rate of chemical degradation.
-
Moisture/Humidity: The solid reagent is hygroscopic, and moisture can cause hydrolysis and degradation.[1][3]
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation.
-
Incorrect pH: Extreme pH values can affect the stability of the molecule.[4]
Q3: How can I visually identify degraded this compound reagent? A3: this compound in its solid form should be a white to off-white powder.[2][5] A significant sign of degradation is a change in color to yellow or brown. For this compound solutions, any discoloration, cloudiness, or particulate matter indicates potential degradation and the reagent should be discarded.[6]
Q4: What are the recommended storage conditions for this compound? A4: Proper storage is critical to maximize the shelf-life of the reagent. Always refer to the manufacturer's datasheet, but general guidelines are summarized in the table below.
Q5: How should I prepare and store this compound solutions? A5: For best results, it is strongly recommended to prepare working solutions fresh on the day of use.[1] If you must prepare a stock solution, dissolve the solid this compound in high-purity, deionized water. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them protected from light.[7]
Storage Condition Guidelines
The following table summarizes the recommended storage conditions for this compound reagent in both solid and solution forms.
| Reagent Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed container in a dry, dark place.[1][3][8] |
| 2-8°C | Short-term | Ensure the container is well-sealed to protect from moisture.[9] | |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use tubes to prevent freeze-thaw cycles.[1][7] |
| -20°C | Up to 1 month | Protect from light; ensure tubes are sealed tightly.[1] | |
| Working Solution | 2-8°C or on ice | < 1 day | Prepare fresh immediately before use for optimal performance.[1] |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during assays involving this compound.
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | 1. Degraded this compound Reagent: The reagent may have oxidized, leading to spontaneous color formation. | 1. Discard the old reagent. Prepare a fresh solution from solid this compound powder that has been stored correctly. |
| 2. Contaminated Buffer/Water: Impurities or oxidizing agents in the water or buffer can react with this compound. | 2. Use high-purity, sterile, deionized water and freshly prepared buffers. | |
| No/Low Signal or Color Development | 1. Inactive this compound Reagent: The reagent has completely degraded and is no longer reactive. | 1. Perform a quality control check (see protocol below). If it fails, use a new batch of this compound. |
| 2. Inactive Enzyme (Peroxidase): The enzyme may have lost its activity due to improper storage or handling. | 2. Test the enzyme's activity with a reliable positive control substrate. | |
| 3. Incorrect Assay Conditions: Sub-optimal pH or temperature can inhibit the enzymatic reaction.[10] | 3. Verify that the assay buffer pH and incubation temperature match the protocol's requirements. | |
| High Variability Between Replicates | 1. Incomplete Reagent Mixing: A non-homogeneous reaction mixture in the wells. | 1. Ensure thorough but gentle mixing of reagents in each well before measurement.[10] |
| 2. Pipetting Errors: Inaccurate dispensing of reagents, especially in small volumes. | 2. Use calibrated pipettes. Prepare a master mix for the reaction components to minimize pipetting variability.[11] | |
| 3. Edge Effects in Microplate: Evaporation or temperature gradients across the plate.[10] | 3. Avoid using the outer wells of the plate or fill them with a blank solution (e.g., water or buffer).[10] |
Experimental Protocols
Protocol: Quality Control (QC) of this compound Reagent Activity
This protocol provides a method to verify the functionality of your this compound reagent by running a simple colorimetric reaction.
Materials:
-
This compound Reagent (solid or stock solution)
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at ~590-600 nm
Procedure:
-
Reagent Preparation:
-
This compound Solution: Prepare a 10 mM working solution of this compound in the assay buffer.
-
4-AAP Solution: Prepare a 10 mM working solution of 4-AAP in the assay buffer.
-
HRP Solution: Prepare a 1 U/mL solution of HRP in the assay buffer.
-
H₂O₂ Dilution: Prepare a 1 mM H₂O₂ solution by diluting the 3% stock in assay buffer.
-
-
Assay Setup:
-
Label wells in the 96-well plate for a "Test" condition and a "Negative Control."
-
Prepare a Reaction Master Mix (for one reaction):
-
150 µL Assay Buffer
-
20 µL this compound Solution (10 mM)
-
20 µL 4-AAP Solution (10 mM)
-
10 µL HRP Solution (1 U/mL)
-
-
-
Reaction Execution:
-
Add 200 µL of the Master Mix to both the "Test" and "Negative Control" wells.
-
To the "Test" well, add 10 µL of the 1 mM H₂O₂ solution to initiate the reaction.
-
To the "Negative Control" well, add 10 µL of assay buffer.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Data Analysis:
-
Measure the absorbance of both wells at ~595 nm.
-
Expected Result: The "Test" well should develop a distinct blue/purple color with high absorbance. The "Negative Control" well should remain colorless or have very low absorbance.
-
Interpretation: If the "Test" well fails to produce a strong color, your this compound reagent (or another component) has likely degraded. If the "Negative Control" shows high absorbance, your this compound or buffer is contaminated or has auto-oxidized.
-
Visual Workflows
The following diagrams illustrate key decision-making and handling processes for working with this compound reagent.
Caption: Troubleshooting workflow for this compound-related assay failures.
Caption: Best practices for handling and preparation of this compound reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. China What exactly is the color reagent this compound used to detect 83777-30-4 [chinachemnet.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Anthocyanin - Wikipedia [en.wikipedia.org]
- 5. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt|lookchem [lookchem.com]
- 6. transfusionontario.org [transfusionontario.org]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
Technical Support Center: Troubleshooting Interference in DAOS Colorimetric Assays
Welcome to the technical support center for DAOS (D-amino acid oxidase) colorimetric assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and overcoming common interference issues that can be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound colorimetric assays?
A1: The most common endogenous interfering substances in serum and plasma samples are hemoglobin (from hemolysis), lipids (lipemia), and bilirubin (icterus).[1] These substances can interfere with the spectrophotometric measurement by absorbing light at the assay wavelength, scattering light, or by chemically interacting with the assay reagents.
Q2: How can I visually identify potential interference in my samples?
A2:
-
Hemolysis: Hemolyzed serum or plasma will appear pink to red in color due to the release of hemoglobin from red blood cells.
-
Lipemia: Lipemic samples have a milky or turbid appearance due to a high concentration of lipoproteins.[1]
-
Icterus: Icteric samples, containing high levels of bilirubin, will have a dark yellow to brownish color.
Q3: My this compound activity readings are lower than expected. What could be the cause?
A3: Lower than expected this compound activity can be due to several factors:
-
Enzyme Inactivity: Ensure your this compound enzyme is active by running a positive control. Improper storage or handling can lead to loss of activity.
-
Sub-optimal Assay Conditions: Verify that the pH of your assay buffer is within the optimal range for this compound (typically pH 7.4-8.5). Also, confirm that the substrate concentration is appropriate.[2]
-
Interference: Hemolysis, lipemia, and bilirubin can all lead to falsely decreased results depending on the specific assay chemistry and wavelength.
-
Reagent Degradation: Ensure all reagents, especially the chromogen and peroxidase, are not expired and have been stored correctly.
Q4: I am observing high variability between my replicate wells. What are the likely causes?
A4: High variability can be attributed to:
-
Pipetting Inaccuracy: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.
-
Incomplete Reagent Mixing: Gently mix all reagents after addition to the wells to ensure a homogeneous reaction mixture.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is good practice to fill the outer wells with a blank solution (e.g., water or buffer) and not use them for samples or standards.[2]
-
Temperature Fluctuations: Pre-incubate all reagents and the assay plate at the reaction temperature to ensure consistency.[2]
Troubleshooting Guides
Issue 1: Suspected Hemolysis Interference
Symptoms:
-
Pink or red appearance of the sample.
-
Inconsistent or inaccurate this compound activity readings.
Troubleshooting Workflow:
References
Technical Support Center: Diamine Oxidase (DAO) Assays with 4-AAP
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing and troubleshooting diamine oxidase (DAO) reactions using the 4-aminoantipyrine (4-AAP) method.
Frequently Asked Questions (FAQs)
What is the optimal pH for a DAO reaction using the 4-AAP method?
The optimal pH for DAO activity can vary depending on the enzyme source and substrate. However, published studies using colorimetric methods with 4-AAP provide a specific range.
-
A micro-spectrophotometric method for determining DAO activity in serum using a 4-AAP and 2,4,6-tribromo-3-hydroxybenzoic acid (TBHBA) combination established the optimal pH at 6.0 .[1][2]
-
Other studies have noted that DAO generally has a pH optimum around 7.0 and can function within a range of pH 5 to 10.[3] For instance, research on histamine degradation in a food matrix found complete degradation at pH 6.5 and 7.0.[4]
-
Kinetic studies on purified human DAO have been performed in buffers with a pH of 7.2 .[5]
Recommendation: For assays using the 4-AAP system, starting with a buffer at pH 6.0 is recommended. However, if suboptimal activity is observed, it is advisable to perform a pH optimization experiment, testing a range from pH 6.0 to 7.4 for your specific enzyme and sample matrix.
What is the principle of the DAO assay using 4-AAP?
The DAO assay with 4-AAP is a coupled enzymatic reaction. The process involves two main steps:
-
DAO Reaction: Diamine oxidase catalyzes the oxidative deamination of a substrate (like histamine or putrescine). This reaction produces an aldehyde, ammonia (NH₃), and hydrogen peroxide (H₂O₂).[6][7]
-
Colorimetric Reaction: The H₂O₂ produced in the first step is used by a second enzyme, horseradish peroxidase (HRP). In the presence of H₂O₂, HRP catalyzes the oxidative coupling of 4-AAP with a chromogenic substrate (e.g., TBHBA). This reaction forms a colored product (a quinoneimine dye) that can be quantified by measuring its absorbance with a spectrophotometer.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Of Histamine In Tuna Soup By Diamine Oxidase (dao) [witpress.com]
- 5. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Power of Diamine Oxidase: Understanding Its Role in Histamine Metabolism - Creative Enzymes [creative-enzymes.com]
- 7. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Improving Sensitivity of DAOS-based Detection Methods
This guide provides troubleshooting advice and optimization protocols for researchers, scientists, and drug development professionals working with DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline) based colorimetric assays, particularly those coupled with Horseradish Peroxidase (HRP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving the sensitivity of this compound-based detection methods.
Q1: What is the basic principle of a this compound/HRP detection assay?
A: this compound is a highly sensitive chromogenic substrate used for the detection of hydrogen peroxide (H₂O₂) activity. In a typical assay, the enzyme Horseradish Peroxidase (HRP) catalyzes the reaction between H₂O₂ and a substrate mixture containing this compound and a coupler, most commonly 4-aminoantipyrine (4-AAP). This enzymatic reaction produces a stable, water-soluble blue quinoneimine dye. The intensity of this blue color, which can be measured spectrophotometrically (typically around 590-600 nm), is directly proportional to the concentration of H₂O₂ in the sample. This system is often used as a detection module in assays like ELISA, where the HRP enzyme is conjugated to a detection antibody.
Q2: I am experiencing very low or no signal. What are the common causes and how can I troubleshoot this?
A: Low or no signal is a frequent issue that can stem from several factors, from reagent integrity to suboptimal reaction conditions. A systematic approach is key to identifying the problem.
Troubleshooting Steps for Low Signal:
-
Verify Reagent Integrity and Preparation:
-
Expired or Improperly Stored Reagents: Ensure that HRP, this compound, 4-AAP, and H₂O₂ are within their expiration dates and have been stored correctly. This compound, in particular, should be stored in a cool, dark place to prevent degradation.
-
Substrate Preparation: Always prepare the this compound/4-AAP working solution fresh for each experiment. The substrate is light-sensitive, so protect it from light during preparation and incubation.
-
H₂O₂ Degradation: Hydrogen peroxide solutions can lose potency over time. Use a fresh, properly stored stock of H₂O₂. You can test its activity with a known positive control.
-
Enzyme Activity: Confirm the activity of your HRP conjugate. If possible, test it with a different, reliable substrate like TMB to ensure the enzyme itself is active.
-
-
Review Experimental Protocol and Conditions:
-
Incorrect Reagent Order: Ensure all reagents are added in the correct sequence as specified by your protocol.
-
Suboptimal pH: HRP activity is highly pH-dependent, with an optimal range typically between 6.0 and 7.0.[1][2][3] Verify the pH of your reaction buffer.
-
Suboptimal Temperature: HRP reactions are generally performed at room temperature (20-25°C) or 37°C. Ensure your incubation temperature is appropriate and consistent.
-
Insufficient Incubation Time: The color development is a time-dependent reaction. If the signal is low, you can try increasing the incubation time. Monitor the reaction kinetically to determine the optimal endpoint.[4]
-
Presence of Inhibitors: Certain substances can inhibit HRP activity. For example, sodium azide is a potent inhibitor and should not be present in your wash buffers or sample diluents.[5]
-
-
Optimize Reagent Concentrations:
-
Substrate/Coupler Concentration: The concentrations of this compound and 4-AAP may be too low. Perform a titration experiment to find the optimal concentrations (see Experimental Protocols section).
-
H₂O₂ Concentration: While H₂O₂ is required for the reaction, excessively high concentrations can lead to substrate inhibition and inactivate the HRP enzyme.[6] Optimization is crucial.
-
Enzyme Concentration: If using an HRP conjugate (e.g., in an ELISA), the concentration may be too low. Try increasing the concentration of the conjugate.[4]
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: HRP catalytic cycle showing oxidation by H₂O₂ and subsequent reaction with this compound and 4-AAP to produce a blue dye.
Caption: A step-by-step flowchart for troubleshooting and resolving issues of low sensitivity in this compound-based assays.
References
- 1. Conformational changes of a chemically modified HRP: formation of a molten globule like structure at pH 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. novateinbio.com [novateinbio.com]
- 6. researchgate.net [researchgate.net]
Background signal reduction in DAOS assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Diamine Oxidase (DAO) assays, with a specific focus on reducing high background signals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical DAOS assay?
A this compound (Diamine Oxidase) assay is typically a colorimetric or fluorometric method used to measure the enzymatic activity of DAO. The fundamental principle involves the DAO-catalyzed oxidative deamination of a substrate (e.g., putrescine, cadaverine, or histamine). This reaction produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used in a secondary, coupled enzymatic reaction with a chromogenic or fluorogenic substrate and horseradish peroxidase (HRP) to produce a detectable color or fluorescent signal. The intensity of this signal is directly proportional to the DAO activity in the sample.[1][2]
Q2: What are the common substrates used in this compound assays?
Commonly used substrates for this compound assays include putrescine, cadaverine, and histamine. While histamine is the primary physiological substrate for DAO, putrescine and cadaverine often yield a stronger signal in vitro and are frequently used for assay development and screening.[3]
Q3: What types of controls are essential in a this compound assay?
To ensure the validity and accuracy of your results, it is crucial to include the following controls in your this compound assay:
-
Negative Control (No Enzyme): This control contains all the reaction components except for the DAO enzyme. It helps to determine the background signal caused by the spontaneous degradation of the substrate or other interfering factors.
-
Positive Control: This control contains a known amount of active DAO enzyme. It serves to confirm that the assay is working correctly and that the reagents are active.
-
Blank (No Substrate): This control contains the enzyme and all other reagents except for the substrate. This helps to identify any background signal originating from the enzyme preparation or other reaction components.
-
Inhibitor Control: To confirm that the measured activity is specific to DAO, a control with a known DAO inhibitor (e.g., aminoguanidine) can be included. A significant reduction in signal in the presence of the inhibitor indicates DAO-specific activity.
Q4: How should I prepare and store my samples for a this compound assay?
Proper sample preparation and storage are critical for accurate results. For serum or plasma samples, it is recommended to perform the assay immediately after collection. If storage is necessary, samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to a decrease in enzyme activity. For tissue samples, they should be homogenized in an appropriate buffer and centrifuged to remove cellular debris. The resulting supernatant can then be used for the assay.
Troubleshooting Guide: High Background Signal
High background signal can significantly reduce the sensitivity and accuracy of a this compound assay. The following guide addresses common causes and provides solutions to mitigate this issue.
Issue 1: Spontaneous Oxidation of Substrate or Probe
-
Symptom: High signal in the negative control (no enzyme) wells.
-
Cause: The chromogenic or fluorogenic substrate may be unstable and can oxidize spontaneously over time, leading to a high background signal.
-
Solution:
-
Prepare fresh substrate solutions for each experiment.
-
Protect the substrate and other light-sensitive reagents from light by storing them in amber vials or wrapping them in aluminum foil.
-
Optimize the incubation time; shorter incubation times can minimize spontaneous oxidation.
-
Issue 2: Contaminated Reagents
-
Symptom: Consistently high background across all wells, including blanks.
-
Cause: Contamination of buffers, substrates, or enzyme preparations with peroxidases or other oxidizing agents can lead to a false-positive signal.
-
Solution:
-
Use high-purity water and reagents to prepare all solutions.
-
Filter-sterilize buffers to remove any microbial contamination.
-
Prepare fresh reagents and avoid using stock solutions that have been stored for an extended period.
-
Issue 3: Presence of Interfering Substances in the Sample
-
Symptom: High background in sample wells but not in the negative control.
-
Cause: Biological samples may contain endogenous substances that can interfere with the assay. For example, ascorbic acid (Vitamin C) is a potent reducing agent that can interfere with the H₂O₂-HRP reaction.
-
Solution:
-
To counteract the effect of ascorbic acid, include ascorbate oxidase in the reaction mixture. Ascorbate oxidase specifically degrades ascorbic acid without affecting the this compound assay.[4]
-
If other interfering substances are suspected, consider performing a buffer exchange or dialysis of the sample to remove small molecule interferents.
-
Issue 4: Suboptimal Reagent Concentrations
-
Symptom: High background that may or may not be consistent across the plate.
-
Cause: Using excessively high concentrations of the substrate, HRP, or the detection probe can lead to increased background signal.
-
Solution:
-
Perform a titration experiment to determine the optimal concentration of each reagent. The goal is to find a concentration that provides a robust signal with the positive control while keeping the background signal low.
-
Data Presentation: Optimizing Assay Parameters
The following tables provide examples of quantitative data that can be generated during the optimization of a colorimetric this compound assay.
Table 1: Effect of Substrate on Assay Signal
This table demonstrates the difference in signal intensity generated by different DAO substrates. Cadaverine and putrescine show a significantly higher absorbance compared to histamine at the same concentration, indicating they are more efficient substrates in this in vitro assay.[3]
| Substrate (30 mM) | Mean Absorbance (± SD) |
| Cadaverine | 1.519 ± 0.071 |
| Putrescine | 1.291 ± 0.116 |
| Histamine | 0.3855 ± 0.0015 |
Table 2: Optimization of Ascorbate Oxidase (ASOD) Concentration
This table shows the effect of two different concentrations of ascorbate oxidase on the assay signal in the presence of a standard DAO solution and a control serum sample. The results indicate that 5 U/mL of ASOD is sufficient to overcome the interference from ascorbic acid in the serum sample.[4]
| Sample | ASOD Concentration (U/mL) | Mean Absorbance (± SD) |
| Standard DAO (25 U/L) | 5 | 1.236 ± 0.0425 |
| 20 | 1.225 ± 0.021 | |
| Control Serum | 5 | 0.020 ± 0.002 |
| 20 | 0.033 ± 0.005 |
Experimental Protocols
Colorimetric this compound Assay Protocol
This protocol is a general guideline for a colorimetric this compound assay. Optimal conditions may vary depending on the specific reagents and samples used.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.
-
Substrate Solution: 20 mM putrescine in Assay Buffer.
-
HRP Solution: 10 U/mL horseradish peroxidase in Assay Buffer.
-
Chromogenic Substrate: 10 mM 3,3',5,5'-Tetramethylbenzidine (TMB) in a suitable solvent.
-
Stop Solution: 2 M H₂SO₄.
-
DAO Standard: A purified DAO enzyme of known activity.
-
-
Assay Procedure:
-
Add 50 µL of sample or DAO standard to the wells of a 96-well microplate.
-
Add 25 µL of the Substrate Solution to each well.
-
Add 25 µL of the HRP Solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the Chromogenic Substrate to each well and incubate at room temperature for 10-15 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Create a standard curve by plotting the absorbance values of the DAO standards against their corresponding concentrations.
-
Determine the DAO activity in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
DAO Signaling Pathway
Caption: General signaling pathway of a this compound assay.
Experimental Workflow for this compound Assay
Caption: A typical experimental workflow for a colorimetric this compound assay.
Troubleshooting Logic for High Background
Caption: A troubleshooting flowchart for diagnosing high background signals.
References
- 1. seebeyondshop.com [seebeyondshop.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DAOS Assays
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected color changes and other issues with assays utilizing N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt (DAOS), a highly sensitive water-soluble aniline derivative used as a chromogen in peroxidase-based assays.
Frequently Asked Questions (FAQs)
Q1: My assay is showing a rapid, intense color change immediately after adding the this compound reagent, even in my negative controls. What could be the cause?
A1: This issue often points to pre-existing hydrogen peroxide (H₂O₂) or other oxidizing agents in your sample or buffer. This compound is a substrate for peroxidase, which catalyzes a color-forming reaction in the presence of H₂O₂. If H₂O₂ is already present, the reaction will proceed independently of the enzyme activity you intend to measure.
-
Troubleshooting Steps:
-
Blank Correction: Run a sample blank that includes your sample and all assay components except the enzyme you are measuring (e.g., Diamine Oxidase). This can help quantify and subtract the background signal.
-
Buffer Purity: Ensure your buffers are freshly prepared with high-purity water to avoid contamination with oxidizing agents.
-
Sample Pre-treatment: Consider treating your sample with catalase to remove endogenous H₂O₂ before starting the assay. Neutralize the catalase before adding your enzyme of interest.
-
Q2: I am observing a weaker than expected color development, or the color is fading over time. What are the potential reasons?
A2: A weak or fading signal can be caused by several factors, including the presence of interfering substances that inhibit the reaction or reduce the oxidized this compound product.
-
Troubleshooting Steps:
-
Presence of Reductants: Endogenous reductants in biological samples (e.g., ascorbic acid, glutathione) can interfere with peroxidase-based assays by reducing the oxidized chromogen, leading to an underestimation of H₂O₂.[1][2][3][4]
-
Inhibitors: Your sample may contain inhibitors of the peroxidase enzyme itself.
-
pH Optimization: Ensure the pH of your reaction buffer is optimal for both your enzyme of interest and the peroxidase. The optimal pH for horseradish peroxidase (HRP) is typically around 6.0-7.0.
-
Reagent Stability: Confirm that your this compound reagent and peroxidase are not degraded. Store them as recommended by the manufacturer, protected from light.
-
Q3: The color of my standards is consistent, but my biological samples show variable and non-reproducible results. What should I investigate?
A3: Sample matrix effects are a common cause of variability in biological samples. Components within the sample can interfere with the assay chemistry.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting your sample can often mitigate the effect of interfering substances.
-
Spike and Recovery: Add a known amount of your analyte (or H₂O₂) to your sample matrix and a control buffer. If the recovery in your sample is significantly lower than in the buffer, it indicates the presence of inhibitors.
-
Interfering Substances: Be aware of common interfering substances in biological samples, such as bilirubin and hemoglobin, which can absorb light at the detection wavelength or have pseudo-peroxidase activity.[5]
-
Experimental Protocols
Standard Protocol for a Diamine Oxidase (DAO) Assay using this compound
This protocol is a general guideline. Optimal conditions may vary depending on the specific enzyme and sample type.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
DAO Substrate: Prepare a solution of the DAO substrate (e.g., histamine or putrescine) in the assay buffer.
-
This compound/HRP Reagent: Prepare a working solution containing this compound, horseradish peroxidase (HRP), and any necessary co-factors in the assay buffer. Protect this solution from light.
-
-
Assay Procedure:
-
Pipette your samples and standards into a 96-well microplate.
-
Add the DAO substrate to all wells and incubate for a predetermined time at a specific temperature to allow the DAO in your sample to produce H₂O₂.
-
Initiate the color reaction by adding the this compound/HRP reagent to all wells.
-
Incubate for a specific time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically around 590-600 nm for the oxidized this compound product).
-
Data Presentation
Table 1: Common Interfering Substances in Peroxidase-Based Assays
| Interfering Substance | Mechanism of Interference | Potential Solution |
| Ascorbic Acid (Vitamin C) | Reduces the oxidized chromogen, causing a falsely low signal.[4] | Pre-treat sample with ascorbate oxidase. |
| Glutathione | Acts as a reductant, similar to ascorbic acid.[1][2][3] | Dilute the sample or use a glutathione-depleting agent. |
| Bilirubin | Can cause spectrophotometric interference due to its absorbance between 340 and 500 nm.[5] | Use a sample blank and bichromatic wavelength readings. |
| Hemoglobin | Has "pseudo" peroxidase activity and strong absorbance around 550 nm.[5] | Ensure samples are not hemolyzed. Use a sample blank. |
| Endogenous Peroxidases | Can directly react with the this compound reagent, causing a falsely high signal.[4] | Pre-inactivate endogenous peroxidases by heat or chemical treatment. |
Visualizations
Signaling Pathway of a Generic DAO Assay
Caption: Enzymatic cascade in a typical DAO assay using a this compound chromogen.
Experimental Workflow for Troubleshooting Interference
References
Technical Support Center: Diamine Oxidase (DAO) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Diamine Oxidase (DAO) working solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store the components of my DAO assay kit?
Proper storage of kit components is crucial for maintaining their activity and ensuring reliable assay results. Most components, including the DAO enzyme, substrates, and probes, should be stored at -20°C upon receipt.[1][2][3] Some kits are shipped on wet or dry ice, and it is important to transfer them to the correct storage temperature immediately. Lyophilized components should be reconstituted according to the manufacturer's protocol, and in many cases, can be aliquoted and stored at -20°C for future use, typically for up to two months.[3] To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles.[4]
Q2: What is the recommended storage for reconstituted or working solutions?
Once reconstituted, reagents such as the DAO substrate and enzyme mix should generally be stored at -20°C in aliquots to avoid multiple freeze-thaw cycles.[3] The stability of these reconstituted solutions can vary, with some being stable for up to two months at -20°C.[3] However, it is critical to consult the specific assay kit manual for precise storage instructions. Working reagents, which are mixtures of several components, are often recommended to be made fresh for each experiment and used within an hour.[4]
Q3: What factors can influence the activity and stability of the DAO enzyme in my samples?
Several factors can impact DAO activity, potentially leading to inaccurate results. These include:
-
Medications: Certain drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), antidepressants, and some antihypertensives, can inhibit DAO activity.[5]
-
Nutritional Deficiencies: The activity of DAO is dependent on co-factors like vitamin B6 and copper. A deficiency in these can reduce enzyme activity.[5]
-
Biogenic Amines: The presence of other biogenic amines in the sample can compete with the substrate in the assay, affecting the results.[6]
-
Sample Handling and Storage: Improper handling, storage, or transport of samples can lead to the degradation of the DAO enzyme.[6] It is recommended to store cell and tissue lysate samples at -80°C for long-term stability. For serum or plasma samples, storage at -20°C or -80°C is advised to avoid loss of bioactivity, with repeated freeze-thaw cycles being detrimental.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during DAO assays.
Problem 1: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to inaccurate measurements.
| Potential Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, sterile laboratory supplies and prepare fresh working solutions. |
| Sample Interference | Prepare parallel sample reactions without the substrate to serve as background controls. Consider filtration of samples to remove small molecules that may interfere with the assay. |
| Incorrect Wavelength Settings | Ensure the fluorescence or absorbance reader is set to the correct excitation and emission wavelengths as specified in the assay protocol. |
Problem 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can compromise the validity of your findings.
| Potential Cause | Troubleshooting Step |
| Improper Reagent Mixing | Gently mix the reaction components thoroughly by pipetting up and down, avoiding the creation of bubbles.[6] |
| Temperature Fluctuations | Ensure all reagents and samples are equilibrated to the recommended temperature before starting the assay.[1] Maintain a consistent incubation temperature. |
| Pipetting Errors | Use calibrated pipettes and sterile tips. When preparing serial dilutions, ensure each tube is mixed thoroughly before the next transfer.[7][8] |
| Degraded Reagents | Aliquot reconstituted reagents to avoid repeated freeze-thaw cycles. Do not use reagents beyond their expiration date. |
Problem 3: Low or No DAO Activity Detected
This can be a frustrating issue, suggesting a problem with either the enzyme's activity or the detection system.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Use the positive control provided with the kit to verify that the assay components are working correctly. Ensure proper storage and handling of the DAO enzyme. |
| Incorrect pH | Verify that the pH of the assay buffer is within the optimal range for the enzyme as specified in the protocol.[6] |
| Insufficient Incubation Time | For samples with low DAO activity, a longer incubation time may be necessary. |
| Sample Dilution | If the sample activity is higher than the linear range of the assay, it may need to be diluted. Conversely, if the activity is too low, a more concentrated sample may be required.[1] |
Data Summary Tables
Table 1: Storage and Stability of DAO Assay Kit Components
| Component | Storage Temperature (Unopened) | Storage Temperature (Reconstituted/Working Solution) | Stability Notes |
| DAO Assay Buffer | -20°C[3] | Room Temperature (before use)[3] | Bring to room temperature before use. |
| DAO Probe | -20°C[3] | Room Temperature (before use)[3] | Store protected from light. |
| DAO Substrate (Lyophilized) | -20°C[3] | -20°C (in aliquots)[3] | Stable for up to 2 months after reconstitution.[3] |
| DAO Enzyme Mix (Lyophilized) | -20°C[3] | -20°C (in aliquots)[3] | Stable for up to 2 months after reconstitution. Keep on ice while in use.[3] |
| DAO Positive Control (Lyophilized) | -20°C | -20°C (in aliquots) | Stable for up to 2 months after reconstitution. Keep on ice while in use. |
| Working Reagents | - | Prepared fresh before each assay | Use within 1 hour of preparation.[4] |
Table 2: Stability of Lyophilized Vegetal Diamine Oxidase (vDAO) Powder Over 18 Months
| Storage Temperature | Additive | Remaining Enzyme Activity |
| 4°C | None (Control) | 43%[9] |
| 4°C | Sucrose or Trehalose | 60%[9] |
| -20°C | None (Control) | ~40%[9] |
| -20°C | Sucrose or Trehalose | ~40%[9] |
Experimental Protocols
Protocol: General Procedure for a Fluorometric DAO Activity Assay
This is a generalized protocol based on commercially available kits. Always refer to the specific manual provided with your assay kit for detailed instructions.
-
Reagent Preparation:
-
Equilibrate all kit components to room temperature before use.[1]
-
Reconstitute lyophilized components (e.g., DAO Substrate, DAO Enzyme Mix) with the appropriate buffer as instructed in the kit manual.[3] Aliquot and store at -20°C if not for immediate use.[3]
-
Prepare a fresh working reagent mix for the number of assays to be performed. This typically includes the assay buffer, substrate, enzyme mix, and probe.
-
-
Standard Curve Preparation:
-
Prepare a series of standards (e.g., H₂O₂) by performing serial dilutions in the assay buffer to create a standard curve for quantifying DAO activity.
-
-
Sample Preparation:
-
For tissue or cell lysates, homogenize the sample in DAO Assay Buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Add the appropriate volume of the sample supernatant to the wells of a black 96-well plate. Adjust the final volume with assay buffer.
-
For each sample, prepare a parallel background control well that does not contain the DAO substrate.
-
-
Assay Reaction and Measurement:
-
Add the prepared Reaction Mix to each sample and standard well.
-
Add a background mix (without substrate) to the background control wells.
-
Incubate the plate at the specified temperature (e.g., 37°C or 25°C) for the recommended time (e.g., 30-60 minutes).[1]
-
Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic or endpoint mode.[1]
-
-
Data Analysis:
-
Subtract the background reading from the sample reading.
-
Plot the standard curve.
-
Determine the DAO activity in the samples based on the standard curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent or inaccurate DAO assay results.
Caption: Key factors influencing the stability of DAO working solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. content.abcam.com [content.abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 6. seebeyondshop.com [seebeyondshop.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Enhanced Stability of Vegetal Diamine Oxidase with Trehalose and Sucrose as Cryoprotectants: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DAOS Assay Performance
This guide provides troubleshooting advice and frequently asked questions regarding the impact of temperature on the performance of colorimetric assays utilizing the DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt) substrate. As this compound is typically used in assays involving horseradish peroxidase (HRP), this document focuses on the temperature sensitivity of the HRP enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for an HRP-based this compound assay?
The optimal temperature for most soluble horseradish peroxidase (HRP) enzymes is between 25°C and 40°C .[1][2] Activity generally peaks around 30°C.[3][4] Exceeding this range, especially above 40°C, can lead to a rapid decrease in enzyme activity due to thermal denaturation. It is crucial to maintain a consistent temperature throughout the assay to ensure reproducibility.
Q2: How does temperature deviation affect my assay results?
Temperature fluctuations can significantly impact the enzymatic reaction rate, leading to unreliable and inconsistent data.
-
Temperatures below the optimum: Will slow down the reaction rate, leading to lower absorbance signals (lower apparent activity).[4]
-
Temperatures above the optimum: Will initially increase the reaction rate but can quickly lead to irreversible enzyme denaturation, causing the reaction to slow down or stop altogether, resulting in lower-than-expected signals.[3][5]
Q3: My results are inconsistent between plates/experiments. Could temperature be the cause?
Yes, inconsistency is a common symptom of poor temperature control. If you are running plates at "room temperature," be aware that ambient temperature can fluctuate significantly. A difference of even a few degrees between experiments can alter the enzyme's kinetic rate, leading to poor reproducibility. Using a temperature-controlled plate reader or incubator is highly recommended.
Q4: Can I incubate my assay at 37°C to speed up the reaction?
While 37°C is within the active range for HRP, it is approaching the temperature where thermal instability becomes a more significant factor. Some protocols may call for a 37°C incubation, but it requires precise timing to avoid enzyme denaturation over longer incubation periods. For most endpoint assays, incubating at a controlled room temperature (e.g., 25°C) provides a better balance of activity and stability.
Troubleshooting Guide
| Problem | Potential Temperature-Related Cause | Recommended Solution |
| Low or No Signal | The incubation temperature was too low, slowing the reaction. OR, the temperature was excessively high (e.g., >60°C), causing complete enzyme denaturation.[3][5] | Ensure all reagents, especially the assay buffer and plate, are equilibrated to the optimal reaction temperature (e.g., 25°C) before starting the reaction. Verify incubator/plate reader temperature settings. |
| High Background | The incubation temperature was too high, leading to faster-than-expected color development or increased spontaneous substrate oxidation. | Incubate the assay at a controlled room temperature (25°C). Avoid placing the plate in direct sunlight or near heat sources. Run a "substrate only" blank to check for non-enzymatic color development at your incubation temperature. |
| Inconsistent Replicates | There is a temperature gradient across the microplate (often called an "edge effect"), where wells on the outer edges are at a different temperature than the inner wells. | Pre-incubate the plate and all reagents at the desired assay temperature for 10-15 minutes to ensure thermal equilibrium. Using a plate shaker during incubation can also help ensure uniform temperature. |
| Non-linear Reaction Rate (in kinetic assays) | The temperature is too high, causing the enzyme to lose activity (denature) over the measurement period. | Lower the incubation temperature to the optimal range (25-30°C) to improve enzyme stability over the assay duration. Ensure the enzyme concentration is not too high, which can deplete the substrate too quickly. |
Data on HRP Temperature Dependence
The activity of horseradish peroxidase is highly dependent on temperature. The optimal range provides maximum activity, while deviations lead to a significant reduction in performance.
| Temperature (°C) | Relative Activity of Soluble HRP (%) | Notes |
| 15 | ~50% | Activity is significantly reduced at lower temperatures. |
| 25 | ~95-100% | Often used as a standard for room temperature assays.[6] |
| 30 | 100% | Considered the optimal temperature for soluble HRP. [3][4] |
| 40 | ~80-90% | Activity begins to decline as denaturation effects start.[2] |
| 50 | ~40-50% | Significant loss of activity. |
| 60 | ~10-12% | The enzyme is largely denatured and inactive.[2][3] |
| 70 | <5% | Near-complete inactivation of the enzyme. |
| Data synthesized from multiple sources demonstrating the typical temperature profile of soluble HRP.[1][2][3] |
Experimental Protocols & Methodologies
Key Reaction Principle (Trinder Reaction)
The this compound assay is based on the Trinder reaction, where HRP catalyzes the oxidative coupling of this compound and 4-aminoantipyrine (4-AP) in the presence of hydrogen peroxide (H₂O₂). This reaction produces a highly colored quinoneimine dye, which can be quantified spectrophotometrically.[7][8]
Caption: Enzymatic pathway of the HRP-DAOS colorimetric reaction.
General Protocol for a this compound-based HRP Assay
This protocol provides a general methodology for measuring HRP activity using this compound. Concentrations and volumes may require optimization for specific applications.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 6.0-7.0. Bring to the desired reaction temperature (e.g., 25°C) before use.
-
H₂O₂ Solution: Prepare a fresh ~0.003% (w/v) solution of H₂O₂ in Assay Buffer.
-
Chromogen Solution: Prepare a solution containing both this compound and 4-aminoantipyrine (4-AP) in Assay Buffer. Typical concentrations can range from 0.5 to 2 mM for each. This solution should be protected from light.
-
HRP Standard/Sample: Dilute HRP enzyme or experimental samples to the desired concentration in Assay Buffer. Keep on ice until use.
2. Assay Procedure (96-well plate format):
Caption: General experimental workflow for a this compound/HRP colorimetric assay.
3. Logical Troubleshooting Flow:
When encountering unexpected results, a systematic approach can help identify the source of the error. Temperature should be one of the first parameters to be verified.
Caption: Logical diagram for troubleshooting this compound assay performance issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Atomic Force Microscopy Study of the Temperature and Storage Duration Dependencies of Horseradish Peroxidase Oligomeric State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of temperature on structure and functional properties of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]
- 7. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 8. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Technical Support Center: Spectrophotometer Calibration for DAOS Absorbance
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals calibrating spectrophotometers for N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS) absorbance spectrum analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected absorbance wavelength for the this compound chromogen? A1: In enzymatic assays, the chromogen formed with this compound typically has a maximum absorption peak at approximately 592 nm.[1] It is crucial to perform a full wavelength scan to confirm the peak wavelength (λ-max) in your specific buffer system.
Q2: Why are my absorbance readings negative? A2: Negative absorbance readings can occur for several reasons. A common cause is incorrectly blanking the spectrophotometer; ensure your blank solution is the exact same buffer or solvent as your sample.[2] Additionally, if the sample is extremely dilute, its absorbance might fall within the instrument's noise level.[2] Re-cleaning the cuvette and re-blanking the instrument can often resolve this issue.[2]
Q3: My absorbance readings are unstable and drifting. What should I do? A3: Drifting readings are often caused by instrument instability or sample issues. First, ensure the spectrophotometer has had adequate time to warm up, typically at least 15-30 minutes, to allow the lamp to stabilize.[2][3] Check for environmental factors like vibrations from other equipment or significant temperature fluctuations.[2][4] If the sample is not mixed properly or contains air bubbles, this can also cause readings to fluctuate.[2] Gently tap the cuvette to dislodge bubbles before measurement.[2]
Q4: My calibration for photometric accuracy failed. What are the common causes? A4: Failure in photometric accuracy can stem from several sources. The sample may be too concentrated, with an absorbance value outside the instrument's linear range (ideally 0.1–1.0 AU).[5] Using dirty, scratched, or improperly matched cuvettes can scatter light and lead to incorrect readings.[6] Always use clean, high-quality cuvettes and ensure they are placed in the holder in the correct orientation.[7] Finally, verify that your calibration standards are not expired and were prepared correctly.[8]
Q5: How often should I perform a full calibration on my spectrophotometer? A5: Regular performance checks are essential for reliable data.[9] The frequency depends on your laboratory's standard operating procedures (SOPs) and regulatory requirements (e.g., GLP, GMP).[10][11] A common practice is to perform checks monthly, or whenever you observe a significant change in instrument performance.[12] Always perform a calibration check after changing a lamp or moving the instrument.
Troubleshooting Guide
Unreliable or failed calibration can compromise your experimental results. The most common errors fall into three categories: instrument, cuvette, or sample-related issues.[7]
| Problem | Possible Cause | Recommended Solution |
| No/Low Signal | The instrument's lamp is weak or has burned out.[5] | Check the lamp's output via the instrument's software/diagnostics and replace if necessary.[5] |
| The light path is obstructed.[5] | Ensure the cuvette is inserted correctly and that there is no debris in the sample holder.[13] | |
| Inaccurate Wavelength | The instrument has drifted out of calibration. | Perform a wavelength accuracy check using a certified reference material like a Holmium Oxide filter or solution.[10][14] Recalibrate if the deviation exceeds the permitted tolerance.[8] |
| Inconsistent Readings | The sample is not homogeneous or contains air bubbles.[2] | Mix the sample thoroughly by inverting the cuvette and tap gently to remove any bubbles before measurement.[2] |
| The cuvette is dirty, scratched, or not optically matched.[6] | Clean cuvettes thoroughly with an appropriate solvent. Always use optically matched pairs for blank and sample measurements.[2] Replace any scratched cuvettes.[6] | |
| The instrument has not sufficiently warmed up.[2] | Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements.[2] | |
| Absorbance Too High (>1.5 AU) | The sample is too concentrated.[2][5] | Dilute the sample with the appropriate buffer or solvent to bring its absorbance into the optimal linear range (0.1-1.0 AU).[2][5] |
Spectrophotometer Calibration Parameters
Regularly verifying the performance of your spectrophotometer against established standards is critical for data integrity. The following table summarizes key calibration parameters and their typical acceptance criteria as specified by pharmacopeias.
| Parameter | Purpose | Common Standard Reference Material (SRM) | Typical Acceptance Criteria |
| Wavelength Accuracy | Ensures the instrument selects the correct wavelength. | Holmium Oxide Solution (in perchloric acid) or Glass Filter.[10][14] | ± 1 nm for UV range (200-400 nm) ± 3 nm for Visible range (400-800 nm)[11][14] |
| Photometric Accuracy | Ensures the instrument's absorbance scale is correct. | Potassium Dichromate (PDC) Solution (in sulfuric or perchloric acid) for UV range.[10][12] Neutral Density (ND) Glass Filters for Visible range.[10] | Varies by standard concentration. The measured value must be within the certified value's tolerance range provided with the SRM. |
| Stray Light | Measures the amount of light outside the selected wavelength band that reaches the detector. | Cut-off solutions like Potassium Chloride (KCl), Sodium Iodide (NaI), or Sodium Nitrite (NaNO₂).[10][12] | Absorbance should be ≥ 2.0 AU at the specified wavelength (e.g., 198 nm for KCl).[14] |
| Spectral Resolution | Checks the instrument's ability to distinguish between two adjacent spectral lines. | Toluene in Hexane solution.[12] | The ratio of absorbance at the peak (~269 nm) to the trough (~266 nm) should meet the value specified in the instrument manual or relevant pharmacopeia. |
Experimental Protocol: Standard Spectrophotometer Calibration
This protocol provides a general procedure for verifying the key performance parameters of a UV-Vis spectrophotometer. Always consult your instrument's specific user manual and your laboratory's SOPs.
1. Pre-Calibration Checklist
-
Ensure the instrument is on a stable surface away from vibrations.[2]
-
Power on the instrument and allow the lamp(s) to warm up for at least 30 minutes.[3]
-
Verify the sample compartment is clean and empty.
-
Have certified reference materials (CRMs) and high-purity solvents/reagents ready.
2. Wavelength Accuracy Verification
-
Standard: Holmium Oxide solution (4% in 1.4 M perchloric acid) or a solid Holmium Oxide filter.[14]
-
Procedure:
-
Set the instrument to perform a wavelength scan (e.g., from 200 nm to 600 nm).
-
If using a solution, use 1.4 M perchloric acid as the blank. If using a filter, leave the cuvette holder empty for the blank (air blank).
-
Place the Holmium Oxide standard in the sample holder.
-
Initiate the scan.
-
Identify the wavelengths of maximum absorbance.
-
Compare the measured peaks to the certified values for the standard (e.g., 241.15 nm, 287.15 nm, 361.5 nm, 536.3 nm).[14] The deviation should not exceed the acceptance criteria (see table above).[14]
-
3. Photometric Accuracy Verification
-
Standard: Acidic Potassium Dichromate (PDC) solution (e.g., 60 mg/L in 0.005 M H₂SO₄).[12]
-
Procedure:
-
Set the instrument to fixed-wavelength measurement mode.
-
Use 0.005 M sulfuric acid as the blank solution.
-
Measure the absorbance of the PDC solution at the certified wavelengths (typically 235 nm, 257 nm, 313 nm, and 350 nm).[10][11]
-
Compare the measured absorbance values to the certified values provided with the standard. The results should fall within the specified tolerance.
-
4. Stray Light Measurement
-
Standard: 1.2% w/v Potassium Chloride (KCl) in water.[10][12]
-
Procedure:
-
Set the instrument to fixed-wavelength mode at 198 nm.
-
Use distilled water as the blank.
-
Measure the absorbance of the KCl solution.
-
The absorbance should be greater than or equal to 2.0 AU, as the solution should be completely opaque at this wavelength.[14] Any transmitted light detected is considered stray light.
-
Troubleshooting Workflow
A logical workflow for troubleshooting common spectrophotometer calibration and measurement issues.
References
- 1. researchgate.net [researchgate.net]
- 2. hinotek.com [hinotek.com]
- 3. How to Calibrate a UV-Vis Spectrophotometer [synapse.patsnap.com]
- 4. aelabgroup.com [aelabgroup.com]
- 5. vernier.com [vernier.com]
- 6. labindia-analytical.com [labindia-analytical.com]
- 7. biocompare.com [biocompare.com]
- 8. labtechco.com [labtechco.com]
- 9. researchgate.net [researchgate.net]
- 10. hinotek.com [hinotek.com]
- 11. hk.techcomp.com.hk [hk.techcomp.com.hk]
- 12. Calibration of UV / Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 13. sperdirect.com [sperdirect.com]
- 14. pharmabeginers.com [pharmabeginers.com]
Validation & Comparative
A Comparative Analysis of DAOS and TOOS as Trinder's Reagents in Diagnostic Assays
An Objective Guide for Researchers and Drug Development Professionals
In the realm of clinical diagnostics and biochemical assays, Trinder's reagents are indispensable for the colorimetric determination of hydrogen peroxide (H₂O₂). This reaction is central to quantifying a wide array of analytes, including glucose, uric acid, cholesterol, and triglycerides, through coupled enzymatic reactions.[1][2][3] Among the new generation of Trinder's reagents, N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) and N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt (TOOS) are prominent, offering enhanced sensitivity and stability.[2][3] This guide provides an objective comparison of this compound and TOOS, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Performance Characteristics: A Quantitative Comparison
The efficacy of a Trinder's reagent is primarily determined by its molar absorptivity (ε), the wavelength of maximum absorption (λmax) of the resulting dye, water solubility, and stability. A higher molar absorptivity translates to greater sensitivity, allowing for the detection of lower analyte concentrations. Both this compound and TOOS are known for their excellent water solubility and stability in solution.[2][3]
The table below summarizes the key quantitative performance indicators for this compound and TOOS when coupled with 4-aminoantipyrine (4-AAP) in the presence of hydrogen peroxide and peroxidase.
| Parameter | This compound | TOOS | Reference |
| Molar Absorptivity (ε) | ~7.2 x 10⁴ L·mol⁻¹·cm⁻¹ | ~3.5 x 10⁴ L·mol⁻¹·cm⁻¹ | Manufacturer Data |
| λmax (Maximum Absorption) | ~605 nm | ~555 nm | Manufacturer Data |
| Color of Dye | Blue-Purple | Blue-Violet | [4] |
| Key Advantages | High sensitivity, good water solubility, strong stability.[2][3] | Good water solubility, stable, commonly used in uric acid assays.[4][5] |
Note: Molar absorptivity values can vary slightly depending on buffer conditions and pH.
From the data, it is evident that this compound exhibits a significantly higher molar absorptivity compared to TOOS, suggesting a superior sensitivity in detecting H₂O₂. The shift in λmax to a longer wavelength (605 nm for this compound vs. 555 nm for TOOS) can also be advantageous in minimizing interference from the absorbance of other components in biological samples, such as hemoglobin.
Reaction Mechanism and Experimental Workflow
The fundamental principle behind these reagents is the Trinder reaction, an oxidative coupling reaction catalyzed by horseradish peroxidase (HRP). In the first step, an analyte of interest (e.g., uric acid) is oxidized by a specific oxidase (e.g., uricase), producing hydrogen peroxide as a byproduct. In the second step, HRP uses the generated H₂O₂ to catalyze the oxidative coupling of the Trinder's reagent (this compound or TOOS) with a coupling agent, typically 4-aminoantipyrine (4-AAP), to form a stable, colored indamine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the analyte.
Generalized Trinder Reaction Pathway
Caption: Generalized two-step enzymatic and Trinder reaction pathway.
Typical Experimental Workflow
The following diagram illustrates a standard workflow for quantifying an analyte using a Trinder's reagent-based assay in a 96-well plate format.
Caption: Standard experimental workflow for a Trinder's reagent-based assay.
Experimental Protocols
Provided below is a detailed, generalized protocol for the determination of hydrogen peroxide. This protocol can be adapted for quantifying specific analytes like uric acid or glucose by including the corresponding oxidase in the working reagent.
Protocol: Determination of Hydrogen Peroxide Concentration
1. Materials and Reagents:
-
This compound or TOOS
-
4-Aminoantipyrine (4-AAP)
-
Horseradish Peroxidase (HRP), ~10 U/mL
-
Phosphate Buffer (100 mM, pH 7.0)
-
Hydrogen Peroxide (H₂O₂) standard solution (~1 mM, concentration to be precisely determined by UV-Vis at 240 nm)
-
96-well microplate
-
Microplate reader
2. Preparation of Reagents:
-
Buffer Solution: 100 mM Phosphate Buffer, pH 7.0.
-
H₂O₂ Standard Curve: Prepare a series of dilutions from the stock H₂O₂ standard solution using the phosphate buffer. A typical range would be from 0 µM to 100 µM.
-
Working Reagent: Prepare a fresh working solution by mixing the following components in the phosphate buffer.
-
This compound or TOOS: 0.5 mM
-
4-AAP: 0.5 mM
-
HRP: 2 U/mL
-
Note: Protect this solution from light.
-
3. Assay Procedure:
-
Plate Setup: Pipette 20 µL of each H₂O₂ standard and unknown sample into separate wells of the 96-well plate. Add 20 µL of phosphate buffer to a well to serve as the blank.
-
Reagent Addition: Add 200 µL of the freshly prepared Working Reagent to each well, including the blank, standards, and samples.
-
Incubation: Mix gently by tapping the plate and incubate for 10 minutes at 37°C or 15 minutes at room temperature (20-25°C), protected from light.[6] The final color is typically stable for at least 30 minutes.[6]
-
Measurement: Measure the absorbance of each well using a microplate reader.
-
For TOOS , read the absorbance at 555 nm .
-
For This compound , read the absorbance at 605 nm .
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards and samples.
-
Plot the blank-corrected absorbance of the standards against their corresponding H₂O₂ concentrations to generate a standard curve.
-
Determine the H₂O₂ concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
4. Adapting for Specific Analytes (e.g., Uric Acid):
-
To measure uric acid, include uricase in the Working Reagent (e.g., ≥ 0.5 U/mL).[4]
-
Use uric acid standards instead of H₂O₂ standards to generate the standard curve.
-
The principle remains the same: the uricase will generate H₂O₂ in proportion to the uric acid concentration, which is then detected by the this compound/TOOS system.[4][5]
Conclusion
Both this compound and TOOS are highly effective Trinder's reagents suitable for a wide range of diagnostic and research applications. The primary distinction lies in their sensitivity and optimal detection wavelength.
-
This compound is the reagent of choice for applications requiring the highest sensitivity, owing to its superior molar absorptivity. Its λmax at 605 nm is also beneficial for reducing background interference from biological samples.
-
TOOS remains a robust and reliable reagent, widely implemented in many commercial diagnostic kits, particularly for analytes like uric acid.[4][5] It provides excellent performance for assays where extreme sensitivity is not the critical limiting factor.
The selection between this compound and TOOS should be guided by the specific requirements of the assay, including the expected analyte concentration range, the sample matrix, and the available instrumentation. The protocols and data presented in this guide offer a solid foundation for researchers to make an informed decision and to develop and optimize their own Trinder's reagent-based assays.
References
- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 2. The New Trinderâs reagent this compound detection road and "stumbling block" [vacutaineradditives.com]
- 3. The mysterious member of those testing projects, the new Trinder's reagent this compound - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. diasys.in [diasys.in]
- 5. diasys-diagnostics.com [diasys-diagnostics.com]
- 6. medichem-me.com [medichem-me.com]
A Comparative Guide to a New DAOS-Based Analytical Method
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of a new DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt) based analytical method with alternative techniques. The comparison is supported by experimental data and detailed protocols to aid in the evaluation and potential adoption of this method for various biochemical analyses.
Principle of the this compound-based Method
This compound is a highly water-soluble aniline derivative and a type of Trinder's reagent.[1] Its use in analytical methods is typically for the colorimetric determination of hydrogen peroxide (H₂O₂) generated by oxidase enzymes. The fundamental principle involves a two-step enzymatic reaction. In the first step, an oxidase enzyme specific to the analyte of interest (e.g., glucose oxidase for glucose, cholesterol oxidase for cholesterol) catalyzes the oxidation of the analyte, producing H₂O₂. In the second step, in the presence of horseradish peroxidase (HRP), the newly formed H₂O₂ reacts with this compound and a coupling agent, commonly 4-aminoantipyrine (4-AAP), to yield a stable, colored quinoneimine dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of the analyte in the sample.[2]
Performance Comparison
The following tables summarize the analytical performance of the this compound-based method in comparison to a prominent alternative, the Amplex® Red fluorometric assay, for the quantification of key analytes.
Table 1: Comparison of Analytical Methods for Glucose Determination
| Performance Characteristic | This compound-based Method (Trinder's Reagent) | Amplex® Red Assay | Reference(s) |
| Principle | Colorimetric | Fluorometric | [2][3] |
| Linearity Range | 0.017 - 0.740 mmol/L | 6 µM - 50 µM | [4][5] |
| Limit of Detection (LOD) | 2.376 µmol/L | 3 µM | [4][6] |
| Limit of Quantitation (LOQ) | 7.923 µmol/L | Not explicitly stated | [4] |
| Precision (%CV) | Within-day: 0.98-1.4%; Day-to-day: 1.33-2.89% | Not explicitly stated | [4] |
| Accuracy (% Recovery) | 96.6 - 102% | Not explicitly stated | [4] |
Table 2: Comparison of Analytical Methods for Cholesterol Determination
| Performance Characteristic | This compound-based Method | Amplex® Red Assay | Reference(s) |
| Principle | Colorimetric | Fluorometric | [7][8] |
| Linearity Range | Up to 10.34 mmol/L (400 mg/dL) | Not explicitly stated | [7] |
| Limit of Detection (LOD) | 0.03 mmol/L | 200 nM (80 ng/mL) | [7][9] |
| Limit of Quantitation (LOQ) | 0.09 mmol/L | Not explicitly stated | [7] |
| Precision (%CV) | Within-run: < 2.5%; Total: < 3.5% | Not explicitly stated | [7] |
| Accuracy (Bias vs. Ref) | -1.5% to +1.2% | Not explicitly stated | [7] |
Experimental Protocols
This compound-based Method for Glucose Determination
This protocol is a representative example for the quantification of glucose in serum.
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.0): Dissolve appropriate amounts of monobasic and dibasic sodium phosphate in deionized water.
-
Enzyme Reagent: Prepare a solution containing:
-
Glucose Oxidase (GOD): ≥10 U/mL
-
Horseradish Peroxidase (HRP): ≥1 U/mL
-
4-Aminoantipyrine (4-AAP): 0.5 mmol/L
-
This compound: 1.0 mmol/L
-
Dissolve in phosphate buffer. This reagent should be protected from light.
-
-
Glucose Standard Solutions: Prepare a series of glucose standards (e.g., 0, 50, 100, 200, 400 mg/dL) in deionized water.
2. Assay Procedure:
-
Pipette 10 µL of sample (serum, standard, or control) into respective test tubes.
-
Add 1.0 mL of the Enzyme Reagent to each tube.
-
Mix well and incubate at 37°C for 10 minutes.
-
Measure the absorbance of the resulting colored solution at 592 nm against a reagent blank.[7]
3. Calculation:
-
Construct a calibration curve by plotting the absorbance of the glucose standards against their concentrations.
-
Determine the glucose concentration of the samples from the calibration curve.
Alternative Method: Amplex® Red Fluorometric Assay for Glucose
This protocol is based on the commercially available Amplex® Red Glucose/Glucose Oxidase Assay Kit.
1. Reagent Preparation:
-
1X Reaction Buffer: Dilute the provided 5X Reaction Buffer with deionized water.
-
Amplex® Red/HRP/GOD Working Solution: Prepare a working solution containing:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Glucose Oxidase (GOD)
-
Dilute in 1X Reaction Buffer according to the kit manufacturer's instructions. This solution should be protected from light.
-
-
Glucose Standard Solutions: Prepare a dilution series of glucose standards in 1X Reaction Buffer.
2. Assay Procedure:
-
Pipette 50 µL of the sample (or standard) into each well of a 96-well microplate.
-
Add 50 µL of the Amplex® Red/HRP/GOD working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission detection at ~590 nm.
3. Calculation:
-
Subtract the fluorescence value of the no-glucose control from all other readings.
-
Generate a standard curve by plotting the background-corrected fluorescence values against the glucose concentrations of the standards.
-
Determine the glucose concentration in the unknown samples from the standard curve.
Visualizations
Caption: Signaling pathway of the this compound-based analytical method.
Caption: General experimental workflow for enzymatic assays.
References
- 1. Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]
- 3. Validation of a reference method for total cholesterol measurement in human serum and assignation of reference values to proficiency testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of automated glucose oxidase methods for serum glucose: comparison to hexokinase of a colorimetric and an electrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amplex™ Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 9. Invitrogen Amplex Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
Unveiling the Specificity of Diamine Oxidase (DAO): A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the substrate specificity and potential cross-reactivity of diamine oxidase (DAO) is paramount for accurate experimental design and the development of novel therapeutics. This guide provides an objective comparison of DAO's performance with various substances, supported by experimental data, detailed methodologies, and clear visual representations of the underlying processes.
Diamine oxidase (DAO), an enzyme primarily responsible for the degradation of extracellular histamine, also exhibits reactivity towards other biogenic amines. This cross-reactivity can have significant physiological implications and is a critical consideration in both research and clinical settings. The competitive inhibition by these substances can impair histamine metabolism, potentially leading to symptoms associated with histamine intolerance.
Quantitative Analysis of DAOS Cross-Reactivity
The following table summarizes the quantitative data on the interaction of various substances with diamine oxidase, providing a comparative overview of their potential to interfere with DAO activity. The data is compiled from multiple studies and presented to facilitate easy comparison of substrate affinity and inhibitory potential.
| Substance | Type of Interaction | Species/Source of DAO | Key Findings | Reference |
| Putrescine | Competitive Substrate | Porcine Kidney | Significantly delayed histamine degradation at all tested concentrations. At a 20-fold higher concentration than histamine, degradation was reduced by 70%. | [1][2] |
| Pea Seedling | Natural substrate for the enzyme. | [3] | ||
| Cadaverine | Competitive Substrate | Porcine Kidney | Significantly delayed histamine degradation at all tested concentrations. At a 20-fold higher concentration than histamine, degradation was reduced by 80%. | [1][2] |
| Pea Seedling | Natural substrate for the enzyme. | [3] | ||
| Tyramine | Competitive Substrate | Porcine Kidney | Significantly inhibited histamine degradation only at a 20-fold higher concentration, reducing it by 32-45%. | [1][2] |
| Spermidine | Competitive Substrate | Porcine Kidney | Significantly inhibited histamine degradation only at a 20-fold higher concentration, reducing it by 32-45%. Porcine kidney DAO had an almost 300-fold lower affinity for spermidine compared to histamine. | [1] |
| Spermine | Competitive Substrate | Porcine Kidney | Significantly inhibited histamine degradation only at a 20-fold higher concentration, reducing it by 32-45%. | [1][2] |
| Imidazole & Methylimidazoles | Inhibitor | Mammalian (Pig Kidney, Human Pregnancy Plasma) | Potent inhibitors of mammalian DAO. | [4] |
| N-acetylimidazole | Inhibitor | Mammalian (Pig Kidney, Human Pregnancy Plasma) | Potent inhibitor of mammalian DAO. | [4] |
| Histamine | Substrate | Mammalian | Preferred substrate for mammalian DAO, which is better adapted for histamine oxidation compared to plant enzymes. | [4][5] |
| Nτ-methylhistamine | Inhibitor | Mammalian (Pig Kidney, Human Pregnancy Plasma) | Potent inhibitor of mammalian DAO. | [4] |
| Carnosine | Inhibitor | Pig Kidney & Pea Seedling | Kᵢ values of 2 µM and 10 µM, respectively. | [4] |
| Anserine | Inhibitor | Pig Kidney & Pea Seedling | Inhibitor of both enzymes. | [4] |
| Berenil | Non-covalent Inhibitor | Human | Binds non-covalently in the active site channel. | [5] |
| Pentamidine | Non-covalent Inhibitor | Human | Binds non-covalently in the active site channel. | [5] |
| Benzylamine & Methylamine | Poor Substrate | Human | Shows low activity with traditional copper-containing amine oxidase (CAO) substrates. | [5] |
Experimental Protocols
The assessment of diamine oxidase cross-reactivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the literature.
Spectrophotometric Assay for DAO Activity and Inhibition
This method is commonly used to determine the rate of an enzyme-catalyzed reaction by measuring the change in absorbance of a substrate or product over time.
-
Reagent Preparation:
-
Prepare a stock solution of purified DAO (e.g., from porcine kidney or pea seedlings) in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.2).
-
Prepare stock solutions of the primary substrate (e.g., histamine or putrescine) and the test substances (potential inhibitors or competing substrates) at various concentrations.
-
Prepare a chromogenic substrate solution (e.g., o-dianisidine) and a horseradish peroxidase solution.
-
-
Assay Procedure:
-
In a cuvette, combine the DAO solution, buffer, and the test substance at the desired concentration.
-
Initiate the reaction by adding the primary substrate.
-
For colorimetric detection, the hydrogen peroxide produced by the DAO reaction is coupled to the oxidation of a chromogenic substrate by horseradish peroxidase.
-
Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
To determine the inhibitory effect, compare the V₀ in the presence and absence of the test substance.
-
For competitive inhibition studies, perform the assay with varying concentrations of both the primary substrate and the inhibitor to determine the Michaelis-Menten constant (Kₘ) and the inhibition constant (Kᵢ).
-
In Vitro DAO Activity Assay using UHPLC-FL
This highly specific and sensitive method directly quantifies the degradation of the substrate (e.g., histamine).
-
Sample Preparation:
-
Homogenize the DAO source (e.g., porcine kidney extract, plant tissue) in a phosphate buffer solution (pH 7.2).
-
Centrifuge the homogenate and collect the supernatant containing the DAO enzyme.
-
-
Enzymatic Reaction:
-
Incubate the DAO-containing supernatant with a known concentration of the primary substrate (e.g., histamine) and the test substance at 37°C in a shaker incubator.
-
At specific time intervals, take aliquots of the reaction mixture.
-
-
Derivatization and Quantification:
-
Stop the enzymatic reaction in the aliquots by adding a stopping reagent (e.g., perchloric acid).
-
Derivatize the remaining substrate with a fluorescent labeling agent (e.g., o-phthalaldehyde).
-
Analyze the derivatized samples using an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a fluorescence detector (FL).
-
Quantify the amount of remaining substrate by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Calculate the rate of substrate degradation.
-
Determine the percentage of inhibition by comparing the degradation rate in the presence of the test substance to the control (without the test substance).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a substance with diamine oxidase.
References
- 1. Frontiers | The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines [frontiersin.org]
- 2. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. Inhibition of plant and mammalian diamine oxidase by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DAOS and ADPS for Peroxidase-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the realm of peroxidase-based assays, the choice of chromogenic substrate is paramount to achieving sensitive and reliable results. Among the myriad of options, N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (DAOS) and N-ethyl-N-(3-sulfopropyl)-3-methoxyaniline, sodium salt (ADPS) have emerged as prominent Trinder's reagents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their specific applications.
At a Glance: this compound vs. ADPS
| Feature | This compound | ADPS |
| Chemical Name | N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt | N-ethyl-N-(3-sulfopropyl)-3-methoxyaniline, sodium salt dihydrate |
| Molecular Weight | 341.36 g/mol [1] | Not explicitly found for Trinder's reagent form |
| Detection Method | Colorimetric | Colorimetric |
| Reaction Product | Quinone-imine dye | Quinone-imine dye |
| Wavelength of Max. Absorbance (λmax) | ~592 nm[2] | ~555 nm |
| Molar Absorptivity (ε) | 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ at 591.7 nm[2] | Not explicitly found |
| Signal Stability | Stable for about 2 hours after stopping the reaction[3] | Information not readily available |
| Solubility | Highly water-soluble[4] | Highly water-soluble |
| Coupling Agent | Typically 4-aminoantipyrine (4-AA)[4] | Typically 4-aminoantipyrine (4-AA) |
Principles of Detection: The Peroxidase-Catalyzed Reaction
Both this compound and ADPS function as chromogenic substrates in a reaction catalyzed by horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes the substrate, which then undergoes an oxidative coupling reaction with a coupling agent, most commonly 4-aminoantipyrine (4-AA). This reaction yields a colored quinone-imine dye, and the intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of H₂O₂ or the activity of the peroxidase.
Caption: General enzymatic reaction pathway for peroxidase-based assays.
Reaction Pathways of this compound and ADPS
While both substrates follow the general principle of oxidative coupling, their specific chemical structures lead to the formation of distinct dye products with different spectral properties.
Caption: Distinct oxidative coupling reactions of this compound and ADPS.
Experimental Protocols
Below are generalized protocols for a colorimetric peroxidase assay using either this compound or ADPS. Optimal concentrations and incubation times may vary depending on the specific application and should be determined empirically.
Reagents Required:
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a pH suitable for the enzyme system (typically pH 7.0-7.5).
-
This compound or ADPS Stock Solution: Prepare a stock solution of this compound or ADPS in deionized water. Protect from light.
-
4-Aminoantipyrine (4-AA) Stock Solution: Prepare a stock solution of 4-AA in deionized water.
-
Horseradish Peroxidase (HRP) Standard Solution: Prepare a series of HRP standards of known concentrations in the assay buffer.
-
Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh solution of H₂O₂ in the assay buffer immediately before use.
Assay Procedure:
-
Prepare the Working Reagent: In a single tube, mix the assay buffer, this compound or ADPS stock solution, and 4-AA stock solution to their final desired concentrations.
-
Sample/Standard Preparation: To the wells of a 96-well microplate, add your samples and HRP standards.
-
Initiate the Reaction: Add the H₂O₂ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of each well at the respective λmax (approximately 592 nm for this compound and 555 nm for ADPS) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the HRP standards against their concentrations. Determine the HRP activity or H₂O₂ concentration in the samples by interpolating their absorbance values on the standard curve.
Caption: A typical workflow for a colorimetric peroxidase-based assay.
Performance Comparison
Sensitivity and Detection Limit:
Direct comparative studies on the limit of detection for this compound and ADPS as Trinder's reagents are not extensively available in the reviewed literature. However, the molar absorptivity of the resulting dye is a key indicator of sensitivity. The reported molar absorptivity for the this compound-derived dye is 1.7 x 10⁴ L·mol⁻¹·cm⁻¹ at 591.7 nm[2]. While a specific value for the ADPS Trinder's reagent was not found, higher molar absorptivity generally correlates with higher sensitivity. It is crucial for researchers to empirically determine the limit of detection for each substrate under their specific assay conditions.
Signal Stability:
Conclusion
Both this compound and ADPS are effective Trinder's reagents for colorimetric peroxidase-based assays. The choice between them may depend on the specific requirements of the assay, including the desired wavelength of detection and the need for long-term signal stability. This compound offers a well-characterized system with a known molar absorptivity and a relatively stable end-product. While quantitative data for the ADPS Trinder's reagent is less available in the public domain, its utility in various diagnostic kits suggests reliable performance.
For optimal assay development, it is recommended that researchers perform a side-by-side comparison of both substrates to determine which provides the best performance in terms of sensitivity, signal-to-noise ratio, and stability for their particular application.
References
- 1. Experimental procedure for a hydrogen peroxide assay based on the peroxidase-oxidase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive determination of DAO activity by oxidation of a luminescence reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Diamine Oxidase (DAO) Assays: An Inter-laboratory Perspective
For researchers, scientists, and drug development professionals, the accurate measurement of diamine oxidase (DAO) activity is crucial for investigating histamine intolerance and other physiological and pathological processes. This guide provides an objective comparison of commonly used DAO assay methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This publication synthesizes data from various studies to offer a comparative overview of colorimetric, fluorometric, ELISA, and other methods for the quantification of DAO activity. While a direct inter-laboratory study comparing all methods on a single sample set is not currently available in the published literature, this guide presents the existing data in a structured format to facilitate informed decision-making.
Data Presentation: A Comparative Look at DAO Assay Performance
The selection of a DAO assay often depends on the required sensitivity, sample type, and available instrumentation. The following tables summarize quantitative data from different studies, highlighting the performance characteristics of various assay methodologies. It is important to note that the data originates from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution.
| Assay Type | Methodology | Sample Type | Reported Value/Parameter | Source |
| Colorimetric | Standardized colorimetric technique | Human Serum | DAO Activity (Patients with Histamine Intolerance): 1.143 ± 0.085 U/LDAO Activity (Healthy Controls): 1.533 ± 0.119 U/LSensitivity: 0.63Specificity: 0.68 | [1][2] |
| ELISA | Commercial ELISA Kit (Immundiagnostik AG) | Human Serum | DAO Concentration (Patients with Histamine Intolerance): 9.268 ± 1.124 U/mLDAO Concentration (Healthy Controls): 20.710 ± 2.509 U/mLSensitivity: 0.63Specificity: 0.9 | [1][3] |
| Fluorometric | Commercial Fluorometric Assay Kit | Serum, Plasma | Linear Detection Range: 0.5 to 6 U/L | [4][5][6][7] |
| Radio-Extraction Assay (REA) | Radio-labeled putrescine substrate | Serum | Good correlation with ELISA (Pearson R2 = 0.87), but discrepancies noted. | [8] |
| LC-MS/MS | Enzymatic assay coupled to liquid chromatography-tandem mass spectrometry | Porcine/Vegetable Extract (Supplements) | Activity reported in mU/mg of extract; significant variability found between products. | [9] |
| Novel Fluorometric | Condensation of ortho-aminobenzaldehyde with DAO-oxidized substrates | Rat Plasma | 99% correlation between rhDAO activity and ELISA data. | [10] |
| Total Histamine Degrading Capacity | Incubation with histamine-containing solution and subsequent ELISA | Human Serum | In 36 patients with clinical histamine intolerance, 94% had low total histamine degrading capacity, while only 20% had low DAO levels by REA. | [11] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are fundamental for the reproducibility and comparability of results. Below are the methodologies for the key experiments cited in this guide.
Standardized Colorimetric Assay Protocol
This method, as described in a study standardizing a colorimetric technique, is based on the measurement of hydrogen peroxide produced from the DAO-mediated degradation of a substrate.[1]
-
Substrate Preparation: A substrate solution containing 25 mM PIPES buffer (pH 7.2), 30 mM cadaverine, and 0.5% Triton X-100 is prepared.
-
Incubation: 1.5 mL of the substrate solution is incubated at 37°C for 5 minutes. 400 µL of the serum sample is then added and incubated for an additional 30 minutes at 37°C.
-
Color Development: 1.5 mL of a color solution (100 µM DA-67, 6 U/mL peroxidase, and 5 U/mL ascorbate oxidase in 25 mM MES buffer, pH 5.4, with 0.5% Triton X-100) is added and incubated for 1 hour at 37°C.
-
Absorbance Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength.
Fluorometric Assay Protocol (Based on Commercial Kits)
Fluorometric assays offer high sensitivity and are often available as commercial kits. The general principle involves the detection of a fluorescent product generated from the reaction of hydrogen peroxide (a byproduct of DAO activity) with a fluorescent probe in the presence of horseradish peroxidase (HRP).[4][6]
-
Reagent Preparation: Prepare working solutions of assay buffer, HRP enzyme, substrate (e.g., putrescine), and a dye reagent as per the kit instructions.
-
Reaction Setup: In a 96-well plate, add the sample (e.g., 10 µL of serum or plasma) to the wells.
-
Initiation of Reaction: Add the working reagent containing the buffer, HRP, substrate, and dye to each well.
-
Fluorescence Measurement: The fluorescence is measured at an excitation wavelength of approximately 530 nm and an emission wavelength of around 585 nm. Readings are typically taken at time 0 and after a 30-minute incubation at 25°C.[6] The increase in fluorescence is proportional to the DAO activity.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA kits measure the concentration of the DAO enzyme rather than its activity. They utilize specific antibodies to capture and detect the DAO protein.
-
Plate Coating: A microplate is pre-coated with an antibody specific for DAO.
-
Sample and Standard Incubation: Standards and samples are added to the wells, and the DAO antigen binds to the antibody.
-
Detection Antibody: A biotin-conjugated antibody specific for DAO is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A substrate solution is added, which reacts with the HRP to produce a colored product.
-
Absorbance Measurement: The intensity of the color is measured using a microplate reader, and the concentration of DAO is determined by comparison to a standard curve.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Diamine Oxidase Assay Kit (Fluorometric) (ARG82249) - arigo Biolaboratories [arigobio.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Simple, sensitive and specific quantification of diamine oxidase activity in complex matrices using newly discovered fluorophores derived from natural substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocore-diagnostics.de [biocore-diagnostics.de]
Navigating Histamine Intolerance: A Comparative Guide to Diamine Oxidase (DAO) Assays in Clinical Diagnostics
For Researchers, Scientists, and Drug Development Professionals
Histamine intolerance (HIT) presents a significant diagnostic challenge due to its diverse and non-specific symptoms. Central to its diagnosis is the assessment of diamine oxidase (DAO), the primary enzyme responsible for the breakdown of ingested histamine. This guide provides a comprehensive comparison of the accuracy and precision of DAO assays and other diagnostic modalities, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate diagnostic tools.
Performance of Diagnostic Methods for Histamine Intolerance
The clinical utility of various diagnostic tests for histamine intolerance varies. The following tables summarize the performance characteristics of commonly employed assays based on published research.
Table 1: Performance of Diamine Oxidase (DAO) Assays
| Assay Type | Method | Subjects | Sensitivity | Specificity | Key Findings & Citations |
| DAO Concentration | ELISA | Patients with "high probability of HIT" vs. Healthy Controls | 2% (<3 U/mL cut-off), 71% (<10 U/mL cut-off) | 100% (<3 U/mL cut-off), 92% (<10 U/mL cut-off) | Excellent specificity at the <3 U/mL cut-off, but very low sensitivity. The <10 U/mL cut-off offers a better balance for discriminating patients with a high probability of HIT from healthy controls.[1] |
| DAO Concentration | ELISA | Patients with "high probability of HIT" vs. "low probability of HIT" | 2% (<3 U/mL cut-off), 71% (<10 U/mL cut-off) | 97% (<3 U/mL cut-off), 61% (<10 U/mL cut-off) | The assay shows limited ability to distinguish between high and low probability HIT patient groups.[1] |
| DAO Activity | Radio-Extraction Assay (REA) | Patients with suspected HIT vs. Healthy Controls | Not explicitly stated | Not explicitly stated | Patients with HIT had significantly lower DAO activity than healthy controls.[2] |
| DAO Concentration | ELISA | 22 Patients with HI vs. 22 Healthy Controls | 63% | 90% | The measurement of DAO concentration showed good specificity for identifying true negatives. |
| DAO Activity | Colorimetric Assay | 22 Patients with HI vs. 22 Healthy Controls | 63% | 68% | The study concluded that measuring both DAO concentration and activity is a good diagnostic strategy. |
Table 2: Comparison of DAO Assays with Alternative Diagnostic Methods
| Diagnostic Method | Principle | Sensitivity | Specificity | Advantages | Disadvantages & Citations |
| DAO ELISA | Measures the concentration of the DAO enzyme. | Varies by cut-off (2-71%)[1] | Varies by cut-off (61-100%)[1] | Non-invasive (serum/plasma sample), widely available. | Serum levels may not fully reflect intestinal DAO activity; results can show daily fluctuations.[3][4] |
| DAO Radio-Extraction Assay (REA) | Measures the enzymatic activity of DAO. | Not consistently reported | Not consistently reported | Directly measures enzyme function. | Involves radioactive materials, requiring specialized labs and disposal procedures. |
| Histamine 50-Skin-Prick Test | Measures the wheal size 50 minutes after a histamine prick. | 79% | 81.3% | Simple, office-based procedure. | Cannot differentiate between HIT and other allergic conditions.[5] |
| Oral Histamine Challenge | Administration of a controlled dose of histamine to provoke symptoms. | Considered a "gold standard" by some, but no standardized sensitivity data. | Prone to placebo effects; can induce severe reactions.[4][5] | Directly assesses clinical response to histamine. | Not standardized, risk of adverse reactions, high potential for placebo effect.[4][5] |
| Intestinal Biopsy | Measures DAO activity directly from intestinal tissue. | Considered highly sensitive and specific. | Not consistently reported | Direct measurement of the primary site of histamine degradation. | Highly invasive and costly, therefore not routinely used. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are outlines of the standard procedures for the key diagnostic tests.
Diamine Oxidase (DAO) Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure based on commercially available sandwich ELISA kits.
Principle: The sandwich ELISA quantitatively measures the concentration of DAO in a sample. An antibody specific for DAO is pre-coated onto a microplate. When the sample is added, DAO binds to the antibody. A second, biotin-conjugated anti-DAO antibody is then added, which binds to the captured DAO. After washing, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. Finally, a substrate solution is added that reacts with HRP to produce a colored product. The intensity of the color is proportional to the amount of DAO in the sample.
Materials:
-
Microplate pre-coated with anti-DAO antibody
-
DAO standards
-
Sample diluent
-
Biotin-conjugated anti-DAO antibody
-
Avidin-HRP conjugate
-
Wash buffer
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Serum or plasma samples
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the DAO standard to create a standard curve. Dilute samples as recommended by the kit manufacturer.
-
Binding: Add 100 µL of each standard and sample to the appropriate wells of the microplate. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the liquid from each well and wash the wells 3-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotin-conjugated anti-DAO antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of the avidin-HRP conjugate to each well. Incubate for 30-60 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Calculation: Calculate the DAO concentration in the samples by interpolating their absorbance values from the standard curve.
Diamine Oxidase (DAO) Radio-Extraction Assay (REA)
This protocol is a generalized procedure for measuring DAO enzymatic activity.
Principle: This assay measures the activity of DAO by quantifying the conversion of a radiolabeled substrate (e.g., ³H-putrescine) into its product. The DAO in the sample oxidizes the radiolabeled putrescine, and the resulting product is selectively extracted into an organic solvent. The radioactivity of the extracted product is then measured using a scintillation counter, which is directly proportional to the DAO activity in the sample.
Materials:
-
Radiolabeled substrate (e.g., ³H-putrescine)
-
Assay buffer
-
DAO standards
-
Control samples
-
Extraction solvent (e.g., ethyl acetate)
-
Scintillation fluid
-
Serum or plasma samples
-
Scintillation vials
-
Beta-counter
Procedure:
-
Preparation: Thaw all reagents and samples. Prepare DAO standards and controls.
-
Reaction Setup: In appropriate tubes, pipette the assay buffer, standards, controls, and samples.
-
Substrate Addition: Add the radiolabeled substrate to each tube to start the enzymatic reaction.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 150 minutes), allowing the DAO to act on the substrate.
-
Extraction: Add the extraction solvent to each tube to stop the reaction and extract the radiolabeled product. Vortex vigorously for at least 15 seconds.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.
-
Radioactivity Measurement: Transfer a defined volume of the upper organic phase to a scintillation vial. Add scintillation fluid and mix.
-
Counting: Measure the radioactivity in each vial using a beta-counter.
-
Calculation: Determine the DAO activity in the samples based on the counts per minute (CPM) and comparison with the standard curve.
Visualizing the Pathways and Processes
To better understand the underlying biology and diagnostic workflows, the following diagrams have been generated using Graphviz.
Caption: Histamine Metabolism Pathway.
Caption: Experimental Workflow for DAO Analysis.
References
A Comparative Analysis of DAOS and ABTS for Hydrogen Peroxide Measurement
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of chromogenic substrates for sensitive and reliable hydrogen peroxide (H₂O₂) quantification.
In the realm of biochemical and clinical assays, the accurate measurement of hydrogen peroxide (H₂O₂) is paramount. H₂O₂ is a critical byproduct of many enzymatic reactions and a key indicator of oxidative stress. Two of the most commonly employed chromogenic substrates for the colorimetric detection of H₂O₂ in the presence of peroxidase are N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS), a type of Trinder's reagent, and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). This guide provides a detailed comparative analysis of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their specific applications.
Principle of Detection: A Peroxidase-Mediated Reaction
Both this compound and ABTS rely on the catalytic activity of a peroxidase, most commonly horseradish peroxidase (HRP), to react with H₂O₂. The peroxidase, in the presence of H₂O₂, oxidizes the chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of H₂O₂ in the sample.
Signaling Pathway
The general mechanism involves the oxidation of the peroxidase by H₂O₂ to an intermediate state, which then oxidizes the chromogenic substrate (this compound or ABTS), leading to the formation of a colored product.
Caption: General enzymatic reaction for H₂O₂ detection.
Comparative Performance of this compound and ABTS
The choice between this compound and ABTS hinges on several key performance parameters, including sensitivity, stability of the colored product, and optimal reaction conditions.
| Parameter | This compound (with 4-AAP) | ABTS |
| Principle | Oxidative coupling with 4-aminoantipyrine (4-AAP) to form a quinone-imine dye. | Forms a stable, soluble green radical cation (ABTS•⁺). |
| Wavelength (λmax) | ~550 - 600 nm | 405-420 nm, 650 nm, 734 nm, 820 nm[1] |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound-4-AAP product. | ~36,000 M⁻¹cm⁻¹ at 415-420 nm; ~15,000 M⁻¹cm⁻¹ at 734 nm[1] |
| Optimal pH | Weakly acidic to neutral | 4.0 - 5.0[1] |
| Linear Range | Typically in the µM range. For a similar Trinder's reagent, a linear range of 10–400 µmol l–1 H₂O₂ has been reported[2]. | 0 - 40 µM[3][4][5] |
| Limit of Detection (LOD) | Dependent on specific assay conditions. | As low as 0.10 µM[3][4][5] |
| Sensitivity | Generally considered to have good sensitivity. | Reported to be more sensitive than Trinder's reagents in some applications[6]. |
| Product Stability | Generally stable. | The ABTS•⁺ radical is relatively stable, allowing for endpoint measurements[6]. |
Experimental Protocols
H₂O₂ Measurement with this compound
This protocol describes a general method for the determination of H₂O₂ using this compound and 4-aminoantipyrine (4-AAP).
Reagents:
-
This compound Solution: Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0). The final concentration in the assay is typically in the range of 0.1-1.0 mM.
-
4-AAP Solution: Prepare a stock solution of 4-aminoantipyrine in the same buffer. The final concentration in the assay is typically in the range of 0.1-1.0 mM.
-
Horseradish Peroxidase (HRP) Solution: Prepare a solution of HRP in the same buffer. The optimal concentration should be determined empirically but is often in the range of 1-10 U/mL.
-
Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations in the appropriate buffer.
Assay Procedure:
-
Pipette the sample or H₂O₂ standard into a microplate well.
-
Add the this compound solution, 4-AAP solution, and HRP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the absorbance at the wavelength of maximum absorption for the formed quinone-imine dye (typically between 550 nm and 600 nm).
-
Construct a standard curve by plotting the absorbance versus the H₂O₂ concentration of the standards.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
Caption: Workflow for H₂O₂ measurement using this compound.
H₂O₂ Measurement with ABTS
This protocol outlines a typical procedure for H₂O₂ determination using ABTS.
Reagents:
-
ABTS Solution: Prepare a stock solution of ABTS in a suitable buffer (e.g., citrate or phosphate buffer, pH 4.0-5.0). A typical concentration is around 9.1 mM[1].
-
Horseradish Peroxidase (HRP) Solution: Prepare a solution of HRP in the same buffer. The optimal concentration should be determined empirically.
-
Hydrogen Peroxide Standard Solutions: Prepare a series of H₂O₂ standards of known concentrations in the appropriate buffer.
Assay Procedure:
-
Pipette the sample or H₂O₂ standard into a microplate well.
-
Add the ABTS solution and HRP solution to each well.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Incubate the plate at room temperature for a defined period (e.g., 5-20 minutes).
-
Measure the absorbance at one of the characteristic wavelengths of the ABTS•⁺ radical (e.g., 405-420 nm or 734 nm).
-
Construct a standard curve by plotting the absorbance versus the H₂O₂ concentration of the standards.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
Caption: Workflow for H₂O₂ measurement using ABTS.
Conclusion and Recommendations
Both this compound and ABTS are effective chromogenic substrates for the quantification of H₂O₂ in a variety of research and diagnostic applications.
-
ABTS offers the advantage of higher sensitivity in some contexts and a well-characterized, stable radical cation product with multiple absorbance maxima, providing flexibility in detection and helping to avoid interference from other sample components.[1][6] Its optimal performance in a more acidic pH range should be considered.
-
This compound , as a Trinder's reagent, provides a reliable method with good sensitivity, and the resulting quinone-imine dye exhibits strong absorbance in the visible range. The reaction is typically performed at a neutral pH, which may be advantageous for assays where enzymatic activity is optimal under these conditions.
The ultimate choice between this compound and ABTS will depend on the specific requirements of the assay, including the desired sensitivity, the pH of the sample and reaction buffer, and the presence of potentially interfering substances. It is recommended that researchers validate their chosen method with appropriate controls and standards to ensure accurate and reproducible results. For highly sensitive applications, the literature suggests that ABTS may offer a significant advantage over Trinder's reagents like this compound.[6]
References
- 1. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-wavelength spectrophotometric determination of hydrogen peroxide in water by oxidative coloration of ABTS via Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-wavelength spectrophotometric determination of peracetic acid and the coexistent hydrogen peroxide via oxidative coloration of ABTS with the assistance of Fe2+ and KI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
A Comparative Guide to Commercial D-Amino Acid Oxidase (DAOS) Reagent Kits
For researchers, scientists, and professionals in drug development, the accurate measurement of D-Amino Acid Oxidase (DAOS or DAAO) activity is crucial for investigating its role in various physiological and pathological processes, including its implications in neuropsychiatric disorders such as schizophrenia. This guide provides an objective comparison of commercially available this compound reagent kits, detailing their performance characteristics and the experimental principles they employ.
Performance Evaluation of Commercial Kits
The majority of commercial this compound activity assay kits rely on a coupled enzymatic reaction. This compound catalyzes the oxidative deamination of a D-amino acid substrate (commonly D-alanine or D-proline), producing the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The subsequent detection of H₂O₂ serves as an indirect measure of this compound activity. The primary methods for H₂O₂ detection are colorimetric and fluorometric assays.
Below is a summary of the performance characteristics of representative commercial this compound reagent kits based on their detection methodology.
Table 1: Comparison of Commercial this compound Activity Assay Kits
| Kit Name (Manufacturer) | Detection Method | Limit of Detection (LOD) | Assay Range | Sample Types |
| D-Amino Acid Oxidase Activity Assay Kit (Fluorometric) (Abcam, ab273325) | Fluorometric (Ex/Em = 535/587 nm) | 0.5 µU | Not explicitly stated, kinetic assay | Tissue/cell lysates |
| Diamine Oxidase Activity Assay Kit (Fluorometric) (Sigma-Aldrich, MAK351) | Fluorometric (Ex/Em = 535/587 nm) | < 1 pmole/minute | Not explicitly stated, kinetic assay | Tissue lysates, recombinant enzymes |
| D-Amino Acid Assay Kit (Sigma-Aldrich, MAK537) | Colorimetric (570 nm) or Fluorometric (Ex/Em = 530/585 nm) | Colorimetric: 0.86 µM, Fluorometric: 0.18 µM | Colorimetric: 0.86 - 500 µM, Fluorometric: 0.18 - 50 µM | Tissue, milk, other biological preparations |
| EnzyChrom™ D-Amino Acid Assay Kit (Bioassay Systems) | Colorimetric (570 nm) or Fluorometric (Ex/Em = 530/585 nm) | Colorimetric: 0.86 µM, Fluorometric: 0.18 µM | Colorimetric: 0.86 - 500 µM, Fluorometric: 0.18 - 50 µM | Tissue, milk, and other biological samples |
Alternative Methods for this compound Activity Measurement
Beyond the common commercial kits, several other methods can be employed to measure this compound activity. These methods may offer advantages in specific experimental contexts but might require more specialized equipment and expertise.
Table 2: Alternative Methods for this compound Activity Determination
| Method | Principle | Advantages | Disadvantages |
| Oxygen Consumption | Measures the decrease in dissolved oxygen concentration using a Clark-type oxygen electrode as this compound consumes oxygen during the reaction.[2][3][4] | Direct measurement of a primary substrate, real-time kinetics. | Requires specialized equipment (oxygraph), may have lower throughput. |
| α-Keto Acid Detection | Direct spectrophotometric measurement of the α-keto acid product or its derivatization with agents like 2,4-dinitrophenylhydrazine to form a colored product.[2][3][4] | Direct measurement of a primary product. | Can be less sensitive and subject to interference from other components in the sample. |
| Ammonium Production | Couples the production of ammonia to a reaction catalyzed by glutamate dehydrogenase, which results in the oxidation of NADH to NAD+, detectable by a decrease in absorbance at 340 nm.[2][3] | Specific for one of the reaction products. | Indirect coupled assay, potential for interference from other enzymes in the sample. |
| Bioluminescent Assay | Utilizes the reaction of D-cysteine with a specific probe to form D-luciferin, which then generates a light signal in the presence of luciferase. The consumption of D-cysteine by this compound leads to a decrease in the bioluminescent signal. | High sensitivity and specificity. | Requires a luminometer, may be less readily available than standard plate readers. |
Experimental Protocols
Detailed experimental protocols are provided by the manufacturers with their respective kits. Below is a generalized workflow for a typical fluorometric this compound activity assay.
Generalized Experimental Workflow for a Fluorometric this compound Assay:
-
Sample Preparation: Homogenize tissue or lyse cells in the provided assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.
-
Standard Curve Preparation: Prepare a hydrogen peroxide (H₂O₂) standard curve by performing serial dilutions of a provided H₂O₂ standard solution.
-
Reaction Mix Preparation: Prepare a reaction mix containing the D-amino acid substrate, a fluorescent probe, and horseradish peroxidase (HRP) in the assay buffer.
-
Assay Procedure:
-
Add samples and standards to the wells of a 96-well plate.
-
Add the reaction mix to all wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) and protect from light.
-
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode over a period of time (e.g., 30-60 minutes).
-
Calculation: Determine the rate of H₂O₂ production from the slope of the kinetic curve for each sample and compare it to the standard curve to calculate the this compound activity.
Mandatory Visualizations
Here are the diagrams illustrating key concepts related to this compound and its evaluation.
References
A Comparative Guide to the Substrate Specificity of Diamine Oxidase (DAO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic specificity of Diamine Oxidase (DAO) for its primary substrates. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development in understanding the catalytic preferences of this critical enzyme.
Introduction to Diamine Oxidase (DAO)
Diamine Oxidase (DAO), also known as histaminase, is a copper-containing enzyme that plays a vital role in the metabolism of biogenic amines. It is principally responsible for the oxidative deamination of extracellular histamine, particularly in the gastrointestinal tract, thereby acting as a crucial barrier against the systemic absorption of dietary histamine.[1] Beyond histamine, DAO also metabolizes other diamines and polyamines, such as putrescine and cadaverine. The enzymatic reaction catalyzed by DAO is as follows:
R-CH₂-NH₂ + H₂O + O₂ → R-CHO + NH₃ + H₂O₂[1]
This process yields an aldehyde, ammonia, and hydrogen peroxide, effectively inactivating the biogenic amine.[1] Understanding the substrate specificity of DAO is critical for research into histamine intolerance, allergic reactions, and the development of therapeutics targeting histamine metabolism.
Comparative Analysis of Substrate Specificity
The catalytic efficiency of an enzyme for different substrates is best compared using the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate; a lower Kₘ signifies a higher affinity. While complete kinetic data including kcat is not always available in a single comparative study, Kₘ values and relative degradation rates provide significant insight into DAO's substrate preference.
Experimental data indicates that DAO exhibits the highest affinity for histamine, followed by other biogenic amines like putrescine and cadaverine.
Quantitative Data on Substrate Specificity
The following tables summarize key experimental findings on the substrate specificity of DAO from human and porcine sources.
Table 1: Michaelis Constants (Kₘ) of Human Intestinal DAO
| Substrate | Kₘ (mM) | Relative Affinity |
| Histamine | 0.019 | Highest |
| Putrescine | 0.083 | ~4.4x Lower than Histamine |
Data sourced from a study on purified human colonic mucosa DAO.[1] A lower Kₘ value indicates a higher enzyme-substrate affinity.
Table 2: Michaelis Constants (Kₘ) and Relative Activity of Porcine Kidney DAO
| Substrate | Kₘ (mM) | Relative Degradation Rate vs. Histamine |
| Histamine | 0.02 | 100% |
| Putrescine | 0.35 | ~50% |
| Cadaverine | Not Reported | ~50% |
| Spermidine | 3.3 | Significantly Lower |
Kₘ values are from studies on purified porcine kidney DAO.[2] Relative degradation rates are from in vitro assays using porcine DAO, where the degradation rate of histamine was set as the benchmark.[3]
These data collectively demonstrate that histamine is the preferred substrate for both human and porcine DAO, exhibiting the lowest Kₘ value. Putrescine and cadaverine are also significant substrates, though the enzyme's affinity for them is considerably lower. The presence of these other amines can competitively inhibit the degradation of histamine, a factor of interest in the study of histamine intolerance.[3]
Visualizing DAO's Role and Analysis
Histamine Metabolism Pathway
This diagram illustrates the two primary pathways for histamine metabolism, highlighting the extracellular role of Diamine Oxidase (DAO) and the intracellular role of Histamine-N-methyltransferase (HNMT).
Caption: Figure 1: Major Pathways of Histamine Metabolism.
Experimental Workflow for DAO Activity Assay
This diagram outlines a typical workflow for determining DAO activity in a sample using a colorimetric assay.
Caption: Figure 2: General Workflow for a Colorimetric DAO Assay.
Experimental Protocols
Accurate measurement of DAO activity is fundamental to studying its specificity. Various methods exist, including radiometric, fluorometric, and ELISA-based assays. Below is a detailed protocol for a common colorimetric assay, adapted from published methodologies.
Protocol: Colorimetric Assay for DAO Activity
This method is based on the quantification of H₂O₂, a product of the DAO-catalyzed reaction, through a peroxidase-coupled reaction that generates a colored product.
Materials:
-
Substrate Solution: 25 mM PIPES buffer (pH 7.2), 30 mM Cadaverine (as substrate), 0.5% Triton X-100.
-
Color Solution: 25 mM MES buffer (pH 5.4), 100 µM DA-67 (N,N-diethyl-p-phenylenediamine) or a similar chromogen, 6 U/mL Horseradish Peroxidase (HRP), 5 U/mL Ascorbate Oxidase, 0.5% Triton X-100.
-
Stop Solution: 30 mM sodium diethyldithiocarbamate.
-
Sample: Serum, plasma, or tissue homogenate.
-
Equipment: Spectrophotometer, 37°C incubator, micropipettes, and cuvettes or a 96-well microplate.
Procedure:
-
Substrate Preparation: Pipette 1.5 mL of the Substrate Solution into a test tube.
-
Pre-incubation: Equilibrate the Substrate Solution by incubating it at 37°C for 5 minutes.
-
Reaction Initiation: Add 400 µL of the sample (e.g., serum) to the pre-warmed Substrate Solution. For a blank control, add 400 µL of sample buffer.
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for exactly 30 minutes.
-
Color Development: Add 1.5 mL of the Color Solution to the mixture and incubate at 37°C for 60 minutes.
-
Reaction Termination: Add 50 µL of the Stop Solution and mix gently to stop the reaction.
-
Absorbance Measurement: Measure the absorbance of the solution at 666 nm using a spectrophotometer.
-
Calculation: Subtract the absorbance of the blank from the sample absorbance. Determine the DAO activity by comparing the net absorbance to a standard curve generated with known concentrations of H₂O₂ or a DAO standard.
This protocol is based on the methodology described by Beltrán-Ortiz et al. (2020).[4]
Conclusion
The experimental data clearly indicate that Diamine Oxidase has a marked substrate preference, with the highest affinity for histamine. This specificity underscores its primary physiological role as a regulator of extracellular histamine levels. Other diamines, such as putrescine and cadaverine, are also metabolized but are kinetically less favored. For researchers in drug development and related fields, these differences are crucial for designing specific inhibitors or therapeutic interventions and for accurately interpreting data from enzymatic assays. The provided protocols and workflows offer a standardized approach to further investigate the function and specificity of this important enzyme.
References
- 1. Distribution and properties of human intestinal diamine oxidase and its relevance for the histamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure and inhibition of human diamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of DAOS: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline (DAOS)
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound (CAS: 83777-30-4), a highly water-soluble aniline derivative commonly used as a Trinder's reagent in diagnostic and biochemical assays.[1][2][3] Adherence to these protocols is essential to mitigate health risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[4]
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder form, use a NIOSH-approved respirator.[4]
Engineering Controls:
-
All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt).
| Property | Value |
| CAS Number | 83777-30-4[2][3] |
| Molecular Formula | C13H20NNaO6S[2][3] |
| Molecular Weight | 341.36 g/mol [2][3] |
| Appearance | White to light blue solid powder |
| Solubility | Highly soluble in water[2] |
| Storage Temperature | 0-5°C, protected from light and moisture |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and this compound-contaminated waste is through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid this compound waste, including unused or expired reagent, contaminated personal protective equipment (gloves, weighing paper), and spill cleanup materials, into a dedicated, clearly labeled, and chemically compatible hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container.
-
The container must be suitable for storing aqueous waste.
-
2. Waste Container Labeling:
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt (this compound)"
-
The associated hazards (e.g., "Irritant")
-
The accumulation start date
-
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
4. Arranging for Disposal:
-
Once the waste container is full or has reached the institutional time limit for satellite accumulation, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.
-
Provide the disposal company with all necessary documentation, including the Safety Data Sheet for this compound.
Experimental Protocols
While direct chemical neutralization of this compound in a laboratory setting is not a standard recommended procedure without specific institutional approval and validation, the following is a general experimental protocol for the treatment of aniline-containing aqueous waste using Fenton's reagent. This protocol is provided for informational purposes only and must be adapted and validated for this compound under controlled laboratory conditions by qualified personnel.
Fenton's Reagent Oxidation of Aniline Derivatives (for informational purposes only):
-
Transfer the aqueous waste containing the aniline derivative to a suitable reaction vessel equipped with a stirrer and placed in a secondary containment.
-
In a chemical fume hood, adjust the pH of the solution to between 3 and 4 using a dilute acid (e.g., hydrochloric acid).[5]
-
Add a catalytic amount of ferrous sulfate (FeSO₄) to the solution and stir until dissolved.[5]
-
Slowly and carefully add hydrogen peroxide (H₂O₂) to the solution. The reaction is exothermic and should be controlled by cooling the vessel if necessary.
-
Allow the reaction to proceed with stirring for a specified time, monitoring for the degradation of the aniline derivative.
-
After the reaction is complete, the treated effluent must be neutralized and tested for residual aniline compounds before it can be considered for further disposal steps in accordance with local regulations. The treated solution and any precipitate formed are still considered hazardous waste until proven otherwise by analytical testing.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling DAOS
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the handling of DAOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline, sodium salt), a highly water-soluble aniline derivative commonly used as a Trinder's reagent in diagnostic tests and biochemical assays.[1][2] Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aniline derivative and requires careful handling to minimize exposure.[1][2][3] While some suppliers may not classify it as hazardous, others provide hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Given the potential risks associated with aniline compounds, a cautious approach is warranted.[3][6][7][8][9]
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Recommended long-term storage is at -20°C, while short-term storage can be at 4°C.[2]
-
Segregate from incompatible materials such as strong oxidizers and strong acids.[8]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Avoid direct contact with skin, eyes, and clothing.[7]
-
Do not inhale dust or aerosols.[7]
-
Use the smallest quantity of the chemical necessary for the experiment to minimize waste.
-
After handling, wash hands thoroughly with soap and water.[4]
3. Spill Management:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.
-
Clean the affected area with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound-containing waste, including contaminated consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Chemical Inactivation: Due to the nature of aniline compounds, chemical neutralization or deactivation may be required before disposal. Consult your institution's specific protocols for aniline waste.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[3]
-
Container Management: Ensure that waste containers are compatible with the chemical and are kept closed when not in use.
First Aid Measures
In case of exposure to this compound, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lanxess.com [lanxess.com]
- 4. dojindo.com [dojindo.com]
- 5. N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline sodium salt | 83777-30-4 [sigmaaldrich.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. benchchem.com [benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 9. restoredcdc.org [restoredcdc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
